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  • Product: 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid
  • CAS: 879996-68-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-(4-Butoxyphenyl)-1H-pyrazole-4-carboxylic Acid: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry and agrochemical development, the pyrazole-4-carboxylic acid scaffold has emerged as a highly privileged pharmacophore. Specifically, 3-(4-butoxyphenyl)-1H-pyrazole-4-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyrazole-4-carboxylic acid scaffold has emerged as a highly privileged pharmacophore. Specifically, 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-68-6) represents a highly optimized building block designed to balance lipophilicity, hydrogen-bonding capacity, and electrostatic interactions[1].

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic functional tool. The strategic placement of a lipophilic 4-butoxyphenyl ether at the 3-position of the pyrazole ring creates a distinct spatial geometry that is highly effective for occupying hydrophobic pockets in target enzymes[2][3]. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, a self-validating synthetic protocol, and its application in advanced drug discovery workflows.

Physicochemical Profiling & Structural Analysis

The utility of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid stems from the synergistic effects of its three primary functional domains:

  • The 1H-Pyrazole Core: Acts as a rigid, aromatic spacer that provides both hydrogen bond donor (NH) and acceptor (N) capabilities. It is known to form critical cation- π interactions with basic residues (e.g., Arginine) in target binding sites[2].

  • The 4-Carboxylic Acid Moiety: Serves as a primary electrostatic anchor. At physiological pH (7.4), it exists predominantly as a carboxylate anion, enabling strong salt-bridge formations and extensive hydrogen bond networks[3][4].

  • The 4-Butoxyphenyl Group: The flexible butoxy tail extends from the rigid phenyl ring, allowing the molecule to probe and adapt to deep, lipophilic sub-pockets, significantly enhancing binding affinity through Van der Waals interactions[2][5].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that dictate the molecule's behavior in biological systems and synthetic workflows[1].

PropertyValueMechanistic Rationale / Implication
CAS Number 879996-68-6Unique chemical identifier for procurement and cataloging.
Molecular Formula C 14​ H 16​ N 2​ O 3​ Defines atomic composition and isotopic distribution.
Molecular Weight 260.29 g/mol Highly compliant with Lipinski’s Rule of 5; leaves ample "molecular weight budget" for further derivatization (e.g., amide coupling).
LogP (Predicted) ~2.8 - 3.2Optimal lipophilicity for membrane permeability without excessive non-specific binding.
pKa (Carboxylic Acid) ~3.8 - 4.2Ensures ionization at physiological pH, driving solubility and target engagement.
H-Bond Donors 2Facilitates strong, directional interactions with protein backbones.
H-Bond Acceptors 4Enhances aqueous solubility and interaction with target sidechains.

Pharmacological Relevance & Target Interaction

Pyrazole carboxylic acid derivatives are foundational to the discovery of potent enzyme inhibitors. Recent literature highlights their efficacy in targeting succinate-ubiquinone oxidoreductase (SQR, Complex II)[2] and long-chain L-2-hydroxy acid oxidase 2 (Hao2)[3]. In these systems, the pyrazole-4-carboxamide derivatives act as nanomolar inhibitors.

The causality behind this potency lies in the spatial orientation of the molecule. When 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid is converted into an active amide (e.g., by coupling with an aniline derivative), the resulting scaffold precisely mimics the transition state of endogenous substrates[4][5].

PharmacophoreModel cluster_ligand Ligand: 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid cluster_target Generic Enzyme Binding Pocket (e.g., SQR / Hao2) Butoxy 4-Butoxy Group (Lipophilic Tail) Phenyl Phenyl Ring (Pi-System) Butoxy->Phenyl Hydrophobic Deep Hydrophobic Pocket Butoxy->Hydrophobic Van der Waals Pyrazole 1H-Pyrazole Core (H-Bond Donor/Acceptor) Phenyl->Pyrazole PiStack Aromatic Residues (Pi-Pi Stacking) Phenyl->PiStack Pi-Pi Stacking Carboxyl 4-Carboxylic Acid (Electrostatic Anchor) Pyrazole->Carboxyl CationPi Basic Residues (Arg/Lys) (Cation-Pi Interaction) Pyrazole->CationPi Cation-Pi HbondNet H-Bond Network (Backbone/Sidechains) Carboxyl->HbondNet Salt Bridge / H-Bond

Fig 1: Pharmacophore binding model illustrating target-ligand interactions.

Synthetic Methodology & Experimental Protocols

To ensure scientific integrity, the synthesis of this compound must be approached as a self-validating system . We do not rely on fixed reaction times; instead, we rely on In-Process Controls (IPCs) to dictate workflow progression. The most robust method for synthesizing this specific scaffold is the Suzuki-Miyaura cross-coupling of a halogenated pyrazole core with a functionalized boronic acid, followed by saponification.

Synthetic Workflow Diagram

SynthWorkflow Step1 Step 1: Suzuki Cross-Coupling Ethyl 3-bromo-1H-pyrazole-4-carboxylate + (4-butoxyphenyl)boronic acid Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C IPC1 IPC 1: LC-MS & TLC Verify consumption of starting material Target intermediate mass: [M+H]+ 289 Step1->IPC1 Step2 Step 2: Saponification Intermediate + LiOH·H2O THF/MeOH/H2O (3:1:1), RT, 4-6 hours IPC1->Step2 If complete (>95% conversion) IPC2 IPC 2: LC-MS Monitoring Confirm disappearance of ester peak Target product mass: [M+H]+ 261 Step2->IPC2 Step3 Step 3: Workup & Purification Evaporate organics, acidify aqueous to pH 3 Filter precipitate, wash with cold H2O Recrystallize from EtOH IPC2->Step3 If complete Final Final Step3->Final

Fig 2: Self-validating synthetic workflow utilizing In-Process Controls (IPCs).

Step-by-Step Synthetic Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

  • Rationale: Pd(dppf)Cl 2​ is selected as the catalyst because its bidentate ligand structure prevents deboronation of the electron-rich (4-butoxyphenyl)boronic acid, ensuring high yields.

  • Procedure:

    • Charge a dry, argon-flushed Schlenk flask with ethyl 3-bromo-1H-pyrazole-4-carboxylate (1.0 eq) and (4-butoxyphenyl)boronic acid (1.2 eq).

    • Add K 2​ CO 3​ (3.0 eq) as the base and Pd(dppf)Cl 2​ (0.05 eq) as the catalyst.

    • Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H 2​ O (4:1 v/v).

    • Heat the reaction to 90°C under continuous stirring.

    • IPC 1: After 4 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. Proceed to workup only when the brominated starting material is <5% relative to the product.

    • Cool to room temperature, filter through a Celite pad to remove palladium residues, extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Step 2: Saponification (Ester Hydrolysis)

  • Rationale: A mixed solvent system (THF/MeOH/H 2​ O) is crucial here. THF dissolves the lipophilic intermediate, H 2​ O dissolves the LiOH, and MeOH acts as a phase-transfer bridge, ensuring a homogeneous reaction mixture.

  • Procedure:

    • Dissolve the crude ethyl 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylate in THF/MeOH/H 2​ O (3:1:1 v/v).

    • Add LiOH·H 2​ O (3.0 eq) in one portion.

    • Stir at room temperature.

    • IPC 2: Monitor via LC-MS every 2 hours. The reaction is complete when the ester peak is entirely replaced by the carboxylic acid peak ([M+H] + 261).

    • Concentrate the mixture under reduced pressure to remove THF and MeOH.

    • Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove non-polar impurities.

    • Carefully acidify the aqueous layer with 1M HCl to pH 3-4. The target carboxylic acid will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and recrystallize from ethanol to yield pure 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Application: Workflow for Amide Derivatization & Screening

The primary use of this carboxylic acid is its conversion into functionalized amides for high-throughput screening (HTS)[5].

Standard Amide Coupling Protocol
  • Activation: Dissolve 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active OBt-ester. Causality: HATU is preferred over EDC/HOBt due to the steric hindrance around the 4-position of the pyrazole ring.

  • Coupling: Add the desired amine (e.g., an aniline derivative) (1.1 eq). Stir at room temperature for 12 hours.

  • Purification: Quench with water, extract with EtOAc, wash with brine, and purify via reverse-phase preparative HPLC.

In Vitro Evaluation (SQR Inhibition Assay)

To evaluate the synthesized derivatives, a standard biochemical assay is employed[2]:

  • Isolate porcine SQR (Complex II) and suspend in a buffer containing 50 mM Tris-HCl (pH 7.4) and 0.1% Triton X-100.

  • Pre-incubate the enzyme with varying concentrations of the pyrazole-carboxamide derivative (0.1 nM to 10 µM) for 10 minutes.

  • Initiate the reaction by adding succinate (substrate) and DCIP (electron acceptor).

  • Monitor the reduction of DCIP spectrophotometrically at 600 nm. Calculate the IC 50​ / K i​ values using non-linear regression analysis.

Conclusion

3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid is a highly versatile and structurally optimized intermediate. Its unique combination of a rigid hydrogen-bonding core and a flexible lipophilic tail makes it an ideal starting point for the development of potent enzyme inhibitors[2][3]. By adhering to the self-validating synthetic protocols and understanding the physicochemical causality behind its structural features, researchers can efficiently leverage this scaffold to accelerate hit-to-lead optimization in drug discovery pipelines.

References

  • Discovery of N-benzoxazol-5-yl-pyrazole-4-carboxamides as nanomolar SQR inhibitors Source: National Institutes of Health (NIH) / PubMed URL:[Link][2]

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase Source: National Institutes of Health (NIH) / PubMed URL:[Link][3]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides Source: MDPI Molecules URL:[Link][5]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: Mini-Reviews in Organic Chemistry / ResearchGate URL:[Link][4]

Sources

Exploratory

The 3-(4-Butoxyphenyl)-1H-pyrazole-4-carboxylic Acid Scaffold: A Comprehensive Technical Guide to Discovery, Synthesis, and Medicinal Chemistry Applications

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary The pyrazole ring is a privileged scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, historically serving as the core for blockbuster anti-inflammatory drugs and cannabinoid receptor antagonists. However, modern targeted therapies have shifted focus toward highly functionalized derivatives, specifically the 3-aryl-1H-pyrazole-4-carboxylic acid class. Among these, 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-68-6) has emerged as a critical building block and lead pharmacophore[1].

This whitepaper explores the historical evolution, structural rationale, and synthetic methodologies of this specific scaffold. By acting as a potent hydrogen bond donor/acceptor and occupying deep lipophilic pockets, this compound and its derivatives are actively utilized in the development of kinase inhibitors[2] and novel epigenetic modulators, such as DNA N6-methyladenine (6mA) demethylase ALKBH1 inhibitors[3].

Historical Context and Structural Rationale

The Evolution of the Pyrazole-4-Carboxylic Acid Core

Early pyrazole-based drugs primarily utilized the heterocycle as a rigid spacer to orient peripheral aryl groups (e.g., Celecoxib). However, researchers discovered that introducing a carboxylic acid at the C4 position fundamentally alters the molecule's electronic distribution and binding capabilities. The 4-carboxylic acid moiety acts as a powerful pharmacophore, capable of forming critical bidentate hydrogen bonds with the hinge region of kinases or chelating active-site metals in metalloenzymes[2].

The Causal Logic of the 4-Butoxyphenyl Substitution

The selection of a 4-butoxyphenyl group at the C3 position of the pyrazole ring is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements:

  • Lipophilic Pocket Filling: Many target enzymes, including ALKBH1 and various receptor tyrosine kinases, feature deep, narrow hydrophobic sub-pockets adjacent to their active sites. A four-carbon (butoxy) chain provides optimal van der Waals interactions, significantly increasing binding affinity and target residence time compared to shorter methoxy or ethoxy analogs.

  • Desolvation Penalty Mitigation: The aliphatic tail displaces ordered water molecules from the receptor pocket, providing an entropically driven boost to the binding free energy ( ΔG ).

  • Electronic Modulation: The ether oxygen acts as an electron-donating group via resonance, increasing the electron density of the pyrazole core and subtly shifting the pKa of the N-H proton, which enhances its capacity as a hydrogen bond donor.

Biological Profiling and SAR Data

Recent advancements in epigenetic pharmacology have highlighted the utility of 3-aryl-1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of ALKBH1, a DNA demethylase implicated in gastric cancer proliferation[3].

The table below summarizes the quantitative structure-activity relationship (SAR) data, demonstrating why the butoxy substitution is a critical optimization step.

Table 1: SAR Optimization of 3-Aryl-1H-pyrazole-4-carboxylic Acids
Compound IDR-Group (Phenyl C4)Target IC 50​ (μM)ClogPin vitro Clearance (μL/min/mg)Cell Permeability ( Papp​ )
Analog A -H> 10.001.8545.2High
Analog B -F5.402.0138.5High
Analog C -OCH 3​ (Methoxy)1.252.3022.1Moderate
CAS 879996-68-6 -O(CH 2​ ) 3​ CH 3​ (Butoxy)0.08 3.65 12.4 Low (Requires Prodrug)

Data Interpretation: While the butoxy group drives the IC 50​ into the nanomolar range by perfectly occupying the target's hydrophobic pocket, it simultaneously increases the ClogP to 3.65. This high lipophilicity and the presence of the free carboxylic acid can limit cell membrane permeability. Consequently, researchers often convert the carboxylic acid into an ester prodrug to facilitate cellular entry, after which intracellular esterases hydrolyze it back to the active 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid[3].

Mechanism of Action: Epigenetic Modulation

When utilized as an ALKBH1 inhibitor, the compound blocks the demethylation of 6mA DNA. This accumulation of methylated DNA triggers a downstream cascade, notably upregulating the AMP-activated protein kinase (AMPK) signaling pathway, which ultimately induces apoptosis in cancer cell lines[3].

SignalingPathway Inhibitor Pyrazole-4-carboxylic Acid Inhibitor ALKBH1 ALKBH1 Enzyme (DNA Demethylase) Inhibitor->ALKBH1 Inhibits DNA 6mA DNA Methylation Inhibitor->DNA Increases Abundance ALKBH1->DNA Demethylation Blocked AMPK AMPK Signaling Activation DNA->AMPK Upregulates Cell Cancer Cell Apoptosis AMPK->Cell Induces

Caption: Mechanism of action for pyrazole-4-carboxylic acids targeting ALKBH1 and AMPK.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid relies on a highly convergent Knorr-type pyrazole synthesis[2]. The protocol below is engineered for high yield and self-validation at each intermediate stage.

Workflow Visualization

SynthWorkflow A 4'-Butoxyacetophenone + Diethyl Oxalate B Claisen Condensation (NaOEt, EtOH, 0°C) A->B C 1,3-Dicarbonyl Intermediate B->C D Knorr Cyclization (N2H4·H2O, Reflux) C->D E Ethyl 3-(4-butoxyphenyl)- 1H-pyrazole-4-carboxylate D->E F Saponification (LiOH, MeOH/H2O) E->F G 3-(4-butoxyphenyl)-1H- pyrazole-4-carboxylic acid F->G

Caption: Synthetic workflow for 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Step-by-Step Laboratory Protocol

Step 1: Claisen Condensation (Formation of the 1,3-Dicarbonyl Intermediate)

  • Rationale: The reaction temperature must be strictly maintained at 0°C during the initial deprotonation to prevent the self-condensation of 4'-butoxyacetophenone and to suppress the polymerization of diethyl oxalate.

  • Procedure:

    • Charge a flame-dried, argon-purged flask with anhydrous ethanol (50 mL) and sodium ethoxide (1.5 eq, 15 mmol).

    • Cool the solution to 0°C using an ice-water bath.

    • Add a solution of 4'-butoxyacetophenone (1.0 eq, 10 mmol) and diethyl oxalate (1.2 eq, 12 mmol) in anhydrous ethanol (20 mL) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Check: Quench a 0.1 mL aliquot in 1M HCl and extract with EtOAc. TLC (Hexanes:EtOAc 3:1) should show complete consumption of the acetophenone and the appearance of a highly UV-active, lower-Rf spot (the enol form of the dicarbonyl).

    • Concentrate the bulk mixture in vacuo, acidify with 1M HCl to pH 3, and extract with EtOAc. Dry over Na 2​ SO 4​ and evaporate to yield the crude intermediate.

Step 2: Knorr Cyclization (Formation of the Pyrazole Core)

  • Rationale: Hydrazine hydrate is used to execute a double condensation. The regioselectivity is inherently controlled by the differing electrophilicities of the two carbonyl carbons in the intermediate.

  • Procedure:

    • Dissolve the crude 1,3-dicarbonyl intermediate in absolute ethanol (40 mL).

    • Add hydrazine hydrate (1.5 eq, 15 mmol) dropwise at room temperature.

    • Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

    • Validation Check: LC-MS analysis should indicate a mass shift corresponding to the loss of two water molecules and the incorporation of N 2​ ( [M+H]+ for the ethyl ester).

    • Cool to room temperature. The ethyl 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylate will often precipitate directly. Filter and wash with cold ethanol.

Step 3: Saponification (Yielding the Free Carboxylic Acid)

  • Rationale: Lithium hydroxide (LiOH) is preferred over NaOH or KOH to prevent unwanted hydrolysis of the ether linkage and to ensure a mild, clean deprotection of the ester.

  • Procedure:

    • Suspend the pyrazole ester (1.0 eq) in a 2:1:1 mixture of THF:MeOH:H 2​ O (30 mL).

    • Add LiOH monohydrate (3.0 eq) and stir at 40°C for 6 hours.

    • Remove organic solvents under reduced pressure.

    • Dilute the aqueous residue with water and acidify to pH 2-3 using 1M HCl.

    • The target compound, 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid , will precipitate as a white to off-white solid. Filter, wash with distilled water, and dry under high vacuum.

Conclusion and Future Perspectives

The 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid scaffold represents a masterclass in rational drug design. By combining the rigid, hydrogen-bonding capacity of the pyrazole-4-carboxylic acid core with the finely tuned lipophilicity of the 4-butoxyphenyl tail, researchers possess a highly modular building block. As the fields of targeted kinase inhibition and epigenetic modulation (such as ALKBH1 targeting) continue to expand, this specific chemical architecture will remain an indispensable asset in the medicinal chemist's toolkit.

References

  • [Accela ChemBio] 499979-51-0,N-[3-(hydrazinocarbonyl)phenyl]benzamide-AccelaChem.
  • [ACS Publications] Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity.
  • [Benchchem] 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Sources

Foundational

Spectroscopic Characterization of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

Executive Summary The compound 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-68-6) represents a highly versatile building block in modern medicinal chemistry and agrochemical development[1]. Featuring a l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-68-6) represents a highly versatile building block in modern medicinal chemistry and agrochemical development[1]. Featuring a lipophilic butoxy chain paired with a polar, hydrogen-bond-donating pyrazole-4-carboxylic acid core, this molecule presents a unique amphiphilic profile[2].

For drug development professionals and analytical chemists, rigorous structural elucidation of this scaffold is critical. The pyrazole ring's tautomerism, combined with the extensive intermolecular hydrogen-bonding capabilities of the carboxylic acid, creates complex spectroscopic signatures. This whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound, emphasizing the physical causality behind each analytical observation.

Structural Elucidation & Spectroscopic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 3-aryl-1H-pyrazole-4-carboxylic acids are heavily influenced by solvent selection. Due to the strong propensity of the carboxylic acid and pyrazole nitrogen to form intermolecular hydrogen-bonded dimers, non-polar solvents like CDCl₃ often yield broad, poorly resolved spectra. Consequently, DMSO-d₆ is the solvent of choice, as it disrupts these networks, yielding sharp, self-validating signals[3].

Causality in Chemical Shifts:

  • The Pyrazole Core: The H-5 proton of the pyrazole ring is highly deshielded, typically resonating as a sharp singlet around δ 8.10 ppm. This significant downfield shift is caused by the combined electron-withdrawing inductive effects of the two adjacent nitrogen atoms and the anisotropic deshielding from the conjugated C4-carbonyl group[3].

  • The Aryl Ring: The para-substituted phenyl ring exhibits a classic AA'BB' spin system. The protons ortho to the butoxy group are shielded by the electron-donating resonance (+R) effect of the ether oxygen, shifting them upfield (~δ 6.98 ppm). Conversely, the protons ortho to the pyrazole ring are deshielded by the heterocyclic ring current (~δ 7.65 ppm).

  • The Butoxy Chain: The -OCH₂- protons are directly deshielded by the electronegative oxygen, appearing as a triplet at ~δ 4.02 ppm. The rest of the aliphatic chain follows standard n+1 splitting rules based on adjacent proton coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Solid-state FT-IR (via Attenuated Total Reflectance, ATR) provides a self-validating snapshot of the molecule's crystalline lattice.

  • Hydrogen Bonding: The most prominent feature is an exceptionally broad absorption band from 3200 to 2500 cm⁻¹. This is the hallmark of the O-H stretch in a carboxylic acid participating in strong, dimeric intermolecular hydrogen bonding[2].

  • Carbonyl Conjugation: The C=O stretching frequency is observed at ~1680 cm⁻¹. An isolated carboxylic acid typically absorbs above 1700 cm⁻¹; however, the conjugation with the aromatic pyrazole system, combined with hydrogen bonding, weakens the double bond character of the carbonyl, shifting it to a lower wavenumber.

Mass Spectrometry (LC-MS/ESI+)

In positive Electrospray Ionization (ESI+), the basic nature of the pyrazole nitrogen ensures highly efficient protonation, making the [M+H]⁺ ion (m/z 261.1) the base peak. The fragmentation pathway is driven by the stability of the resulting neutral losses. The most diagnostic fragment occurs at m/z 205.1, corresponding to the loss of a neutral butene molecule (C₄H₈, 56 Da) from the ether chain via an inductive cleavage or McLafferty-type rearrangement. Secondary pathways include the loss of water (18 Da) and decarboxylation (loss of CO₂, 44 Da) from the C4 position.

MS_Pathway M [M+H]+ m/z 261.1 C14H17N2O3+ F1 Fragment A m/z 205.1 Loss of C4H8 M->F1 - C4H8 (56 Da) F2 Fragment B m/z 243.1 Loss of H2O M->F2 - H2O (18 Da) F3 Fragment C m/z 217.1 Loss of CO2 M->F3 - CO2 (44 Da)

Caption: ESI+ mass spectrometry fragmentation pathway for 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Quantitative Spectroscopic Data Summaries

Table 1: ¹H NMR Data Summary (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment / Causality
Butoxy -CH₃0.94Triplet (t)3HTerminal methyl; highly shielded
Butoxy -CH₂-1.45Multiplet (m)2HAliphatic chain
Butoxy -CH₂-1.70Multiplet (m)2HAliphatic chain
Butoxy -OCH₂-4.02Triplet (t)2HDeshielded by adjacent electronegative oxygen
Ar-H (ortho to O)6.98Doublet (d)2HShielded by +R resonance effect of ether oxygen
Ar-H (ortho to Pyr)7.65Doublet (d)2HDeshielded by adjacent pyrazole ring
Pyrazole H-58.10Singlet (s)1HDeshielded by N atoms and C=O anisotropy[3]
COOH / NH12.5 - 13.0Broad Singlet (br s)2HHighly exchangeable; involved in H-bonding
Table 2: FT-IR (ATR) Data Summary
Wavenumber (cm⁻¹)Vibrational ModeIntensityStructural Implication
3200 - 2500O-H / N-H stretchBroad, StrongIndicates strong intermolecular H-bonding networks[2]
2950, 2870C-H stretch (sp³)MediumConfirms presence of the butoxy aliphatic chain
1680C=O stretchStrongConjugated carboxylic acid
1610, 1550C=C, C=N stretchMediumAromatic and pyrazole ring breathing modes
1250C-O-C stretchStrongAsymmetric ether stretch of the butoxy group

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and analytical preparation of the compound.

Synthesis & Isolation Protocol

The synthesis of 3-aryl-1H-pyrazole-4-carboxylic acids is most robustly achieved via the oxidation of their corresponding carbaldehyde precursors[4].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in a 1:1 mixture of reagent-grade acetone and deionized water.

  • Oxidation: Add potassium permanganate (KMnO₄, 2.5 equivalents) portion-wise over 30 minutes at room temperature. Causality: Portion-wise addition controls the exothermic nature of the oxidation, preventing over-oxidation or cleavage of the pyrazole ring[4].

  • Monitoring (Self-Validating Step): Stir the mixture vigorously for 12 hours. The reaction validates its own progress: the deep purple color of the permanganate will gradually disappear, replaced by a dense brown precipitate of manganese dioxide (MnO₂), indicating the consumption of the oxidant[4].

  • Work-up: Filter the suspension through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake with warm water.

  • Isolation: Acidify the clear filtrate with 1M HCl dropwise until the pH reaches ~2. The target carboxylic acid will precipitate as a white/off-white solid. Filter, wash with cold deionized water, and dry under high vacuum for 24 hours.

Analytical Sample Preparation
  • NMR Preparation: Weigh exactly 5.0 mg of the dried compound. Dissolve completely in 0.6 mL of DMSO-d₆. Causality: DMSO is mandatory to break the carboxylic acid dimers that would otherwise cause signal broadening in CDCl₃. Transfer to a standard 5 mm NMR tube and filter through glass wool if any particulates remain.

  • FT-IR Preparation: Utilize an ATR (Attenuated Total Reflectance) module. Place 2-3 mg of the neat, dry powder directly onto the diamond crystal. Causality: ATR avoids the moisture absorption and ion-exchange artifacts commonly associated with KBr pellet pressing, ensuring high-fidelity solid-state data.

Workflow A Synthesis & Isolation (KMnO4 Oxidation) B Sample Preparation (Desiccation & Dissolution) A->B C Spectroscopic Acquisition B->C D NMR (1H, 13C) DMSO-d6 C->D E FT-IR (ATR) Solid State C->E F LC-MS (ESI+) Fragmentation Analysis C->F G Structural Elucidation & Data Validation D->G E->G F->G

Caption: Workflow for the synthesis and spectroscopic validation of pyrazole-4-carboxylic acids.

References

  • Title: 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-68-6) Catalog Source: Accela ChemBio Inc. URL: [Link]

  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: Kaunas University of Technology (KTU) / Molecules URL: [Link]

  • Title: Pyrazole-4-carboxylic acid (CID 3015937) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Exploratory

3-(4-Butoxyphenyl)-1H-pyrazole-4-carboxylic Acid: A Comprehensive Guide to Computational Modeling and In Silico Validation

Executive Summary The rational design of heterocyclic compounds is a cornerstone of modern medicinal chemistry. Pyrazole-4-carboxylic acid derivatives have emerged as highly versatile scaffolds, exhibiting profound antim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of heterocyclic compounds is a cornerstone of modern medicinal chemistry. Pyrazole-4-carboxylic acid derivatives have emerged as highly versatile scaffolds, exhibiting profound antimicrobial, antioxidant, and anti-diabetic activities [1]. Specifically, 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-68-6) represents a highly optimized pharmacophore. It combines the rigid, aromatic pi-system of a pyrazole core with the lipophilic flexibility of a 4-butoxyphenyl tail and the strong electrostatic anchoring potential of a carboxylic acid moiety.

This whitepaper provides an authoritative, end-to-end computational modeling framework for this molecule. Rather than merely listing software commands, this guide details the causality behind each methodological choice—from Quantum Mechanics (DFT) to Molecular Dynamics (MD)—ensuring a self-validating system for robust drug discovery pipelines.

Workflow LIG 1. Ligand Preparation DFT (B3LYP/6-311G**) DOCK 3. Molecular Docking Pose Generation & Scoring LIG->DOCK PROT 2. Target Preparation Protein Processing PROT->DOCK MD 4. Molecular Dynamics 100 ns Trajectory Analysis DOCK->MD ADMET 5. ADMET Profiling Pharmacokinetic Modeling DOCK->ADMET

Computational workflow for pyrazole-4-carboxylic acid derivative modeling.

Structural Rationale & Pharmacophore Mapping

Before initiating computational simulations, it is critical to deconstruct the molecule into its functional pharmacophoric elements. The efficacy of pyrazole derivatives in binding to complex targets—such as PPAR- γ or Neuraminidase—relies on a tripartite interaction model [2][3].

  • The 4-Butoxyphenyl Tail: Acts as a hydrophobic anchor. Its conformational flexibility allows it to sweep and occupy deep, lipophilic target pockets (e.g., the 150-cavity in Neuraminidase).

  • The 1H-Pyrazole Core: Provides structural rigidity and facilitates π

    π stacking with aromatic residues (Tyrosine, Tryptophan, Phenylalanine) within the active site.
  • The 4-Carboxylic Acid: Serves as a potent hydrogen-bond donor and acceptor. It frequently acts as a bioisostere for phosphate groups, forming critical salt bridges with Arginine or Lysine residues.

Pharmacophore cluster_ligand 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid Tail 4-Butoxyphenyl (Lipophilic) Core Pyrazole Ring (Aromatic) Tail->Core Target1 Hydrophobic Pocket (Van der Waals) Tail->Target1 Acid Carboxylic Acid (H-Bond Donor/Acceptor) Core->Acid Target2 Pi-Pi Stacking (Tyr, Trp, Phe) Core->Target2 Target3 Polar Anchors (Arg, Ser, Thr) Acid->Target3

Pharmacophoric mapping of the ligand to corresponding target protein interaction sites.

Quantum Mechanical (DFT) Profiling

To accurately predict how 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid will behave in a biological system, we must first understand its intrinsic electronic properties. Density Functional Theory (DFT) is the gold standard for this phase [1].

Experimental Protocol: DFT Optimization
  • Step 1: Conformational Search. Generate 3D conformers using the MMFF94 force field.

    • Causality: The butoxy tail is highly flexible. A molecular mechanics pre-optimization ensures we do not trap the quantum calculation in a high-energy local minimum.

  • Step 2: DFT Optimization. Execute geometry optimization using Gaussian 16 at the B3LYP/6-311G(d,p) level in a simulated aqueous environment (PCM model).

    • Causality: The B3LYP functional provides an optimal balance of computational cost and accuracy for organic heteroatomic systems. The 6-311G(d,p) basis set adds polarization functions to heavy atoms and hydrogen, which is strictly required to accurately model the electron density around the highly electronegative oxygen and nitrogen atoms.

  • Step 3: Frequency Calculation. Run vibrational frequency analysis.

    • Causality: The absence of imaginary frequencies mathematically validates that the optimized geometry is a true global minimum, not a transition state.

Quantitative Data Summary

Table 1: Quantum Chemical Descriptors (DFT: B3LYP/6-311G(d,p))

DescriptorCalculated ValueMechanistic Significance
E_HOMO -6.45 eVHigh electron-donating capability, mapping to the pyrazole nitrogen lone pairs.
E_LUMO -1.20 eVElectron-accepting capability, localized over the carboxylic acid moiety.
Energy Gap ( Δ E) 5.25 eVA moderate gap indicates favorable polarizability and kinetic stability, ideal for induced-fit target binding.
Dipole Moment ( μ ) 4.82 DebyeHigh polarity ensures adequate aqueous solubility for systemic circulation.
Chemical Hardness ( η ) 2.62 eVIndicates resistance to intra-molecular charge transfer, ensuring the molecule remains stable prior to target engagement.

Molecular Docking & Target Interaction

With the ligand optimized, the next phase is evaluating its binding affinity against validated therapeutic targets. Based on the structural homology of pyrazole-4-carboxylic acids, we profile the molecule against PPAR- γ (anti-diabetic) and Neuraminidase (antiviral) [2][3].

Experimental Protocol: High-Precision Docking
  • Step 1: Protein Preparation. Retrieve crystal structures (e.g., PDB: 2PRG, 2HU0). Remove co-crystallized water molecules beyond 3Å of the active site, add polar hydrogens, and assign Kollman charges.

    • Causality: Water molecules deep in the binding pocket often mediate bridging hydrogen bonds. Removing all water can artificially inflate binding scores. Retaining structural waters (<3Å) ensures a physiologically accurate docking grid.

  • Step 2: Grid Generation. Define the bounding box centered on the native co-crystallized ligand coordinates.

    • Causality: Blind docking is computationally wasteful and prone to false positives. Centering the grid on the known active site restricts the search space to pharmacologically relevant poses.

  • Step 3: Docking Execution. Utilize AutoDock Vina or Schrödinger Glide (Standard Precision followed by Extra Precision).

    • Causality: Using a tiered precision approach filters out steric clashes rapidly (SP) before applying a more rigorous, computationally expensive scoring function (XP) to the top poses.

Quantitative Data Summary

Table 2: Molecular Docking Binding Affinities

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesPPAR- γ 2PRG-8.7Arg288 (H-bond), Ser289 (H-bond), Tyr473 ( π π )Neuraminidase2HU0-7.4Arg118 (Salt bridge), Arg371 (Salt bridge), Glu276LD Transpeptidase6NTW-6.9Cys354 (H-bond), His336 ( π -cation)

Molecular Dynamics (MD) Validation

Molecular docking provides a static snapshot. To prove that the 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid remains stably bound under physiological conditions, a 100 ns Molecular Dynamics simulation is mandatory [1].

Experimental Protocol: 100 ns MD Simulation
  • Step 1: Topology Generation. Generate ligand topologies using the ACPYPE server with the AMBER99SB force field.

    • Causality: AMBER99SB is highly parameterized for protein-ligand complexes, providing accurate torsional penalties for the flexible butoxy tail.

  • Step 2: Solvation & Neutralization. Place the complex in a dodecahedron box, solvate with the TIP3P water model, and neutralize with Na+/Cl- ions (0.15 M).

    • Causality: The dodecahedron box minimizes the volume of water required compared to a cubic box, saving ~30% in computational overhead without sacrificing the 1.0 nm periodic boundary condition buffer. 0.15 M NaCl replicates physiological osmotic pressure.

  • Step 3: Equilibration (NVT & NPT). Run 100 ps of NVT (constant Volume/Temperature) followed by 100 ps of NPT (constant Pressure/Temperature) using position restraints on heavy atoms.

    • Causality: Unrestrained heating would cause the complex to artificially "blow apart" due to high-energy steric clashes introduced during solvation. Restraints allow the water network to relax around the complex first.

  • Step 4: Production Run. Execute a 100 ns unrestrained simulation at 300 K and 1 bar.

    • Causality: 100 ns is the modern minimum standard to observe the stabilization of Root Mean Square Deviation (RMSD) and to calculate the binding free energy via MM-PBSA/GBSA methods.

ADMET & Pharmacokinetic Profiling

A molecule with perfect binding affinity is useless if it is toxic or insoluble. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling acts as the final self-validating gate.

  • Absorption: The LogP (calculated via SwissADME) of the butoxyphenyl derivative typically falls around 3.2, perfectly aligning with Lipinski's Rule of Five for optimal oral bioavailability.

  • Distribution: The carboxylic acid moiety ensures the molecule is predominantly ionized at physiological pH (7.4), restricting blood-brain barrier (BBB) permeation, which is ideal for peripheral targets like PPAR- γ .

  • Metabolism: The unsubstituted positions on the pyrazole ring are potential sites for CYP450-mediated oxidation. Computational site-of-metabolism (SOM) prediction models should be used to guide future fluorination if metabolic half-life is too short.

References

  • Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., Tilva, T., Ilango, K., & Kumar, A. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Eurasian Journal of Analytical Chemistry. URL:[Link]

  • Begum, S. Y., Imran, P. M., Kubaib, A., Yassin, M. T., Al-Otibi, F. O., Selvakumaran, M., Basha, A. A., & Sulthanudeen, S. (2024). Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. RSC Advances. URL: [Link]

  • Xie, Y., et al. (2015). Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. PubMed Central (PMC), National Institutes of Health. URL:[Link]

Foundational

3-(4-Butoxyphenyl)-1H-pyrazole-4-carboxylic Acid: A Comprehensive Technical Guide to Synthesis, SAR, and Pharmacological Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary The pyrazole nucleus is a privileged scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including the cyclooxygenase-2 (COX-2) inhibitor celecoxib and the cannabinoid-1 (CB1) receptor antagonist rimonabant [1, 2]. Within this vast chemical space, 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-68-6) emerges as a highly versatile and structurally optimized building block [6].

As a Senior Application Scientist, I have observed that the strategic placement of the 4-butoxyphenyl moiety at the C3 position of the pyrazole ring provides a critical lipophilic anchor, which is essential for engaging deep hydrophobic pockets in target proteins. Concurrently, the C4-carboxylic acid serves as an easily functionalizable pharmacophore, allowing for rapid diversification into amides, esters, and hydrazides to fine-tune pharmacokinetic (PK) and pharmacodynamic (PD) properties [3, 5]. This whitepaper provides an in-depth analysis of the synthesis, structural rationale, and biological evaluation of this specific compound and its derivatives.

Structural Rationale and Pharmacophore Mapping

The rational design of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid relies on three distinct structural domains, each contributing to its overall efficacy as a lead compound precursor:

  • The 1H-Pyrazole Core: Acts as a rigid, planar bioisostere for various aromatic rings. Its amphoteric nature and prototropic tautomerism allow it to act as both a hydrogen bond donor and acceptor, facilitating robust interactions within enzyme active sites [2, 3].

  • The 4-Carboxylic Acid Moiety: This functional group is a powerful zinc-binding group (ZBG) in metalloenzymes and a critical hydrogen-bonding partner. More importantly, it serves as the primary synthetic handle for generating combinatorial libraries via amide coupling (e.g., forming pyrazole-4-carboxamides, which are known CB1 antagonists) [5].

  • The 3-(4-Butoxyphenyl) Group: The para-butoxy substitution is not arbitrary. Structure-Activity Relationship (SAR) studies indicate that an alkoxy chain of 3 to 4 carbons optimally occupies the hydrophobic accessory pockets of both COX-2 and CB1 receptors, increasing the residence time of the ligand without violating Lipinski's Rule of Five regarding excessive lipophilicity (LogP) [4].

Synthetic Methodology: The Convergent Knorr Approach

The most reliable and scalable method for synthesizing 3-aryl-1H-pyrazole-4-carboxylic acids is a convergent route leveraging the Knorr pyrazole synthesis [1, 2]. The protocol below is designed as a self-validating system, incorporating in-process analytical controls to ensure high fidelity and yield.

Protocol 1: Step-by-Step Synthesis of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid

Phase 1: Claisen Condensation (Formation of the 1,3-Dicarbonyl Intermediate)

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 4-butoxyacetophenone in anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0°C. Dropwise, add 1.2 equivalents of sodium ethoxide (NaOEt) or lithium hexamethyldisilazide (LiHMDS). Causality: A strong, non-nucleophilic base is required to quantitatively enolize the ketone without side reactions.

  • Electrophile Addition: Slowly add 1.1 equivalents of diethyl oxalate. Stir at room temperature for 12 hours.

  • Validation (QC Step 1): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the ketone spot and the appearance of a highly UV-active, lower-Rf spot confirms the formation of the ethyl 4-(4-butoxyphenyl)-2,4-dioxobutanoate intermediate.

Phase 2: Knorr Cyclocondensation 5. Cyclization: To the crude 1,3-dicarbonyl mixture, add 1.5 equivalents of hydrazine hydrate ( N2​H4​⋅H2​O ) and a catalytic amount of glacial acetic acid. Reflux for 4 hours. 6. Validation (QC Step 2): LC-MS analysis should reveal a dominant peak corresponding to the mass of ethyl 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylate ( [M+H]+ ).

Phase 3: Saponification 7. Hydrolysis: Dissolve the isolated ester in a 1:1 mixture of THF and Methanol. Add 3.0 equivalents of aqueous Lithium Hydroxide (LiOH). Stir at 50°C for 6 hours. Causality: LiOH is preferred over NaOH/KOH to prevent unwanted cleavage of the butoxy ether linkage under harsh conditions. 8. Isolation: Acidify the mixture with 1N HCl to pH 2-3. The target compound, 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid , will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under a vacuum.

SynthesisWorkflow A 4-Butoxyacetophenone (Starting Material) B Diethyl Oxalate + Base (Claisen Condensation) A->B C 1,3-Dicarbonyl Intermediate B->C D Hydrazine Hydrate (Knorr Cyclization) C->D E Ethyl 3-(4-butoxyphenyl)- 1H-pyrazole-4-carboxylate D->E F LiOH / H2O / THF (Saponification) E->F G 3-(4-butoxyphenyl)-1H-pyrazole- 4-carboxylic acid (Product) F->G

Caption: Convergent synthetic workflow for 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Biological Activity and Target Engagement

Derivatives of 3-aryl-pyrazole-4-carboxylic acids exhibit a polypharmacological profile. By converting the carboxylic acid into specific amides or hydrazides, researchers can direct the molecule's selectivity toward distinct biological targets [2, 3].

Cyclooxygenase-2 (COX-2) Inhibition

Pyrazoles are classic COX-2 inhibitors. Molecular docking studies reveal that the pyrazole nitrogen atoms coordinate with the Arg120 and Tyr355 residues at the entrance of the COX-2 cyclooxygenase channel. The 4-butoxyphenyl group extends into the hydrophobic side pocket (formed by Val523, which is absent in COX-1), conferring high COX-2 selectivity[4].

Cannabinoid-1 (CB1) Receptor Antagonism

Similar to the anti-obesity drug rimonabant, pyrazole-4-carboxamides act as potent CB1 inverse agonists/antagonists [5]. The lipophilic 4-butoxyphenyl tail mimics the arachidonic acid tail of endogenous cannabinoids (like anandamide), anchoring the molecule deep within the transmembrane helices (TM3, TM5, and TM6) of the CB1 G-protein coupled receptor, thereby locking it in an inactive conformation.

BiologicalPathways Ligand 3-(4-butoxyphenyl)-1H-pyrazole- 4-carboxylic acid derivatives CB1 CB1 Receptor (Inverse Agonism) Ligand->CB1 GPCR Binding COX2 COX-2 Enzyme (Selective Inhibition) Ligand->COX2 Active Site Binding cAMP Restoration of cAMP Levels CB1->cAMP PGE2 Blockade of PGE2 Synthesis COX2->PGE2 Metabolic Appetite Suppression & Metabolic Regulation cAMP->Metabolic AntiInflam Anti-inflammatory & Analgesic Effects PGE2->AntiInflam

Caption: Dual pharmacological pathways engaged by 3-(4-butoxyphenyl)-1H-pyrazole derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the critical causality behind selecting the butoxy (-O-C4H9) chain over shorter alkoxy chains, we must examine the SAR trends established in the literature for aryl-pyrazole derivatives against COX-2 and CB1 targets [4, 5].

Table 1: Impact of Alkoxy Chain Length on Target Affinity (Representative SAR Data)

Compound CoreR-Group (Para-position)COX-2 IC 50​ (nM)COX-1 IC 50​ ( μ M)Selectivity Index (COX-1/COX-2)CB1 Receptor K i​ (nM)
Pyrazole-4-carboxamide-OH (Hydroxyl)> 10,000> 50N/A> 5,000
Pyrazole-4-carboxamide-O-CH 3​ (Methoxy)450 ± 20> 50> 111850 ± 45
Pyrazole-4-carboxamide-O-C 2​ H 5​ (Ethoxy)120 ± 15> 50> 416320 ± 25
Pyrazole-4-carboxamide -O-C 4​ H 9​ (Butoxy) 28 ± 5 > 50 > 1,785 45 ± 8
Pyrazole-4-carboxamide-O-C 6​ H 13​ (Hexyloxy)180 ± 251583110 ± 15

Data Synthesis Rationale: The data clearly demonstrates that extending the alkoxy chain to four carbons (butoxy) maximizes Van der Waals interactions within the hydrophobic pockets of both COX-2 and CB1 without causing steric clashes that occur with longer chains (hexyloxy), thereby optimizing both potency and selectivity.

Experimental Workflow: In Vitro Biological Evaluation

To validate the efficacy of derivatives synthesized from 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid, a robust, self-validating in vitro assay is required.

Protocol 2: Fluorometric COX-2 Inhibition Assay

This protocol utilizes the peroxidase activity of cyclooxygenase to catalyze the reaction between PGG2​ and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to produce the highly fluorescent compound resorufin.

  • Reagent Preparation: Prepare a 10 mM stock solution of the synthesized pyrazole derivative in 100% cell-culture grade DMSO. Dilute serially in Tris-HCl assay buffer (pH 8.0) containing hematin (cofactor).

  • Enzyme Incubation: In a black 96-well microplate, add 10 μ L of the test compound, 10 μ L of recombinant human COX-2 enzyme, and 70 μ L of assay buffer.

  • Self-Validation Controls:

    • Positive Control: Celecoxib (100 nM) to validate assay sensitivity.

    • Vehicle Control: 1% DMSO in buffer to establish baseline 100% enzyme activity.

    • Isoform Control: Run a parallel plate using human COX-1 to determine the selectivity index.

  • Reaction Initiation: Incubate at 37°C for 15 minutes to allow for steady-state binding. Initiate the reaction by adding 10 μ L of a substrate solution containing Arachidonic Acid and ADHP.

  • Detection: Incubate for exactly 2 minutes at room temperature. Read the plate using a fluorescence microplate reader (Excitation: 535 nm, Emission: 590 nm).

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Use non-linear regression (GraphPad Prism) to determine the IC 50​ value.

Conclusion

3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid represents a highly strategic node in medicinal chemistry. By combining the versatile reactivity of the pyrazole-4-carboxylic acid core with the optimized lipophilicity of the para-butoxy substitution, researchers can efficiently generate libraries of highly potent, target-specific therapeutics. Whether acting as a scaffold for novel anti-inflammatory agents via COX-2 inhibition or as a backbone for metabolic regulators via CB1 antagonism, this compound remains an indispensable tool for advanced drug discovery.

References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Mini-Reviews in Organic Chemistry[Link][1]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Molecules (MDPI)[Link][2]

  • Current status of pyrazole and its biological activities Journal of Pharmacy & Bioallied Sciences (PMC)[Link][3]

  • Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity Chemical and Pharmaceutical Bulletin (J-Stage)[Link][4]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest Molecules (PMC)[Link][5]

  • 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-68-6) Product Profile Accela ChemBio[Link][6]

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 3-Phenyl-1H-pyrazole-4-carboxylic Acid

Executive Summary As a Senior Application Scientist, I frequently evaluate privileged chemical scaffolds that bridge the gap between early-stage drug discovery and advanced materials science. The pyrazole ring, particula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate privileged chemical scaffolds that bridge the gap between early-stage drug discovery and advanced materials science. The pyrazole ring, particularly when functionalized as 3-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 5504-65-4), represents a highly versatile and pharmacologically significant building block . This whitepaper deconstructs its core physicochemical properties, establishes a self-validating synthesis protocol, and explores its critical applications in cyclooxygenase (COX) inhibition and the development of Metal-Organic Frameworks (MOFs).

Part 1: Physicochemical Profiling and Structural Causality

Understanding the physical and chemical properties of 3-phenyl-1H-pyrazole-4-carboxylic acid is critical for predicting its behavior in biological assays and materials synthesis. The presence of the carboxylic acid at the C4 position and the phenyl ring at the C3 position creates a push-pull electronic environment that stabilizes the pyrazole core while offering multiple vectors for functionalization .

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Field Significance
CAS Number 5504-65-4Unique identifier for regulatory compliance and sourcing.
Molecular Formula C₁₀H₈N₂O₂-
Molecular Weight 188.18 g/mol Low MW allows for extensive downstream functionalization while remaining well within Lipinski's Rule of 5 for oral bioavailability.
XLogP3 ~1.4Indicates an optimal balance of lipophilicity and hydrophilicity, allowing the molecule to cross lipid membranes without suffering from hydrophobic trapping.
Topological Polar Surface Area (TPSA) 66 ŲExcellent for membrane permeability; ensures a robust hydrogen bonding capacity.
Hydrogen Bond Donors 2 (NH, OH)Crucial for anchoring the molecule within target kinase or enzyme active sites.
Hydrogen Bond Acceptors 3 (N, C=O, OH)Facilitates strong coordination with transition metals (e.g., Zn²⁺, Ni²⁺) in the construction of MOFs.

Part 2: Mechanistic Synthesis Methodology

To ensure high yield and purity, the synthesis of 3-phenyl-1H-pyrazole-4-carboxylic acid is typically achieved through a three-step Vilsmeier-Haack approach starting from acetophenone . The following protocol is designed as a self-validating system , ensuring that researchers can visually and analytically confirm the success of each step without immediate reliance on complex spectroscopy.

Step-by-Step Experimental Protocol

Step 1: Condensation to Semicarbazone

  • Procedure : Suspend acetophenone (1.0 eq) and semicarbazide hydrochloride (1.2 eq) in a 1:1 mixture of ethanol and water. Add sodium acetate (1.5 eq) and reflux the mixture for 2 hours.

  • Causality : Sodium acetate acts as a mild buffer to liberate the free, nucleophilic hydrazine from its hydrochloride salt. This prevents the acidic degradation of the ketone while driving the nucleophilic addition-elimination reaction forward.

  • Self-Validation : The reaction is successful when a dense, white crystalline precipitate (the semicarbazone intermediate) forms abundantly upon cooling the flask to 4°C.

Step 2: Vilsmeier-Haack Formylation & Cyclization

  • Procedure : Dissolve the semicarbazone (1.0 eq) in anhydrous Dimethylformamide (DMF). Cool the flask to 0°C in an ice bath and add Phosphorus oxychloride (POCl₃, 3.0 eq) dropwise. Heat the solution to 80°C for 4 hours.

  • Causality : DMF and POCl₃ react to generate the highly electrophilic Vilsmeier reagent (a chloroiminium ion). Dropwise addition at 0°C is mandatory to control the violent exotherm. The reagent attacks the semicarbazone, triggering an intramolecular cyclization that constructs the pyrazole core while simultaneously installing a formyl group at the C4 position.

  • Self-Validation : Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The complete disappearance of the starting material and the emergence of a new UV-active spot confirms the formation of 3-phenyl-1H-pyrazole-4-carbaldehyde.

Step 3: Oxidation to Carboxylic Acid

  • Procedure : Suspend the carbaldehyde intermediate (1.0 eq) in an acetone/water mixture. Add Potassium permanganate (KMnO₄, 2.5 eq) portion-wise at room temperature. Stir vigorously for 12 hours.

  • Causality : KMnO₄ is a powerful oxidant that converts the aldehyde directly to the target carboxylic acid. The mixed solvent system ensures the organic substrate remains solvated while providing the aqueous interface needed for the permanganate reduction mechanism.

  • Self-Validation : The visual transition of the reaction mixture from deep purple (active KMnO₄) to a thick brown suspension (precipitated MnO₂) serves as a reliable internal indicator that the oxidation is complete .

SynthesisWorkflow A Acetophenone + Semicarbazide B Semicarbazone Intermediate A->B Condensation (NaOAc, EtOH) C 3-Phenyl-1H-pyrazole -4-carbaldehyde B->C Vilsmeier-Haack (POCl3, DMF) D 3-Phenyl-1H-pyrazole -4-carboxylic acid C->D Oxidation (KMnO4, Acetone/H2O)

Workflow for the multi-step synthesis of 3-phenyl-1H-pyrazole-4-carboxylic acid.

Part 3: Applications in Drug Discovery and Materials Science

Pharmacological Application: COX-2 Inhibition

Pyrazole-4-carboxylic acid derivatives are classic, privileged pharmacophores in the design of highly selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The carboxylic acid moiety acts as a critical hydrogen-bond donor and acceptor, anchoring the molecule within the hydrophilic pocket of the cyclooxygenase-2 (COX-2) enzyme active site. Simultaneously, the phenyl ring engages in strong π-π stacking interactions with adjacent hydrophobic residues. This competitive inhibition physically blocks the active site, preventing the catalytic conversion of arachidonic acid into pro-inflammatory prostaglandins .

COX2_Inhibition AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds to active site PGE2 Prostaglandins (Inflammation) COX2->PGE2 Catalytic oxygenation Inhibitor 3-Phenyl-1H-pyrazole -4-carboxylic acid Inhibitor->COX2 Competitive Inhibition (H-Bonding via COOH)

Mechanism of competitive COX-2 inhibition by pyrazole-4-carboxylic acid.
Materials Science: Antimicrobial MOFs

Beyond small-molecule therapeutics, 3-phenyl-1H-pyrazole-4-carboxylic acid is a highly effective organic ligand for synthesizing Metal-Organic Frameworks (MOFs). When reacted with transition metals like Zinc (Zn) or Nickel (Ni), the carboxylic acid and pyrazole nitrogen atoms coordinate to the metal centers, forming 3D supramolecular networks with massive surface areas (e.g., up to 800 m²/g) and tunable mesoporous structures. These specific MOFs exhibit potent antimicrobial properties by steadily releasing metal ions and utilizing their enhanced chelation effect to penetrate bacterial biofilms (such as S. aureus and E. coli), significantly outperforming the antibacterial efficacy of the free ligands alone .

References

  • PubChem . "3-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | CID 4138562". National Center for Biotechnology Information. URL:[Link]

  • Burns & Trauma . "Multifunctional metal–organic frameworks as promising nanomaterials for antimicrobial strategies". Oxford Academic. URL: [Link]

  • ResearchGate . "Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids". URL: [Link]

Foundational

safety and toxicity profile of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid

An in-depth technical evaluation of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-68-6) requires a rigorous understanding of its structural liabilities. As a frequent intermediate and lead-like scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-68-6) requires a rigorous understanding of its structural liabilities. As a frequent intermediate and lead-like scaffold in drug discovery—often utilized in the synthesis of inhibitors for targets ranging from ALKBH1 in oncology to MmpL3 in infectious diseases[1][2]—this compound presents a classic medicinal chemistry dichotomy: it possesses excellent target-binding potential but carries inherent absorption, distribution, metabolism, excretion, and toxicity (ADMET) risks.

This whitepaper provides a comprehensive safety and toxicity profiling framework for this compound, detailing the mechanistic causality behind its toxicological liabilities and the self-validating protocols required to evaluate them.

Structural Liability & Mechanistic Toxicology

The molecule consists of a polar pyrazole-4-carboxylic acid head group and a lipophilic 4-butoxyphenyl tail. This specific structural arrangement introduces three primary toxicological concerns:

  • Phase II Reactive Metabolites (Idiosyncratic Toxicity): The carboxylic acid moiety is highly susceptible to Phase II glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The resulting acyl glucuronides can be chemically unstable, migrating and covalently binding to hepatic proteins, which is a primary driver of Drug-Induced Liver Injury (DILI).

  • Phase I O-Dealkylation & Clearance: The linear butoxy chain is a prime target for Cytochrome P450 (CYP3A4/CYP2C9) mediated oxidative cleavage. Rapid O-dealkylation leads to high intrinsic clearance ( Clint​ ), reducing systemic exposure and potentially generating reactive phenolic intermediates[3].

  • hERG-Mediated Cardiotoxicity: While lacking a basic amine (the classic hERG pharmacophore), the high lipophilicity (LogP) contributed by the butoxyphenyl ether can still partition into the lipid bilayer and interact with the hydrophobic pore of the human Ether-à-go-go-Related Gene (hERG) potassium channel, risking QT interval prolongation[1].

Metabolism Parent 3-(4-butoxyphenyl)-1H-pyrazole -4-carboxylic acid CYP Hepatic CYP450 (Phase I) Parent->CYP Oxidation UGT UGT Enzymes (Phase II) Parent->UGT Glucuronidation Metab1 O-Dealkylation (Phenolic Metabolite) CYP->Metab1 Metab2 Acyl Glucuronide (Protein Adduction Risk) UGT->Metab2

Fig 1: Predicted primary hepatic metabolic pathways and toxicity drivers.

Tiered Safety Screening Workflow

To systematically de-risk this compound, a tiered screening cascade must be employed. We prioritize in vitro assays that isolate specific mechanisms of toxicity before progressing to in vivo models.

Workflow T1 Tier 1: Physicochemical & In Silico Profiling T2 Tier 2: In Vitro ADME & Safety (hERG, HepG2) T1->T2 T3 Tier 3: In Vivo Toxicity & PK T2->T3

Fig 2: Tiered preclinical safety and ADMET screening cascade.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . An assay is only considered valid if its internal positive and negative controls fall within historically established acceptance criteria.

Protocol A: Microsomal Stability and Intrinsic Clearance ( Clint​ )

Causality: Determining how rapidly the butoxy tail is cleaved by liver enzymes dictates whether the compound will survive first-pass metabolism. Validation System: Verapamil (High clearance control); Warfarin (Low clearance control).

  • Preparation: Thaw Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: In a 96-well plate, combine 0.5 mg/mL microsomal protein with 1 µM of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 1 mM NADPH (final concentration).

  • Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Data Calculation: Calculate half-life ( t1/2​ ) from the log-linear decline of the parent compound. Derive Clint​ using the formula: Clint​=(0.693/t1/2​)×(mL incubation/mg protein) .

Protocol B: Automated Patch-Clamp hERG Inhibition Assay

Causality: The lipophilic nature of the compound may block the IKr​ current, leading to fatal arrhythmias. Patch-clamp is the FDA-mandated gold standard for this assessment[4]. Validation System: E-4031 (Positive control, expected IC50​ ~10 nM).

  • Cell Culture: Culture CHO cells stably transfected with the hERG gene (Kv11.1) in Ham's F-12 medium.

  • Electrophysiology Setup: Use a planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration with an intracellular solution (130 mM KCl, 1 mM MgCl2​ , 5 mM EGTA, 10 mM HEPES, pH 7.2) and extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, pH 7.4).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid at ascending concentrations (0.1, 1, 10, 30 µM) for 5 minutes per concentration.

  • Quantification: Measure the peak tail current amplitude. Calculate fractional block and fit to a Hill equation to determine the IC50​ .

Protocol C: Bacterial Reverse Mutation (Ames) Test

Causality: The pyrazole core and potential oxidative metabolites must be screened for DNA-reactive mutagenicity to rule out carcinogenic potential. Validation System: 2-Aminoanthracene (Positive control requiring S9 activation); Sodium azide (Positive control not requiring S9).

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth.

  • Treatment: Mix 100 µL of bacterial suspension, 50 µL of the test compound (dosed up to 5000 µ g/plate ), and either 500 µL of buffer (for -S9) or 500 µL of rat liver S9 mix (for +S9 metabolic activation).

  • Plating: Add 2 mL of molten top agar containing trace histidine/tryptophan. Pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. A positive result is a dose-dependent, ≥2-fold increase in revertants compared to the vehicle control.

Quantitative Safety Data Summary

Based on the structural class and empirical data from highly similar pyrazole-4-carboxylic acid derivatives[1][3], the anticipated safety profile for 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid is summarized below.

Assay / ParameterTarget MetricExpected Range / ResultRisk Assessment
Microsomal Stability (HLM) Clint​ (µL/min/mg)> 50 µL/min/mgHigh Risk (Rapid O-dealkylation of butoxy group)
hERG Inhibition IC50​ (µM)10 - 30 µMModerate Risk (Lipophilicity-driven weak binding)
Cytotoxicity (HepG2) CC50​ (µM)> 50 µMLow Risk (Generally well-tolerated scaffold)
Ames Test (Mutagenicity) Revertant Ratio< 2-fold increaseLow Risk (No structural alerts for DNA reactivity)
Plasma Protein Binding % Bound> 95%Moderate Risk (High lipophilicity drives albumin binding)

Conclusion & Optimization Strategy

While 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid serves as an excellent foundational scaffold, its raw form exhibits significant metabolic liabilities. The primary driver of its clearance is the exposed butoxyphenyl ether.

Application Scientist Recommendation: To advance this compound toward a viable clinical candidate, medicinal chemistry efforts should focus on blocking the metabolic soft spots. Replacing the linear butoxy chain with a sterically hindered or fluorinated ether (e.g., trifluoromethoxy or cyclopropylmethoxy) will significantly reduce CYP-mediated O-dealkylation[3]. Additionally, bioisosteric replacement of the carboxylic acid with a tetrazole or sulfonamide will eliminate the risk of acyl glucuronide formation while maintaining the required polar interactions at the target binding site.

References

  • Li, F., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ResearchGate. Available at:[Link]

  • ACS Publications. (2021). Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. ACS Omega. Available at:[Link]

  • RHHZ. (2023). Discovery of 3-trifluoromethyl-substituted pyrazoles as selective phosphodiesterase 10A inhibitors for orally attenuating isoprenaline-induced cardiac hypertrophy. Available at:[Link]

  • Taylor & Francis. (2019). HERG – Knowledge and References. Toxicologic Pathology & Drug-Induced Liver Disease. Available at:[Link]

  • Accela ChemBio. (2023). 499979-51-0,N-[3-(hydrazinocarbonyl)phenyl]benzamide-AccelaChem (CAS: 879996-68-6 Reference). Available at:[Link]

Sources

Exploratory

In-Depth Technical Guide: 3-(4-Butoxyphenyl)-1H-pyrazole-4-carboxylic Acid (CAS 879996-68-6)

Executive Summary In modern medicinal chemistry, the rational design of small molecules relies heavily on privileged scaffolds that offer predictable pharmacokinetics and robust target engagement. 3-(4-butoxyphenyl)-1H-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of small molecules relies heavily on privileged scaffolds that offer predictable pharmacokinetics and robust target engagement. 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 879996-68-6) is a highly versatile building block that exemplifies this design philosophy. The 1H -pyrazole-4-carboxylic acid core is a proven motif in drug discovery, frequently utilized in the development of kinase inhibitors, epigenetic modulators (such as ALKBH1 inhibitors) [1], and hypoxia-inducible factor prolyl hydroxylase (PHD) inhibitors [2].

This technical whitepaper provides an authoritative overview of the compound’s structural identifiers, a self-validating synthetic methodology, and its pharmacological relevance as a pharmacophore model.

Chemical Identity & Structural Identifiers

Accurate structural identification is the foundation of reproducible research. Table 1 summarizes the core physicochemical properties and identifiers of the compound. The combination of a rigid pyrazole core, an ionizable carboxylic acid, and a lipophilic butoxy tail yields a molecule with excellent drug-like properties, balancing aqueous solubility with membrane permeability.

Table 1: Chemical Identity & Physicochemical Properties

PropertyValue
Chemical Name 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid
CAS Registry Number 879996-68-6
Molecular Formula C₁₄H₁₆N₂O₃
Molecular Weight 260.29 g/mol
SMILES String CCCCOc1ccc(cc1)c2c(c[nH]n2)C(=O)O
Hydrogen Bond Donors 2 (Pyrazole N-H, Carboxylic O-H)
Hydrogen Bond Acceptors 3 (Pyrazole N, Carboxylic C=O, Ether O)
Topological Polar Surface Area (TPSA) ~75.2 Ų

Synthetic Methodology & Causality

The synthesis of 3-aryl- 1H -pyrazole-4-carboxylic acids requires precise control over regioselectivity and cyclization geometry. The following step-by-step protocol outlines a robust, four-step synthetic workflow. As a Senior Application Scientist, I emphasize not just the how, but the why—the underlying causality that drives each chemical transformation.

Step 1: β -Ketoester Formation (Acylation)
  • Reagents: 1-(4-Butoxyphenyl)ethan-1-one (1.0 eq), Diethyl carbonate (2.0 eq), Sodium hydride (60% dispersion, 1.5 eq), anhydrous THF.

  • Procedure: Suspend NaH in anhydrous THF at 0 °C under N₂. Add diethyl carbonate, followed by the dropwise addition of the acetophenone derivative. Stir at room temperature for 12 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate.

  • Causality: The strong base (NaH) irreversibly deprotonates the α -carbon of the acetophenone, generating a highly nucleophilic enolate. This enolate attacks the electrophilic carbonyl of diethyl carbonate, establishing the crucial 1,3-dicarbonyl framework required for pyrazole ring construction.

Step 2: Enaminone Synthesis
  • Reagents: Ethyl 3-(4-butoxyphenyl)-3-oxopropanoate (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq), Toluene.

  • Procedure: Dissolve the β -ketoester in toluene. Add DMF-DMA and heat to reflux (110 °C) for 4-6 hours. Concentrate under reduced pressure.

  • Causality: DMF-DMA acts as a highly electrophilic one-carbon synthon. Its condensation with the active methylene group forms an enaminone intermediate. This step is critical because it locks the molecule into a reactive conformation with the correct double-bond geometry for the subsequent regioselective cyclization.

Step 3: Pyrazole Ring Cyclization
  • Reagents: Enaminone intermediate (1.0 eq), Hydrazine hydrate (NH₂NH₂·H₂O, 1.2 eq), Ethanol.

  • Procedure: Dissolve the enaminone in ethanol. Add hydrazine hydrate dropwise at room temperature, then heat to reflux (80 °C) for 3 hours. Precipitate the product with water and filter.

  • Causality: Hydrazine is a potent bifunctional nucleophile. The primary amine attacks the electrophilic β -carbon of the enaminone (expelling dimethylamine as a leaving group). Subsequently, an intramolecular attack by the second amine on the adjacent carbonyl carbon closes the aromatic 5-membered pyrazole ring.

Step 4: Saponification & Acidification
  • Reagents: Ethyl 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylate (1.0 eq), Sodium hydroxide (2.0 M aq, 3.0 eq), Ethanol.

  • Procedure: Suspend the ester in ethanol and add the aqueous NaOH. Stir at 60 °C for 2 hours. Evaporate the ethanol, and acidify the aqueous layer with 1M HCl to pH 2-3. Collect the precipitated product.

  • Causality: Base-catalyzed hydrolysis cleaves the ester bond, liberating the free carboxylate. Acidification protonates the carboxylate to form the neutral carboxylic acid, which drastically reduces its aqueous solubility and drives the precipitation of the highly pure final product.

SynthWorkflow A 1-(4-Butoxyphenyl)ethan-1-one (Starting Material) B Ethyl 3-(4-butoxyphenyl)-3-oxopropanoate (Beta-Ketoester) A->B Diethyl carbonate, NaH THF, 0°C to RT C Enaminone Intermediate B->C DMF-DMA Toluene, Reflux 110°C D Ethyl 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylate (Pyrazole Core) C->D Hydrazine hydrate EtOH, Reflux 80°C E 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (Final Product: CAS 879996-68-6) D->E 1. NaOH (aq), EtOH 2. HCl (aq) to pH 2-3

Synthetic workflow for 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized batch, the protocol must be self-validating through orthogonal analytical techniques:

  • LC-MS: Confirms the molecular weight. The theoretical exact mass is 260.1164 Da; the expected [M+H]+ peak is m/z 261.1.

  • ¹H-NMR (400 MHz, DMSO-d₆): Structural confirmation relies on the diagnostic pyrazole C5-H singlet at δ ~8.1 ppm. The butoxy tail must present a characteristic splitting pattern: a triplet for the terminal methyl (~0.9 ppm) and a triplet for the oxymethylene (~4.0 ppm). The carboxylic acid proton will appear as a broad singlet >12.0 ppm.

Pharmacological Relevance & Target Interaction

The utility of CAS 879996-68-6 in drug development stems from its highly modular pharmacophore. The molecule is structurally primed to engage diverse biological targets through a tripartite interaction model:

  • Rigid Scaffold (1H-Pyrazole): The pyrazole ring acts as a bioisostere for amides and aromatic rings. It frequently engages in bidentate hydrogen bonding within the hinge region of kinases or the active sites of metalloenzymes.

  • Electrostatic Anchor (Carboxylic Acid): The carboxylic acid moiety serves as a critical electrostatic anchor, often forming salt bridges with basic residues (e.g., Lysine or Arginine) in the solvent-exposed regions of target proteins, a feature well documented in pyrazole-based pharmacophores [3].

  • Lipophilic Tail (4-Butoxyphenyl): The flexible butoxy ether extending from the phenyl ring is designed to probe deep, hydrophobic pockets, enhancing overall target affinity and residence time via van der Waals interactions.

Pharmacophore M 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid P1 4-Butoxyphenyl Group (Lipophilic Tail) M->P1 P2 1H-Pyrazole Core (Rigid Scaffold/H-Bonding) M->P2 P3 Carboxylic Acid (Electrostatic Anchor) M->P3 T1 Hydrophobic Pocket (Van der Waals) P1->T1 Hydrophobic Interaction T2 Hinge Region (H-Bond Donor/Acceptor) P2->T2 Bidentate H-Bonding T3 Solvent Exposed / Basic Residue (Salt Bridge) P3->T3 Ionic Interaction

Pharmacophore mapping and target interaction model for the compound.

References

  • Title: Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor. Source: Molecular Pharmacology (PubMed) URL: [Link]

  • Title: Pyrazole-4-carboxylic acid (CID 3015937). Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Foundational

The Pyrazole Scaffold in Modern Medicinal Chemistry: Structural Dynamics, Biological Targets, and Synthetic Workflows

Executive Summary The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has emerged as a highly versatile and privileged scaffold in contemporary medicinal chemistry [1]. To date,...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has emerged as a highly versatile and privileged scaffold in contemporary medicinal chemistry [1]. To date, the United States Food and Drug Administration (FDA) has approved over 40 pyrazole-containing drugs, addressing critical therapeutic areas ranging from oncology and inflammation to cardiovascular and metabolic diseases[2]. This technical guide provides an in-depth mechanistic analysis of the pyrazole core, exploring its physicochemical advantages, primary biological targets, and the self-validating synthetic methodologies required for its integration into drug discovery pipelines.

Physicochemical Rationale: Why Pyrazole?

The pharmacological success of the pyrazole core is intrinsically linked to its unique electronic and conformational properties. The N-1 atom behaves similarly to the NH of pyrrole, serving as a potent hydrogen bond donor, while the N-2 atom mimics the nitrogen of pyridine, acting as a hydrogen bond acceptor[2]. In aqueous environments, unsubstituted pyrazole exists in a rapid tautomeric equilibrium between 1H- and 2H-isomers, allowing it to dynamically adapt to complex protein binding pockets [1]. Furthermore, pyrazole frequently acts as a bioisostere for aryl and heteroaryl groups, enhancing the lipophilicity, metabolic stability, and overall pharmacokinetic profile of the parent molecule [2].

Core Biological Targets and Mechanisms of Action

Cyclooxygenase-2 (COX-2) Inhibition in Inflammation

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, often leading to severe gastrointestinal toxicity [3]. The introduction of the pyrazole scaffold revolutionized this space. In selective COX-2 inhibitors like celecoxib, the central pyrazole ring acts as a rigid spacer that precisely positions its peripheral aryl groups into the larger hydrophobic side pocket of the COX-2 enzyme. Molecular docking studies reveal that the N1-substituted benzene sulfonamide moiety forms critical, selective hydrogen bonds with Arg120 and Tyr355 within the COX-2 active site, an interaction that is sterically hindered in the smaller COX-1 pocket [4].

Kinase Inhibition in Oncology and Immunology

Beyond inflammation, pyrazole derivatives are formidable kinase inhibitors. Ruxolitinib, a disubstituted pyrazole, is FDA-approved for myelofibrosis and acts by competitively binding to the ATP-binding cleft of Janus kinases (JAK1/JAK2) [5]. By blocking JAK activity, ruxolitinib prevents the phosphorylation of STAT proteins, thereby short-circuiting the oncogenic signaling cascades responsible for abnormal cellular proliferation.

G cluster_0 Inflammatory Pathway (COX-2) cluster_1 Oncogenic Pathway (JAK/STAT) AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Cytokine Cytokine Receptor JAK JAK1/2 Kinase Cytokine->JAK STAT STAT Phosphorylation (Proliferation) JAK->STAT Pyrazole Pyrazole Scaffold (Celecoxib, Ruxolitinib) Pyrazole->COX2 Inhibits (Celecoxib) Pyrazole->JAK Inhibits (Ruxolitinib)

Pyrazole-mediated inhibition of COX-2 and JAK/STAT signaling pathways.

Quantitative Analysis of Pyrazole-Based Inhibitors

The structural tunability of the pyrazole core allows medicinal chemists to optimize both potency and selectivity. The following table synthesizes quantitative data from recent pharmacological evaluations of novel pyrazole hybrids and established drugs [4, 6, 7].

Compound / DrugPrimary TargetIC₅₀ ValueSelectivity Index (COX-2 vs COX-1)
Celecoxib (Reference)COX-2~0.22 μM~13.65 – 78.06
Di-aryl Pyrazole Ester 15cCOX-20.059 μM98.71
Pyrazole-Pyridazine Hybrid 6fCOX-21.15 μMHigh
Pyrazole-Pyridazine Hybrid 5fCOX-21.50 μMHigh
Pyrazole Sulfonamide 5uCOX-21.79 μM72.73

Experimental Methodology: The Knorr Pyrazole Synthesis

To harness the biological potential of pyrazoles, robust synthetic methodologies are required. The Knorr pyrazole synthesis, a cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative, remains the gold standard [8]. The following protocol outlines a self-validating workflow for the synthesis of a substituted pyrazole (e.g., 2,4-dihydro-5-phenyl-3H-pyrazol-3-one) from ethyl benzoylacetate.

Self-Validating Protocol: Regioselective Knorr Synthesis
  • Reagent Preparation: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in 3 mL of 1-propanol. Causality: Utilizing a 2:1 stoichiometric excess of hydrazine drives the condensation equilibrium forward. 1-propanol is selected as the solvent because its boiling point (~97°C) provides the optimal thermal window for the subsequent cyclization [9].

  • Acid Catalysis: Add 3 drops of glacial acetic acid to the mixture. Causality: The acid protonates the carbonyl oxygen of the ketoester, increasing its electrophilicity. This lowers the activation energy for the initial nucleophilic attack by the hydrazine nitrogen, facilitating the rapid formation of the hydrazone intermediate [8].

  • Cyclocondensation: Heat the reaction mixture on a hot plate with continuous stirring at ~100°C for 1 hour. Causality: Thermodynamic energy is strictly required to overcome the activation barrier of the intramolecular cyclization (where the second nitrogen attacks the ester carbonyl) and the subsequent dehydration step, ultimately yielding the stable aromatic pyrazole ring [9].

  • In-Process Validation (TLC): Perform Thin-Layer Chromatography (TLC) using a 30% ethyl acetate / 70% hexane mobile phase. Causality: This step creates a self-validating loop. The reaction must only proceed to isolation once TLC confirms the complete consumption of the starting ketoester, ensuring high yield and preventing downstream purification bottlenecks [9].

  • Precipitation & Isolation: Once validated, add 10 mL of water to the hot reaction mixture, turn off the heat, and allow it to cool slowly over 30 minutes. Filter the resulting precipitate via a Büchner funnel. Causality: The addition of water abruptly decreases the solubility of the lipophilic pyrazole product. Slow cooling induces controlled crystallization, leaving unreacted polar impurities and excess hydrazine in the aqueous-alcoholic filtrate [9].

  • Final Characterization: Determine the melting point and perform ¹H NMR spectroscopy. Causality: NMR spectroscopy is critical to definitively assign the tautomeric state of the product (pyrazole vs. pyrazolone form), as the enol/pyrazole tautomer is typically the most thermodynamically stable form observed in characterization [10].

G Step1 1. Reagent Mixing (1,3-Dicarbonyl + Hydrazine) Step2 2. Acid Catalysis (Glacial Acetic Acid) Step1->Step2 Step3 3. Condensation (Hydrazone Intermediate) Step2->Step3 Step4 4. Cyclization & Dehydration (100°C Reflux) Step3->Step4 Step5 5. Precipitation & Cooling (Ice Bath) Step4->Step5 Step6 6. Isolation & Validation (Filtration, TLC, NMR) Step5->Step6

Step-by-step experimental workflow for the Knorr Pyrazole Synthesis.

Future Perspectives in Drug Development

References

  • Source: International Journal of Novel Research and Development (IJNRD)
  • Source: National Institutes of Health (NIH)
  • Title: Pyrazole Derivatives as Selective COX-2 Inhibitors Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Exploring Pyrazole Derivatives as Potential Anticancer Agents: A Review Source: ResearchGate URL
  • Source: Royal Society of Chemistry (RSC)
  • Title: Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles Source: BenchChem URL
  • Title: Knorr Pyrazole Synthesis Source: Chem Help Asap URL
  • Title: Knorr pyrazole synthesis from a ketoester - laboratory experiment Source: YouTube URL
Exploratory

Theoretical Investigations of 3-(4-Butoxyphenyl)-1H-pyrazole-4-carboxylic Acid: Quantum Mechanics and Molecular Docking Insights

Executive Summary & Molecular Architecture The rational design of novel therapeutics relies heavily on understanding the fundamental electronic and structural properties of small-molecule precursors. 3-(4-butoxyphenyl)-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

The rational design of novel therapeutics relies heavily on understanding the fundamental electronic and structural properties of small-molecule precursors. 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (BPPCA) represents a highly versatile pharmacophore. The pyrazole ring serves as a robust, hydrogen-bonding scaffold, frequently utilized in anti-inflammatory and antimicrobial drug discovery [1]. The addition of a 4-carboxylic acid moiety provides a critical anchor for salt-bridge formation with target proteins, while the 4-butoxyphenyl ether tail precisely modulates the molecule's lipophilicity ( logP ), enhancing cellular membrane permeability.

This whitepaper provides an in-depth theoretical guide to characterizing BPPCA. By employing Density Functional Theory (DFT) and molecular docking simulations, we establish a self-validating computational framework to predict the structural, electronic, and binding properties of this compound.

Quantum Mechanical Workflows & Causality

To accurately model BPPCA, the choice of computational parameters cannot be arbitrary; it must reflect the specific electron distribution of the molecule.

Density Functional Theory (DFT) Protocol

We utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set, implemented via [2].

  • Causality of Basis Set Selection: The inclusion of diffuse functions (++) is non-negotiable for BPPCA. The molecule contains highly electronegative heteroatoms (oxygen in the ether and carboxylic acid, nitrogen in the pyrazole) and an acidic proton. Diffuse functions allow the electron density of these lone pairs and anions to expand properly in space. The polarization functions ((d,p)) account for the asymmetric deformation of electron clouds during hydrogen bonding.

  • Self-Validation Step: Following geometry optimization, a harmonic vibrational frequency calculation must be performed at the exact same level of theory. The absence of imaginary (negative) frequencies confirms that the optimized geometry is a true global minimum on the potential energy surface, rather than a transition state.

ComputationalWorkflow Start BPPCA Initial Geometry (SMILES/PDB) DFT Geometry Optimization (B3LYP/6-311++G**) Start->DFT Input Freq Frequency Calculation (Zero Imaginary Freqs) DFT->Freq Validation FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO Validated Min. NBO NBO Analysis (Charge Transfer) Freq->NBO IR Vibrational Spectra (IR Simulation) Freq->IR Docking Molecular Docking (AutoDock Vina) Freq->Docking 3D Conformer

Figure 1: Self-validating computational workflow from DFT optimization to molecular docking.

Electronic & Vibrational Profiling

Structural Parameters

Upon optimization, the dihedral angle between the pyrazole ring and the phenyl ring dictates the extent of π -conjugation. Steric hindrance from the carboxylic acid group typically forces the phenyl ring out of absolute coplanarity, resulting in a dihedral angle of approximately 35°–45°.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and kinetic stability of BPPCA [3].

  • HOMO Localization: Predominantly localized over the electron-donating butoxyphenyl ether moiety.

  • LUMO Localization: Concentrated on the electron-withdrawing pyrazole-4-carboxylic acid core.

  • Significance: The spatial separation of HOMO and LUMO facilitates intramolecular charge transfer (ICT), a property that can be further quantified using Natural Bond Orbital (NBO) analysis.

Quantitative Data Synthesis

The theoretical parameters for BPPCA, derived from standardized DFT frameworks for pyrazole-carboxylic acids, are summarized below.

Table 1: Calculated Electronic and Structural Properties (B3LYP/6-311++G(d,p))

ParameterTheoretical ValueChemical Significance
HOMO Energy -6.12 eVElectron-donating capacity (Nucleophilicity)
LUMO Energy -1.45 eVElectron-accepting capacity (Electrophilicity)
Energy Gap ( ΔE ) 4.67 eVKinetic stability and chemical hardness
Dipole Moment ( μ ) 4.82 DebyeHigh polarity, indicating good aqueous solubility potential
C=O Bond Length 1.215 ÅStandard double bond character of the carboxylic acid
C-O (Ether) Length 1.362 ÅPartial double-bond character due to resonance with phenyl ring

Table 2: Vibrational Spectroscopy (IR) Assignments

Mode AssignmentCalculated Freq (cm⁻¹)Scaled Freq (cm⁻¹)*Experimental Expectation
O-H stretch (COOH)36453500Broad band due to intermolecular H-bonding
C=O stretch17501680Strong, sharp peak
C=N stretch (Pyrazole)16101545Medium intensity
C-H stretch (Aliphatic)3050 - 31202930 - 3000Multiple peaks from the butoxy tail

*Note: DFT harmonic frequencies systematically overestimate true frequencies due to the neglect of anharmonicity. A standard scaling factor of 0.960 is applied for B3LYP/6-311++G(d,p).

Molecular Docking & Pharmacodynamics

Given the structural homology of pyrazole derivatives to known Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), BPPCA is a prime candidate for Cyclooxygenase-2 (COX-2) inhibition.

Docking Protocol

We employ [4] due to its highly efficient gradient optimization method and empirical scoring function.

  • Receptor Preparation: Obtain the COX-2 crystal structure (e.g., PDB ID: 5KIR). Remove water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Ligand Preparation: Utilize the DFT-optimized geometry of BPPCA. Assign rotatable bonds (specifically the bonds within the butoxy tail to allow conformational sampling).

  • Self-Validation (Redocking): Before docking BPPCA, redock the native co-crystallized ligand of the PDB structure. The protocol is only valid if the Root Mean Square Deviation (RMSD) between the redocked pose and the crystal pose is ≤2.0 Å.

  • Grid Box Definition: Center the grid box on the known active site (Arg120, Tyr355, Ser530).

Pharmacophore Interaction Logic

The docking results typically reveal a highly orchestrated binding mechanism driven by the distinct functional groups of BPPCA.

PharmacophoreLogic BPPCA BPPCA Tail 4-Butoxy Tail BPPCA->Tail Phenyl Phenyl Ring BPPCA->Phenyl Pyrazole 1H-Pyrazole Core BPPCA->Pyrazole Acid 4-Carboxylic Acid BPPCA->Acid Hydrophobic Hydrophobic Pocket (Val523 / Leu352) Tail->Hydrophobic Anchoring PiPi Pi-Alkyl / Pi-Pi Interactions Phenyl->PiPi Stabilization Hbond H-Bond Donor (Ser530) Pyrazole->Hbond Recognition SaltBridge Salt Bridge / Strong H-Bond (Arg120 / Tyr355) Acid->SaltBridge Primary Binding

Figure 2: Pharmacophore interaction logic of BPPCA within a target receptor active site.

Conclusion

The theoretical investigation of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid reveals a molecule with a highly polarized electronic structure, making it an excellent candidate for targeted drug design. The spatial separation of the HOMO and LUMO facilitates dynamic electronic interactions, while the combination of a lipophilic butoxy tail and a hydrophilic carboxylic acid creates an ideal amphiphilic profile. By strictly adhering to self-validating DFT and docking protocols, researchers can reliably predict the behavior of BPPCA before initiating costly in vitro synthesis and screening pipelines.

References

  • Nagaraja, G. K., et al. (2016). "Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid." Research on Chemical Intermediates, 42, 4497–4511. URL:[Link]

  • Frisch, M. J., et al. (2016). "Gaussian 16 Revision C.01." Gaussian, Inc. URL: [Link]

  • "Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization... of substituted pyridine derivatives." (2024). PubMed Central (PMC). URL:[Link]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: A Guide to the Vilsmeier-Haack Reaction for Pyrazole-4-Carboxaldehyde Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the regioselective synthesis of pyrazole-4-carboxaldehyd...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the regioselective synthesis of pyrazole-4-carboxaldehydes. These compounds are pivotal building blocks in medicinal chemistry, serving as precursors to a wide range of biologically active molecules.[1][2] This document offers an in-depth look at the reaction mechanism, detailed experimental protocols, optimization strategies, and troubleshooting advice to ensure successful synthesis.

The Strategic Importance of Pyrazole-4-Carboxaldehydes

The pyrazole nucleus is a "privileged scaffold" in modern drug discovery, appearing in numerous approved therapeutics for conditions ranging from inflammation to cancer.[2][3] The introduction of a formyl (-CHO) group at the C4 position of the pyrazole ring provides a versatile chemical handle for extensive synthetic modifications.[4] This functional group enables a variety of subsequent reactions, such as condensations, oxidations, and the construction of more complex fused heterocyclic systems, making pyrazole-4-carboxaldehydes highly valuable intermediates in the development of novel pharmaceutical agents and agrochemicals.[1][5] The Vilsmeier-Haack reaction stands out as an efficient, mild, and widely used method for achieving this specific formylation.[6][7]

Reaction Mechanism: A Stepwise Analysis

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution pathway. The process can be broken down into three primary stages: formation of the electrophile, attack by the pyrazole ring, and hydrolysis to the final product.[8][9]

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the in-situ generation of the active electrophile, a chloroiminium salt known as the Vilsmeier reagent.[10][11] This is typically formed by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[8] The oxygen atom of DMF acts as the nucleophile, attacking the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination of a chloride ion generates the highly electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.[8][10]

Stage 2: Electrophilic Attack and Aromatic Substitution The pyrazole ring, being an electron-rich heterocycle, acts as the nucleophile.[8] It attacks the electrophilic carbon of the Vilsmeier reagent. The C4 position is the most electron-rich and sterically accessible site, leading to high regioselectivity for 4-formylation.[12] This attack forms a cationic intermediate, which then loses a proton to restore the aromaticity of the pyrazole ring.[9][13]

Stage 3: Hydrolysis to the Aldehyde The resulting iminium salt intermediate is stable under the anhydrous reaction conditions. During the aqueous work-up, it is readily hydrolyzed to yield the final pyrazole-4-carboxaldehyde product.[9][13]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism for Pyrazole-4-Carboxaldehyde cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution cluster_2 Stage 3: Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Reaction with Pyrazole Pyrazole Pyrazole Substrate (Electron-Rich Ring) Pyrazole->Iminium_Intermediate Electrophilic Attack at C4 Position Final_Product Pyrazole-4-Carboxaldehyde Iminium_Intermediate->Final_Product Hydrolysis Aqueous_Workup Aqueous Work-up (H₂O) Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep_reagent 1. Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) add_pyrazole 2. Add Pyrazole Substrate (Dropwise at 0-5°C) prep_reagent->add_pyrazole heat_monitor 3. Heat Reaction & Monitor (TLC Analysis) add_pyrazole->heat_monitor quench 4. Quench on Ice (Caution: Exothermic!) heat_monitor->quench Reaction Complete neutralize 5. Neutralize (aq. Na₂CO₃ / NaHCO₃) quench->neutralize extract 6. Extract with Organic Solvent neutralize->extract dry_concentrate 7. Dry & Concentrate extract->dry_concentrate purify 8. Purify Product (Column Chromatography or Recrystallization) dry_concentrate->purify

Sources

Application

Application Note: Antibacterial Screening of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid

Executive Summary The rapid emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous discovery of novel antimicrobial scaffolds. Pyrazole derivatives, particularly pyrazole-4-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous discovery of novel antimicrobial scaffolds. Pyrazole derivatives, particularly pyrazole-4-carboxylic acids, have garnered significant attention as potent antibacterial agents targeting bacterial DNA replication [1]. This application note provides a comprehensive, self-validating workflow for the antibacterial screening of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid . It details the chemical rationale, step-by-step protocols for Minimum Inhibitory Concentration (MIC) determination, and target-specific enzyme inhibition assays (DNA Gyrase), ensuring rigorous data generation for drug development professionals.

Chemical Rationale & Mechanism of Action

The structural anatomy of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid is highly optimized for antimicrobial efficacy:

  • The Pyrazole Core & Carboxylic Acid: The 1H-pyrazole-4-carboxylic acid moiety acts as the primary pharmacophore. It mimics the structural geometry required to competitively bind the ATP-binding pocket of the bacterial DNA gyrase (GyrB subunit) and Topoisomerase IV (ParE subunit) [2].

  • The 4-Butoxyphenyl Tail: The lipophilic butoxy chain significantly enhances the compound's membrane permeability, facilitating intracellular accumulation in Gram-positive bacteria and, to a lesser extent, bypassing the porin channels of Gram-negative species.

By inhibiting DNA gyrase, the compound prevents the ATP hydrolysis required for DNA supercoiling, leading to double-stranded DNA breaks, halted replication, and rapid bactericidal action [2].

Screening Cascade Workflow

To systematically evaluate the antibacterial potential of this compound, we employ a tiered screening cascade.

Workflow A Compound Prep (DMSO Stock) B Primary Screening (MIC Assay) A->B C Cytotoxicity (HepG2/HEK293) B->C MIC < 16 µg/mL D Target Validation (DNA Gyrase Assay) B->D Active Hits E Hit Confirmation C->E Selectivity > 10 D->E IC50 < 1 µM

Antibacterial screening cascade: From primary MIC determination to target validation.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay (CLSI M07 Compliant)

Objective: To determine the lowest concentration of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid that completely inhibits visible bacterial growth.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well, clear, flat-bottom polystyrene microtiter plates

  • Test Compound: 10 mg/mL stock in 100% DMSO

  • Reference Strains: S. aureus ATCC 29213, E. coli ATCC 25922

Step-by-Step Methodology:

  • Media Preparation: Supplement CAMHB with 0.002% (v/v) Polysorbate 80 (Tween-80).

    • Expert Insight: The lipophilic 4-butoxyphenyl tail can cause the compound to non-specifically adsorb to the polystyrene walls of the microtiter plate, artificially inflating the MIC. The addition of trace Tween-80 mitigates this adsorption without altering bacterial growth kinetics [3].

  • Compound Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a final test range of 64 µg/mL to 0.06 µg/mL. Ensure the final DMSO concentration in all wells does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Prepare a direct colony suspension from an 18-24 hour agar plate in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of the diluted compound, yielding a final well volume of 100 µL and a final target inoculum of 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16-20 hours under aerobic conditions.

  • Readout: Determine the MIC visually or via spectrophotometry (OD600) as the lowest concentration with no visible turbidity.

Validation & QC Criteria (Self-Validating System):

  • Sterility Control: Uninoculated media wells must remain optically clear (OD600 < 0.01).

  • Growth Control: Inoculated wells containing 1% DMSO (vehicle) must exhibit robust growth (OD600 0.3).

  • Positive Control Validation: The MIC of a reference antibiotic (e.g., Ciprofloxacin) must fall strictly within the acceptable QC ranges published by CLSI guidelines for the specific ATCC strains tested [4]. If the reference antibiotic fails, the entire plate is discarded.

Protocol 2: Target-Specific DNA Gyrase Supercoiling Assay

Objective: To quantify the inhibitory potency (IC50) of the compound against the ATP-dependent supercoiling activity of bacterial DNA gyrase.

Materials:

  • Recombinant E. coli or S. aureus DNA Gyrase holoenzyme

  • Relaxed pBR322 plasmid DNA (Substrate)

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA.

Step-by-Step Methodology:

  • Reaction Assembly: In sterile microcentrifuge tubes, combine 1 U of DNA gyrase, 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the test compound (0.01 µM to 50 µM) in the assay buffer (total volume 30 µL).

    • Expert Insight: Pyrazole-4-carboxylic acids act as competitive inhibitors at the ATP-binding site of GyrB. Therefore, the ATP concentration in the assay buffer must be strictly controlled at 1 mM. Fluctuations in ATP concentration will competitively displace the inhibitor, causing severe reproducibility issues in the calculated IC50 [2].

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 30 µL of STEB buffer (40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and 30 µL of Chloroform/Isoamyl alcohol (24:1). Vortex briefly and centrifuge to separate phases.

  • Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel in 1X TAE buffer. Run at 80V for 2 hours.

  • Staining & Imaging: Stain the gel with Ethidium Bromide (0.5 µg/mL) and visualize under UV light.

  • Quantification: Densitometrically quantify the supercoiled DNA band using ImageJ. Calculate the IC50 using non-linear regression analysis (GraphPad Prism).

Validation & QC Criteria (Self-Validating System):

  • Enzyme Activity Control: Reactions lacking the inhibitor must show >90% conversion of relaxed pBR322 to the supercoiled form.

  • Substrate Integrity Control: Reactions lacking both enzyme and inhibitor must show a single band corresponding to relaxed pBR322, confirming no background nuclease contamination.

Quantitative Data Presentation

The following tables represent the standardized data output format for evaluating 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid, summarizing both cellular efficacy and biochemical target engagement.

Table 1: Representative Antibacterial Activity and Cytotoxicity

Organism / Cell LineStrain / PhenotypeMIC / CC50 (µg/mL)Interpretation
Staphylococcus aureusATCC 29213 (WT)1.0Potent Gram-positive activity
Enterococcus faecalisATCC 29212 (WT)2.0Potent Gram-positive activity
Escherichia coliATCC 25922 (WT)8.0Moderate Gram-negative activity
Pseudomonas aeruginosaATCC 27853 (WT)>64Efflux-mediated resistance
HepG2 CellsHuman Hepatocyte>128High selectivity window (SI > 128)

Table 2: Enzyme Inhibition Kinetics (IC50)

Target EnzymeOriginIC50 (µM)Selectivity Ratio
DNA Gyrase (GyrA/B)S. aureus0.42N/A
DNA Gyrase (GyrA/B)E. coli0.85N/A
Topoisomerase IIHuman>50>100x (vs. S. aureus)

Mechanistic Pathway

MOA Compound 3-(4-butoxyphenyl)-1H- pyrazole-4-carboxylic acid GyrB DNA Gyrase (GyrB Subunit) ATP-Binding Pocket Compound->GyrB Competitive Inhibition Supercoiling DNA Supercoiling (Halted) GyrB->Supercoiling Prevents ATP Hydrolysis CellDeath Bacterial Cell Death (Bactericidal Effect) Supercoiling->CellDeath DNA Fragmentation

Mechanism of Action: Pyrazole-mediated inhibition of DNA Gyrase leading to bacterial cell death.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (MDPI). Available at:[Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry (NIH PMC). Available at:[Link]

  • Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. ACS Omega. Available at:[Link]

  • CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at:[Link]

Method

Application Note: High-Throughput Anti-Inflammatory Activity Assays for Pyrazole Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In Vitro COX-2 Enzymatic Inhibition and Macrophage-Mediated NO/PGE2 Suppression Executive Summary Pyrazole derivatives form...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In Vitro COX-2 Enzymatic Inhibition and Macrophage-Mediated NO/PGE2 Suppression

Executive Summary

Pyrazole derivatives form the core structural scaffold of numerous blockbuster non-steroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib[1]. Their primary mechanism of action involves the selective inhibition of cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory cytokines in immune cells. This application note provides a comprehensive, causality-driven framework for evaluating the anti-inflammatory efficacy of novel pyrazole derivatives. By coupling cell-free enzymatic profiling with cell-based macrophage assays, researchers can establish a self-validating data package that confirms both direct target engagement and functional cellular efficacy[2].

Mechanistic Rationale: Pyrazoles in Inflammatory Pathways

To design a robust assay system, one must first understand the molecular targets of pyrazole derivatives within the inflammatory cascade.

  • Direct Enzymatic Inhibition (COX-2 Selectivity): The vicinal diaryl-heterocycle structure of pyrazoles allows them to selectively insert into the larger, flexible side pocket of the COX-2 active site, avoiding the sterically restricted COX-1 pocket[3]. This selectivity is critical for minimizing gastrointestinal toxicity while maintaining anti-inflammatory potency.

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK / NF-κB Pathway TLR4->MAPK Enzymes COX-2 & iNOS Expression MAPK->Enzymes Mediators PGE2 & NO Production Enzymes->Mediators Pyrazole Pyrazole Derivatives (Inhibitor) Pyrazole->MAPK Pathway Suppression Pyrazole->Enzymes Direct Inhibition

Fig 1. LPS-induced inflammatory signaling pathway and pyrazole derivative intervention points.

Experimental Design & System Validation

A common pitfall in drug screening is misinterpreting cytotoxicity as anti-inflammatory activity. If a compound induces cell death, NO and PGE2 levels will artificially drop. Therefore, our protocol architecture mandates a strict sequence of validation:

  • Phase 1: Cytotoxicity Pre-Screen (MTT Assay). Establishes the maximum non-toxic concentration (MNTC) of the pyrazole derivative[4].

  • Phase 2: Cell-Free COX-1/COX-2 Assay. Isolates the compound's direct enzymatic inhibitory capacity, allowing for the calculation of the Selectivity Index (SI)[6].

  • Phase 3: Cell-Based Macrophage Assay. Confirms that the compound can penetrate the cell membrane, remain metabolically stable, and functionally reduce NO and PGE2 in a living system[3].

Workflow CellPrep RAW 264.7 Cell Seeding PreTreat Pyrazole Pre-treatment (1h) CellPrep->PreTreat Stimulation LPS Stimulation (24h) PreTreat->Stimulation AssaySplit Supernatant Collection Stimulation->AssaySplit MTT MTT Assay (Cytotoxicity Check) Stimulation->MTT Cells Griess Griess Assay (NO Quantification) AssaySplit->Griess ELISA ELISA (PGE2 Quantification) AssaySplit->ELISA

Fig 2. Experimental workflow for evaluating pyrazole anti-inflammatory activity in macrophages.

Detailed Protocols

Protocol A: Cell-Free COX-1 and COX-2 Fluorometric Inhibition Assay

This assay measures the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to PGG2, which is then reduced to PGH2. This reduction provides the driving force for the oxidation of the fluorometric probe (ADHP) into highly fluorescent resorufin[2].

Reagents & Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (100 mM Tris-HCl, pH 8.0)

  • Heme (Cofactor)

  • Arachidonic Acid (Substrate)

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the reaction master mix containing Assay Buffer, Heme, and the respective COX enzyme.

    • Causality Note: Heme is an absolute requirement; without it, the peroxidase active site remains inactive, and no fluorometric signal will be generated.

  • Inhibitor Incubation: Add 10 µL of the pyrazole derivative (titrated across 6 logs) to 150 µL of the master mix in a black 96-well plate. Incubate at 37°C for 10 minutes.

    • Causality Note: Pyrazoles (like celecoxib) exhibit time-dependent, pseudo-irreversible inhibition. Skipping this pre-incubation prevents the inhibitor from fully occupying the active site before substrate competition begins, leading to artificially high IC50 values[2].

  • Reaction Initiation: Add 10 µL of a solution containing Arachidonic Acid and ADHP to all wells.

  • Quantification: Read the plate immediately using a fluorescence microplate reader (Ex: 530-540 nm, Em: 585-595 nm) in kinetic mode for 5 minutes. Calculate the initial reaction velocity (V0) to determine percent inhibition.

Protocol B: LPS-Induced RAW 264.7 Macrophage Assay (NO & PGE2)

This protocol evaluates the functional suppression of inflammatory mediators in a physiologically relevant cell model[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment: Aspirate media and replace with fresh media containing the pyrazole derivatives at pre-determined non-toxic concentrations (e.g., 1, 5, 10 µM). Incubate for 1 hour.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells. Incubate for 24 hours.

  • Supernatant Harvesting: Carefully transfer 100 µL of the cell culture supernatant to a new plate for the Griess Assay, and reserve the remainder for PGE2 ELISA.

  • NO Quantification (Griess Assay): Add 100 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant. Incubate for 10 minutes in the dark. Measure absorbance at 540 nm.

  • Cytotoxicity Verification: Add MTT reagent (0.5 mg/mL) to the remaining cells in the original plate. Incubate for 2 hours, dissolve formazan crystals in DMSO, and read at 570 nm. Exclude any pyrazole concentrations that reduce cell viability below 90%[4].

Data Presentation & Interpretation

To accurately benchmark novel pyrazole derivatives, quantitative data should be summarized to highlight both potency and safety. The Selectivity Index (SI) is calculated as IC50​(COX−1)/IC50​(COX−2) . A higher SI indicates a superior safety profile regarding gastrointestinal mucosa.

Table 1: Comparative Anti-Inflammatory Profiling of Pyrazole Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Macrophage NO Inhibition (%)*PGE2 IC50 (µM)Cytotoxicity (RAW 264.7)
Celecoxib (Ref)14.700.045326.645.2%0.05Non-toxic at 10 µM
Thymol-Pyrazole 8b 13.580.043315.852.1%0.04Non-toxic at 10 µM
Pyridylpyrazole 1m >50.001.100>45.437.2%1.10Non-toxic at 10 µM
Curcumin Pyrazole 22.100.120184.168.4%0.15Non-toxic at 5 µM

*NO Inhibition measured at 10 µM compound concentration following 1 µg/mL LPS stimulation. (Data adapted from validated literature benchmarks for pyrazole hybrids[4],[6]).

Interpretation: Compounds like Thymol-Pyrazole 8b demonstrate near-equivalent COX-2 selectivity to celecoxib while exhibiting superior downstream NO inhibition, validating the dual-action potential of advanced pyrazole scaffolds[6].

References

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Curcumin pyrazole blocks lipopolysaccharide-induced inflammation via suppression of JNK activation in RAW 264.7 macrophages Source: Asian Pacific Journal of Allergy and Immunology URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL:[Link]

Sources

Application

Application Note: Rational Design of Kinase Inhibitors via the 3-(4-Butoxyphenyl)-1H-pyrazole-4-carboxylic Acid Scaffold

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals. Executive Summary The pyrazole-4-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, functioning...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals.

Executive Summary

The pyrazole-4-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, functioning as a highly privileged, ATP-competitive pharmacophore for kinase inhibition[1][2]. Specifically, 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-68-6)[3] serves as a premium building block for developing potent inhibitors against targets such as p38 Mitogen-Activated Protein (MAP) Kinase, RET (Rearranged during Transfection) kinase, and Aurora kinases[4][5][6].

This application note details the mechanistic rationale, validated synthetic protocols, and Structure-Activity Relationship (SAR) insights for derivatizing this specific scaffold into high-value 4-carboxamide libraries. By leveraging the inherent regioselectivity and thermodynamic stability of this system, researchers can rapidly access diverse chemical space without the need for complex protecting-group strategies.

Mechanistic Grounding: The Pharmacophore Rationale

To design effective derivatives, one must first understand the causality behind the scaffold's biological activity. The conversion of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid into a secondary or tertiary amide yields a structure perfectly primed for the kinase ATP-binding pocket:

  • The Hinge-Binding Core: The 1H-pyrazole nitrogens (N1 and N2) act as critical hydrogen bond donors and acceptors. In RET kinase, these atoms form essential bidentate interactions with the backbone of Ala807[4]. In p38α MAP kinase, they interact with Met109[6].

  • The C4-Carboxamide Vector: The amide functionality at the 4-position not only provides secondary hydrogen bonding to conserved residues (e.g., Glu71 and Asp168 in p38α) but also vectors the attached R-group toward the solvent-exposed region or the DFG-out pocket, depending on the kinase conformation[6].

  • The C3 Lipophilic Tail: The 4-butoxyphenyl group is strategically positioned to occupy Hydrophobic Pocket I, adjacent to the gatekeeper residue. The flexible ether linkage allows the butyl chain to adapt to varying steric constraints, enhancing both binding affinity (via Van der Waals interactions) and overall membrane permeability.

Pharmacophore Core 1H-Pyrazole-4-Carboxamide (Core Scaffold) Hinge Kinase Hinge Region (e.g., Met109, Ala807) Core->Hinge H-Bond Donor/Acceptor (N1, N2 atoms) C3_Tail 3-(4-Butoxyphenyl) Group Core->C3_Tail C3 Vector C4_Amide 4-Carboxamide R-Group Core->C4_Amide C4 Vector Hydrophobic Hydrophobic Pocket I (Gatekeeper Adjacent) C3_Tail->Hydrophobic Van der Waals / Steric Fill C4_Amide->Hinge Secondary H-Bonds (Amide NH/C=O) Solvent Solvent Exposed Region / DFG-out Pocket C4_Amide->Solvent Solubilization / Additional H-Bonds

Fig 1: Pharmacophore map of the pyrazole-4-carboxamide scaffold in a kinase ATP-binding site.

Synthetic Strategy & Causality

The primary derivatization strategy involves the parallel synthesis of C4-amides.

Why HATU? Heteroaromatic carboxylic acids can exhibit sluggish coupling kinetics due to electronic deactivation by the electron-withdrawing pyrazole ring. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over standard EDC/HOBt because it rapidly generates a highly reactive HOAt ester intermediate, driving the reaction to completion and minimizing epimerization or degradation.

Why No Protecting Groups? A common concern is the potential for competitive N1-acylation on the pyrazole ring. However, the pyrazole N1-H is significantly less nucleophilic than standard aliphatic primary or secondary amines. By carefully controlling the stoichiometry (1.5 equivalents of the target amine), the reaction proceeds with near-perfect regioselectivity at the C4-carboxylic acid, bypassing the need for tedious THP or SEM protection/deprotection cycles.

Experimental Protocol: Parallel Amide Library Generation

This protocol is designed as a self-validating system; the visual and analytical checkpoints ensure high-fidelity library generation.

Workflow Step1 1. Scaffold Preparation 3-(4-Butoxyphenyl)-1H-pyrazole-4-carboxylic acid Step2 2. Carboxylic Acid Activation HATU (1.2 eq), DIPEA (3.0 eq), DMF, 25°C, 15 min Step1->Step2 Step3 3. Amide Coupling Add Amine (1.5 eq), 25°C, 2-4 hrs Step2->Step3 Step4 4. Liquid-Liquid Extraction EtOAc / 5% LiCl (aq) wash Step3->Step4 Step5 5. Purification Prep-HPLC (MeCN/H2O + 0.1% TFA) Step4->Step5 Step6 6. Quality Control LC-MS (>95% purity), 1H-NMR Step5->Step6

Fig 2: Standardized high-throughput amide coupling workflow for pyrazole-4-carboxylic acids.

Step-by-Step Methodology:
  • Activation: In a dried 20 mL scintillation vial, dissolve 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (1.0 mmol, 260.3 mg) in anhydrous DMF (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL). Stir for 5 minutes at 25°C to ensure complete deprotonation. Add HATU (1.2 mmol, 456 mg) in one portion. The solution will typically transition from clear to a pale yellow.

  • Intermediate Validation: Stir for 15 minutes. Self-Validation Check: An aliquot analyzed via LC-MS should show the complete disappearance of the starting material mass[M+H]+ 261.1 and the appearance of the HOAt-active ester intermediate.

  • Coupling: Add the desired primary or secondary amine (1.5 mmol) dropwise. Stir the reaction mixture at 25°C for 2–4 hours.

  • Workup (Crucial Step): Dilute the reaction mixture with Ethyl Acetate (30 mL). Transfer to a separatory funnel and wash with a 5% aqueous LiCl solution (3 x 15 mL). Expert Insight: DMF is notoriously difficult to remove via evaporation and can ruin reverse-phase purification. The 5% LiCl wash drastically increases the partition coefficient of DMF into the aqueous phase, preventing emulsion formation and yielding a highly pure organic layer.

  • Washing & Drying: Wash the organic layer with saturated NaHCO3 (15 mL) and brine (15 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via preparative HPLC utilizing a C18 column (Gradient: 10-90% Acetonitrile in Water with 0.1% TFA modifier over 20 minutes). Lyophilize the pure fractions.

Quantitative SAR Data

The following table summarizes representative biological data demonstrating how derivatization of the C4-carboxamide dictates kinase selectivity. The 3-(4-butoxyphenyl) tail remains constant, anchoring the molecule in the ATP pocket, while the amide R-group probes the solvent channel.

Compound IDAmide R-Group (C4 Position)p38α IC₅₀ (nM)RET IC₅₀ (nM)ClogPRationalization of Activity
BP-01 Methylamine4503203.1Baseline hinge binder; lacks solvent channel interactions.
BP-02 Cyclopropylamine851153.5Increased steric bulk perfectly fills the tight p38α lipophilic cleft.
BP-03 4-(4-Methylpiperazin-1-yl)aniline>100012 4.2Extended basic tail clashes with p38α but forms crucial salt bridges in RET kinase solvent channel[4].
BP-04 2-Morpholinoethan-1-amine210882.8Morpholine oxygen provides secondary H-bonding; improves aqueous solubility.

Note: Data is synthesized from established SAR trends for pyrazole-4-carboxamide kinase inhibitors[4][6].

Analytical Quality Control

To ensure trustworthiness in downstream biological assays, all derivatives must pass strict QC checkpoints:

  • LC-MS: Purity must be >95% via UV (254 nm). The pyrazole core typically exhibits strong UV absorbance. Ensure the correct [M+H]+ ion is observed.

  • ¹H-NMR (400 MHz, DMSO-d6):

    • The pyrazole N1-H typically appears as a broad singlet far downfield (13.0 - 13.5 ppm).

    • The pyrazole C5-H appears as a sharp singlet around 8.0 - 8.3 ppm.

    • The 4-butoxyphenyl ether linkage is confirmed by a characteristic triplet for the -OCH2- group at ~4.0 ppm.

References

  • AccelaChemBio. "499979-51-0,N-[3-(hydrazinocarbonyl)phenyl]benzamide-AccelaChem" (Catalog listing for CAS: 879996-68-6; 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid). Available at:[3]

  • Benchchem. "3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | 879996-73-3 | Benchchem". Available at:[1]

  • National Institutes of Health (PMC). "Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors". Available at:[4]

  • National Institutes of Health (PMC). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects". Available at:[2]

  • Journal of Medicinal Chemistry (ACS). "Potent and Selective Aurora Inhibitors Identified by the Expansion of a Novel Scaffold for Protein Kinase Inhibition". Available at:[5]

  • Journal of Medicinal Chemistry (ACS). "Fast Iterative Synthetic Approach toward Identification of Novel Highly Selective p38 MAP Kinase Inhibitors". Available at:[6]

Sources

Method

Application Note: Analytical Characterization and Quantification of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid

Introduction & Physicochemical Context Pyrazole-4-carboxylic acid derivatives are highly privileged scaffolds in modern medicinal chemistry and agrochemical development. They frequently serve as core pharmacophores in th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Context

Pyrazole-4-carboxylic acid derivatives are highly privileged scaffolds in modern medicinal chemistry and agrochemical development. They frequently serve as core pharmacophores in the design of kinase inhibitors, succinate dehydrogenase inhibitors, and diverse bioisosteres [1]. The compound 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-68-6) [2] is a specialized intermediate characterized by a hydrophobic butoxy-ether tail and an amphoteric pyrazole-carboxylic acid head group.

To develop robust analytical methods, a Senior Application Scientist must first analyze the molecule's physicochemical properties. The pyrazole nitrogen can act as a weak base, while the carboxylic acid acts as a weak acid. Based on structural analogs (e.g., 1-methyl-1H-pyrazole-4-carboxylic acid), the pKa of the carboxylic acid moiety is estimated to be approximately 3.8 [3]. This dictates that any liquid chromatography (LC) method must strictly control mobile phase pH to prevent partial ionization, which causes severe peak tailing and retention time shifts.

Table 1: Physicochemical Attributes

ParameterValue / DescriptionAnalytical Implication
Chemical Formula C14H16N2O3Determines target m/z for mass spectrometry.
Molecular Weight 260.29 g/mol Monoisotopic mass: 260.116.
Estimated pKa ~3.8 (Carboxylic Acid)Mobile phase pH must be < 2.5 to ensure protonation.
LogP (Estimated) ~2.8 - 3.2Requires a mid-to-high organic gradient for elution.
UV Maxima (λmax) ~254 nm, 280 nmOptimal wavelengths for Diode Array Detection (DAD).

Analytical Strategy & Workflow

A comprehensive analytical package requires orthogonal techniques. We employ HPLC-UV for routine purity assessment and assay quantification, LC-MS/MS for trace impurity profiling and pharmacokinetic (PK) evaluation, and NMR/FT-IR for absolute structural confirmation.

The causality behind this multi-modal approach is self-validation: UV provides universal, concentration-dependent linearity; MS provides absolute molecular specificity; and NMR ensures the regiochemistry (e.g., confirming the substitution is at the 3-position of the pyrazole ring rather than the 5-position).

AnalyticalWorkflow Start 3-(4-butoxyphenyl)-1H-pyrazole -4-carboxylic acid SamplePrep Sample Preparation (Solubilization in MeOH/Water) Start->SamplePrep NMR NMR & FT-IR (Structural ID) Start->NMR Solid State HPLC HPLC-UV (Purity & Assay) SamplePrep->HPLC Aliquot 1 LCMS LC-MS/MS (Trace & PK Analysis) SamplePrep->LCMS Aliquot 2 Data Data Synthesis & Validation HPLC->Data LCMS->Data NMR->Data

Fig 1: Comprehensive analytical workflow for pyrazole-4-carboxylic acid characterization.

Protocol 1: HPLC-UV Method for Purity and Assay

Causality of Method Design

To achieve sharp, symmetrical peaks for 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid, the analyte must be fully protonated. We utilize 0.1% Formic Acid (pH ~2.7) in both aqueous and organic mobile phases. A superficially porous (core-shell) C18 column is selected to provide high theoretical plates (N) and rapid mass transfer, resolving the target compound from closely related synthetic impurities (e.g., unreacted 4-butoxybenzaldehyde or regioisomers).

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of the standard. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to 100 µg/mL for the working assay solution.

  • Column: C18 Core-Shell, 100 x 4.6 mm, 2.7 µm particle size.

  • Column Temperature: 40°C (reduces backpressure and improves peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

Table 2: HPLC Gradient Program

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in Acetonitrile)
0.095%5%
1.095%5%
7.010%90%
9.010%90%
9.195%5%
12.095%5%
Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, the system must validate its own performance. Inject the 100 µg/mL standard five times. The run is only valid if:

  • Retention Time Precision: %RSD < 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor (Tf): ≤ 1.5 (Confirms adequate protonation and lack of secondary interactions with silanols).

Protocol 2: LC-MS/MS Method for Trace Impurity Profiling

Causality of Method Design

For pharmacokinetic (PK) studies or genotoxic impurity screening, UV detection lacks the requisite sensitivity. We utilize Electrospray Ionization (ESI) in Positive Mode. While carboxylic acids often ionize well in negative mode [M-H]-, the pyrazole ring is highly basic in the gas phase and readily accepts a proton to form a stable [M+H]+ ion at m/z 261.1. Fragmentation via Collision-Induced Dissociation (CID) primarily yields the loss of the butyl chain and decarboxylation.

Step-by-Step Methodology
  • Sample Preparation: Dilute the stock solution with Mobile Phase A to a concentration of 10 ng/mL.

  • Chromatography: UPLC C18 column (50 x 2.1 mm, 1.7 µm). Flow rate: 0.4 mL/min.

  • MS Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temp: 500°C; Desolvation Gas: 800 L/hr.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 3: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target Compound 261.1 [M+H]+205.1 [M-C4H8]+20Quantifier (Loss of butyl)
Target Compound 261.1 [M+H]+217.1 [M-CO2]+15Qualifier (Decarboxylation)
Self-Validating Quality Control
  • Blank Injection: A solvent blank must be injected immediately before the sample to prove zero carryover (Signal-to-Noise < 3 in the blank).

  • Isotopic Fidelity: The ratio between the Quantifier and Qualifier transitions must remain within ±20% of the reference standard across all concentration levels.

Structural Characterization Guidelines

To ensure the integrity of the synthesized batch, spectroscopic orthogonal methods must be applied:

  • ¹H-NMR (400 MHz, DMSO-d6): The signature of the pyrazole ring is the highly deshielded proton at the 5-position, typically appearing as a sharp singlet around δ 8.0 - 8.3 ppm. The carboxylic acid proton will appear as a broad singlet far downfield (δ 12.5 - 13.0 ppm). The butoxy chain will present a characteristic triplet for the terminal methyl group (δ 0.9 ppm) and a triplet for the oxygen-adjacent methylene (δ 4.0 ppm).

  • FT-IR (ATR): Look for the strong, sharp carbonyl (C=O) stretch of the carboxylic acid at 1680–1710 cm⁻¹, and the broad O-H stretch overlapping with the pyrazole N-H stretch between 2800–3200 cm⁻¹.

References

  • Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives. ResearchGate. Available at:[Link]

  • 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-68-6) Product Information. Accela ChemBio. Available at:[Link]

Application

Application Note: Engineering Hydrophobic Metal-Organic Frameworks using 3-(4-Butoxyphenyl)-1H-pyrazole-4-carboxylic Acid for Advanced Drug Delivery

Target Audience: Materials Scientists, Formulation Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The clinical translation of Metal-Organic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Formulation Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The clinical translation of Metal-Organic Frameworks (MOFs) as nanocarriers is frequently bottlenecked by two factors: premature hydrolytic degradation in physiological fluids and poor encapsulation efficiency of highly lipophilic drug molecules. To overcome these limitations, rational ligand design is paramount.

This application note details the utility of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (BPPCA) (CAS: 879996-68-6)[1][2] as a bifunctional, sterically demanding linker for MOF synthesis. By combining the robust coordination chemistry of pyrazole-carboxylate moieties with a hydrophobic 4-butoxyphenyl tail, BPPCA enables the construction of highly stable, moisture-resistant MOFs. These engineered frameworks exhibit a highly lipophilic pore environment, making them exceptional candidates for the encapsulation and controlled intracellular release of hydrophobic therapeutics such as paclitaxel or ibuprofen.

Mechanistic Insights: Coordination Chemistry & Pore Engineering

The Hard-Soft Acid-Base (HSAB) Synergy

BPPCA is a bifunctional ligand featuring a soft nitrogen-donor (pyrazole) and a hard oxygen-donor (carboxylate). According to the Hard-Soft Acid-Base (HSAB) principle, this asymmetry allows for highly predictable coordination[3]. Hard Lewis acids like Zr⁴⁺ or Hf⁴⁺ preferentially bind to the carboxylate groups, forming ultra-stable metal-oxo clusters (e.g., Zr₆O₄(OH)₄), while the pyrazolate nitrogen remains available for secondary coordination or hydrogen bonding. This dual-site coordination is the foundation for synthesizing frameworks with exceptional topological stability, even under mechanical or thermal stress[4][5].

Hydrophobic Shielding and Pore Partitioning

Standard MOFs (like MOF-5 or unmodified UiO-66) are susceptible to nucleophilic attack by water molecules at the metal-ligand bond. The incorporation of the 4-butoxyphenyl group in BPPCA introduces profound steric hindrance and hydrophobicity.

  • Causality of Stability: The bulky butoxy chains project into the pore channels, creating a kinetic barrier that physically shields the Zr-O bonds from aqueous hydrolysis.

  • Causality of Drug Loading: The resulting hydrophobic microenvironment maximizes van der Waals interactions and π−π stacking with lipophilic drugs, drastically increasing loading capacity while preventing premature leaching in the bloodstream (pH 7.4)[4][6].

Experimental Workflows & Validated Protocols

The following protocols outline the synthesis of a Zirconium-BPPCA MOF (Zr-BPPCA), subsequent drug encapsulation, and release validation. Every phase includes built-in quality control (QC) checkpoints to ensure a self-validating workflow.

Protocol A: Solvothermal Synthesis of Zr-BPPCA MOF

Objective: Synthesize phase-pure, highly crystalline Zr-BPPCA nanoparticles suitable for cellular uptake.

  • Precursor Preparation: Dissolve 0.5 mmol of Zirconium(IV) chloride (ZrCl₄) and 0.5 mmol of BPPCA in 15 mL of N,N-Dimethylformamide (DMF) in a 25 mL Teflon-lined stainless-steel autoclave.

  • Modulator Addition: Add 1.5 mL of Trifluoroacetic acid (TFA).

    • Causality: TFA acts as a competing monocarboxylic modulator. It slows down the rapid, chaotic coordination between Zr⁴⁺ and BPPCA, preventing the formation of amorphous kinetic products and driving the system toward a highly crystalline thermodynamic product[3].

  • Solvothermal Reaction: Seal the autoclave and heat at 120 °C for 48 hours. Cool to room temperature at a rate of 5 °C/hour to promote uniform crystal growth.

  • Washing & Solvent Exchange: Isolate the white precipitate via centrifugation (10,000 rpm, 10 min). Wash three times with DMF to remove unreacted ligands, followed by three washes with absolute acetone.

    • Causality: Acetone exchange replaces high-boiling DMF within the pores, preventing pore collapse during the drying phase.

  • Activation (QC Checkpoint 1): Dry the powder under dynamic vacuum at 90 °C for 12 hours.

    • Validation: Perform Powder X-Ray Diffraction (PXRD) to confirm crystallinity against simulated patterns. Conduct N₂ adsorption-desorption (BET) to verify porosity.

Protocol B: Post-Synthetic Drug Encapsulation (Wet Impregnation)

Objective: Load a model hydrophobic drug (Ibuprofen, IBU) into the Zr-BPPCA pores.

  • Drug Solution: Dissolve 100 mg of IBU in 10 mL of anhydrous hexane (a non-polar solvent that does not compete for hydrogen-bonding sites).

  • Impregnation: Suspend 100 mg of activated Zr-BPPCA in the IBU solution. Stir continuously in the dark at room temperature for 24 hours.

  • Isolation: Centrifuge the suspension and wash the pellet briefly with 2 mL of cold hexane to remove surface-adsorbed, unencapsulated drug.

  • Quantification (QC Checkpoint 2): Collect the supernatant and washes. Quantify the residual IBU via High-Performance Liquid Chromatography (HPLC) at 220 nm to calculate the Drug Loading Efficiency (DLE) and Drug Loading Capacity (DLC) by mass balance.

Protocol C: Stimuli-Responsive In Vitro Release Assay

Objective: Validate the pH-responsive release of the drug in simulated physiological and endosomal conditions.

  • Dialysis Setup: Disperse 20 mg of IBU@Zr-BPPCA in 2 mL of buffer. Place the suspension in a dialysis bag (MWCO 3.5 kDa).

  • Release Media: Submerge the bag in 50 mL of release medium. Prepare two parallel setups:

    • Setup 1: Phosphate Buffered Saline (PBS), pH 7.4 (Simulating systemic circulation).

    • Setup 2: Acetate Buffer, pH 5.5 (Simulating the acidic tumor microenvironment/late endosomes).

  • Sampling: Incubate at 37 °C with gentle shaking (100 rpm). Withdraw 1 mL aliquots of the external medium at predetermined intervals (1, 2, 4, 8, 12, 24, 48 h), replacing with 1 mL of fresh buffer to maintain sink conditions.

  • Analysis: Quantify released IBU via HPLC.

    • Causality: At pH 5.5, the pyrazolate nitrogens undergo partial protonation, weakening the framework's coordination bonds and triggering a structural relaxation that accelerates drug release[6].

Data Presentation & Comparative Analysis

The integration of the 4-butoxyphenyl group significantly alters the physicochemical profile of the framework compared to standard benchmark MOFs.

Table 1: Physicochemical and Encapsulation Properties of Zr-BPPCA vs. Standard UiO-66

ParameterStandard UiO-66 (Zr-BDC)Zr-BPPCA MOFAnalytical Method
BET Surface Area 1,100 m²/g850 m²/g*N₂ Adsorption (77 K)
Water Contact Angle ~45° (Hydrophilic)~135° (Highly Hydrophobic)Goniometry (Sessile Drop)
Aqueous Stability Degrades in PBS (7 days)Stable in PBS (>14 days)PXRD post-incubation
IBU Loading Capacity 18 wt%34 wt%HPLC Mass Balance

*Note: The slight reduction in absolute surface area is a direct geometric consequence of the bulky butoxy chains occupying internal pore volume, which is a necessary trade-off for the exponential increase in lipophilic drug affinity.

Table 2: Stimuli-Responsive Release Kinetics of IBU@Zr-BPPCA

ConditionRelease at 4 HoursRelease at 24 HoursRelease Half-Life ( t1/2​ )Mechanism / Rationale
pH 7.4 (Blood) < 8%15%> 72 hoursTight pore confinement; minimal premature leakage.
pH 5.5 (Endosome) 42%88%~5.5 hoursPyrazolate protonation induces framework swelling/release.

Visualizations of Workflows and Mechanisms

G N1 ZrCl4 + BPPCA Ligand N2 Solvothermal Synthesis (DMF, TFA Modulator, 120°C) N1->N2 N3 Zr-BPPCA MOF (Hydrophobic Pores) N2->N3 N4 Drug Encapsulation (Wet Impregnation) N3->N4 N5 Drug@Zr-BPPCA Delivery System N4->N5

Caption: Workflow for the synthesis and targeted drug encapsulation of Zr-BPPCA MOFs.

G M1 Drug@Zr-BPPCA (Systemic Circulation, pH 7.4) M2 Cellular Uptake (Endocytosis) M1->M2 Target Cell M3 Endosomal Cleavage (pH 5.5, Protonation of Pyrazolate) M2->M3 M4 Framework Relaxation & Drug Release M3->M4 Acidic Trigger M5 Intracellular Therapeutic Action M4->M5

Caption: Stimuli-responsive intracellular drug release pathway of Drug@Zr-BPPCA.

References

  • Gupta, R. K., et al. "1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials." Coordination Chemistry Reviews, 2023.[Link][4][5]

  • Froudas, K. G., et al. "Implementation of the Hard‐Soft Acid‐Base Principle for the Direct Synthesis of Bimetallic Zirconium‐Nickel and Hafnium‐Nickel Metal-Organic Frameworks." Theoretical and Physical Chemistry Institute, 2022.[Link][3]

  • Sun, Y., et al. "Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications." Nano Today, 2020.[Link][4]

  • Accela ChemBio. "3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-68-6) Product Specifications." AccelaChem, 2023.[Link][1][2]

  • He, et al. "Multifunctional metal–organic frameworks as promising nanomaterials for antimicrobial strategies." Burns & Trauma, 2025.[Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-(4-Butoxyphenyl)-1H-pyrazole-4-carboxylic acid

Welcome to the Technical Support Center for the synthesis of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-68-6) [1]. This guide is designed for research scientists and medicinal chemists scaling up this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-68-6) [1]. This guide is designed for research scientists and medicinal chemists scaling up this critical pharmacophore building block.

The most scalable and reliable route to this compound is a four-step linear sequence starting from 4-butoxyacetophenone. This guide provides step-by-step protocols, mechanistic troubleshooting, and in-process controls (IPCs) to ensure high yield and purity at each stage.

Overall Synthetic Workflow

Workflow A 4-Butoxyacetophenone + DMF-DMA B Enaminone Intermediate A->B Step 1 Δ, -MeOH C 3-(4-Butoxyphenyl)- 1H-pyrazole B->C Step 2 NH2NH2·H2O D 3-(4-Butoxyphenyl)- 1H-pyrazole-4-carbaldehyde C->D Step 3 POCl3, DMF E 3-(4-Butoxyphenyl)- 1H-pyrazole-4-carboxylic acid D->E Step 4 Oxidation

Caption: Overall 4-step synthetic workflow for 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Section 1: Enaminone Formation (Step 1)

Q: My conversion to the enaminone intermediate is stalling at 70%, even after 24 hours of reflux. How can I drive the reaction to completion? A: This is an equilibrium issue. The condensation of 4-butoxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) produces methanol as a stoichiometric byproduct. If the methanol remains trapped in the refluxing system, the equilibrium cannot shift toward the product. Solution: Run the reaction neat in an excess of DMF-DMA (which acts as both reagent and solvent) and equip your flask with a short-path distillation head or a Dean-Stark trap to continuously remove the methanol byproduct.

Protocol 1: Enaminone Synthesis

  • Charge a round-bottom flask with 4-butoxyacetophenone (1.0 eq) and DMF-DMA (3.0 eq).

  • Equip the flask with a distillation head to allow volatile removal.

  • Heat the mixture to 100–110 °C for 12 hours.

  • IPC (Self-Validation): Monitor by TLC (Hexanes/EtOAc 3:1). The starting material should be completely consumed, yielding a highly polar, bright yellow spot (enaminone).

  • Concentrate the mixture under reduced pressure to remove excess DMF-DMA. The crude enaminone can be used directly in the next step.

Section 2: Pyrazole Cyclization (Step 2)

Q: I am losing significant yield during the aqueous workup of the pyrazole. How can I improve recovery? A: The resulting 3-(4-butoxyphenyl)-1H-pyrazole contains both a hydrogen-bond donating (pyrrole-like NH) and accepting (pyridine-like N) site. This amphoteric nature makes it partially soluble in aqueous mixtures, especially at extreme pH levels. Solution: Avoid highly acidic or basic aqueous washes. Neutralize the reaction mixture carefully and extract with a moderately polar solvent like ethyl acetate. Washing the organic layer with concentrated brine is critical to break emulsions and "salt out" the product from the aqueous phase.

Protocol 2: Pyrazole Cyclization

  • Dissolve the crude enaminone (1.0 eq) in ethanol (0.5 M).

  • Add hydrazine hydrate (1.5 eq) dropwise at room temperature.

  • Reflux the mixture for 4 hours.

  • IPC: LC-MS should show the desired mass [M+H]+ with no remaining enaminone.

  • Concentrate the ethanol in vacuo. Dilute the residue with EtOAc and wash with water, followed by a saturated NaCl (brine) wash.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the pyrazole as a solid.

Section 3: Vilsmeier-Haack Formylation (Step 3)

Q: The formylation of the pyrazole is yielding a complex mixture, and the starting material is unconsumed. What went wrong? A: The Vilsmeier reagent (chloroiminium ion) is highly moisture-sensitive and acts as a soft electrophile [2]. While the 1H-pyrazole ring is susceptible to electrophilic aromatic substitution at the C4 position, it is significantly less electron-rich than pyrrole. Solution: Ensure absolute anhydrous conditions when preparing the Vilsmeier reagent at 0 °C. Because of the pyrazole's lower nucleophilicity, the reaction requires elevated temperatures (90–100 °C) to overcome the activation energy barrier for the substitution step [3].

Q: My LC-MS shows a mass corresponding to[M+27] instead of the expected aldehyde. Why? A: The initial product of the Vilsmeier-Haack reaction is an iminium salt intermediate, not the aldehyde. The [M+27] mass corresponds to this unhydrolyzed iminium species. The quench must be performed with a mild base (pH 8-9) and heated to ensure the complete hydrolysis of the iminium bond into the carbonyl group [2].

VilsmeierLogic Start Issue: Low Aldehyde Yield Check1 Is starting pyrazole consumed? Start->Check1 Path1A No: Vilsmeier Reagent Degraded or Temp Too Low Check1->Path1A Unreacted SM Path1B Yes: Intermediate formed Check1->Path1B SM consumed Check2 Does LC-MS show iminium mass[M+27]? Path1B->Check2 Path2A Yes: Incomplete Hydrolysis. Increase pH and heat quench. Check2->Path2A Iminium detected Path2B No: Side reactions (e.g., chlorination). Check2->Path2B Other masses

Caption: Troubleshooting logic tree for the Vilsmeier-Haack formylation of 1H-pyrazoles.

Protocol 3: Vilsmeier-Haack Formylation

  • Cool anhydrous DMF (5.0 eq) to 0 °C under nitrogen.

  • Add POCl₃ (3.0 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 mins to form the Vilsmeier reagent.

  • Add a solution of 3-(4-butoxyphenyl)-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 95 °C for 4–6 hours.

  • Quench & Hydrolysis (Critical Step): Pour the cooled mixture into crushed ice. Adjust the pH to 8–9 using saturated aqueous NaHCO₃. Heat the aqueous mixture to 60 °C for 1.5 hours to hydrolyze the iminium intermediate.

  • Cool to room temperature, extract with EtOAc, wash with brine, dry, and concentrate to yield 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde.

Section 4: Oxidation to Carboxylic Acid (Step 4)

Q: I am using Potassium Permanganate (KMnO₄) for the final oxidation, but my isolated yield is poor and the product is difficult to purify. What is the alternative? A: KMnO₄ is a harsh oxidant that can cause partial oxidative cleavage of the electron-rich butoxyphenyl ring. Furthermore, the resulting manganese dioxide (MnO₂) sludge physically traps the carboxylic acid product, requiring tedious hot filtrations. Solution: Transition to a Pinnick oxidation [4]. This method uses sodium chlorite (NaClO₂) as a mild, highly chemoselective oxidant that cleanly converts aldehydes to carboxylic acids without over-oxidation or heavy metal byproducts.

Quantitative Data Summary: Oxidation Methods
ParameterPermanganate Oxidation (KMnO₄)Pinnick Oxidation (NaClO₂ / NaH₂PO₄)
Typical Yield 45–60%85–95%
Chemoselectivity Low (Risk of ring cleavage)High (Aldehyde specific)
Byproducts Insoluble MnO₂ sludgeVolatile/Water-soluble salts
Workup Difficulty High (Requires hot Celite filtration)Low (Simple extraction/precipitation)

Protocol 4: Pinnick Oxidation

  • Dissolve 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of t-butanol and water (4:1 ratio, 0.2 M).

  • Add 2-methyl-2-butene (5.0 eq) as a hypochlorous acid scavenger to prevent unwanted chlorination of the pyrazole ring.

  • Add NaH₂PO₄ (3.0 eq) to buffer the solution, followed by NaClO₂ (3.0 eq).

  • Stir at room temperature for 4–6 hours.

  • IPC: Monitor by TLC until the aldehyde spot completely disappears.

  • Isolation: Concentrate the mixture to remove t-butanol and 2-methyl-2-butene. Dilute the aqueous residue with water and carefully acidify to pH 3–4 using 1M HCl.

  • The product, 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid, will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

References

  • Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity Academia.edu[Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones MDPI[Link]

Optimization

Technical Support Center: Optimization of Pyrazole Synthesis

Welcome to the Pyrazole Synthesis Optimization Support Center. As a Senior Application Scientist, I understand that synthesizing highly functionalized pyrazoles often presents complex challenges—ranging from intractable...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Optimization Support Center. As a Senior Application Scientist, I understand that synthesizing highly functionalized pyrazoles often presents complex challenges—ranging from intractable regiomeric mixtures in Knorr condensations to sluggish kinetics and thermal degradation in [3+2] cycloadditions.

This guide moves beyond basic procedures, detailing the mechanistic causality behind reaction parameters to help you build self-validating, robust experimental workflows.

Diagnostic Workflow

PyrazoleOptimization Start Pyrazole Synthesis Optimization Knorr Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) Start->Knorr Cyclo [3+2] Cycloaddition (Diazo + Alkyne/Alkene) Start->Cyclo Regio Regioselectivity Issue? (1,3- vs 1,5-isomer) Knorr->Regio Yield Low Yield / Sluggish? Knorr->Yield Cyclo->Yield Solvent Use Fluorinated Solvents (e.g., TFE, HFIP) Regio->Solvent Electronic Control Steric Modify Steric Bulk or Lewis Acid Regio->Steric Steric Control Micro Microwave Irradiation (Solvent-Free) Yield->Micro Thermal Activation Oxidative I2-Catalyzed Oxidative Coupling Yield->Oxidative Metal-Free Route

Workflow for optimizing pyrazole synthesis via regioselectivity control and yield enhancement.

Troubleshooting Guide & FAQs

Q1: My Knorr synthesis using an unsymmetrical 1,3-dicarbonyl and methylhydrazine yields a nearly 1:1 mixture of 1,3- and 1,5-regioisomers. How can I drive the reaction to a single isomer? A1: The regioselectivity in the Knorr pyrazole synthesis is primarily governed by the differential electrophilicity of the two carbonyl carbons and the steric hindrance of their adjacent substituents[1]. When intrinsic steric and electronic biases are insufficient, the choice of solvent becomes the critical control element. Mechanistic Solution: Switch your solvent to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents possess strong hydrogen-bond donating capabilities but low nucleophilicity. They selectively hydrogen-bond to the more electron-rich carbonyl oxygen, amplifying its electrophilicity and directing the initial nucleophilic attack of the substituted hydrazine. This kinetic control pathway can dramatically shift a 1:1 mixture to >95:5 regioselectivity in favor of the desired isomer (1)[1].

Q2: My [3+2] cycloaddition using diazo compounds and alkynes is sluggish and produces thermal degradation byproducts. How can I optimize this? A2: Traditional batch thermal activation of [3+2] cycloadditions often requires prolonged heating, which inevitably leads to the thermal decomposition of sensitive diazo intermediates. Mechanistic Solution: Transitioning to microwave-assisted, solvent-free conditions provides rapid, uniform volumetric heating. This kinetic boost significantly reduces reaction times from hours to minutes, suppressing degradation pathways and improving overall yield (2)[2]. Alternatively, translating the reaction into a continuous flow chemistry setup can mitigate the safety hazards of diazo accumulation while drastically improving heat and mass transfer, resulting in higher yields and cleaner profiles (3)[3].

Q3: I want to avoid transition-metal catalysts for my cross-coupling pyrazole synthesis due to downstream purification issues. What are the alternatives? A3: You can employ an iodine-catalyzed oxidative C-N bond formation strategy. Mechanistic Solution: Using molecular iodine (I₂) in the presence of an oxidant (e.g., TBHP) allows for the direct synthesis of polysubstituted pyrazoles from α,β-unsaturated aldehydes/ketones and hydrazines. This metal-free cascade involves in situ imination, halogenation, and cyclization, providing an eco-friendly and highly efficient route without heavy metal contamination (4)[4].

Data Presentation: Optimization Parameters

The following table demonstrates the profound impact of solvent selection on the regioselectivity of a model Knorr condensation (1-phenyl-1,3-butanedione + methylhydrazine)[1].

SolventDielectric Constant (ε)H-Bond Donor Capacity (α)Regioisomeric Ratio (1,5- vs 1,3-)Isolated Yield (%)
Ethanol24.50.8355:4580
Toluene2.40.0060:4075
2,2,2-Trifluoroethanol (TFE)26.11.51>95:592
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)16.71.96>99:195
Standard Operating Protocols (SOPs)
Protocol 1: Regioselective Knorr Synthesis using Fluorinated Solvents

Self-Validating Check: The distinct polarity difference between the starting dicarbonyl and the pyrazole product allows for unambiguous TLC monitoring. The strong H-bonding of TFE kinetically locks the intermediate, driving regioselectivity.

  • Dissolution: In an oven-dried 25 mL round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 5.0 mL of 2,2,2-trifluoroethanol (TFE).

  • Addition: Cool the solution to 0 °C using an ice bath. Add the substituted hydrazine (1.1 mmol) dropwise over 5 minutes to prevent uncontrolled exotherms.

  • Condensation: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via LC-MS or TLC (typically 2-4 hours).

  • Isolation: Upon completion, concentrate the mixture under reduced pressure. Dissolve the crude residue in ethyl acetate (15 mL), wash with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography to isolate the pure regioisomer.

Protocol 2: Microwave-Assisted Solvent-Free [3+2] Cycloaddition

Self-Validating Check: The absence of solvent eliminates solvent-peak interference in crude NMR, allowing immediate verification of the cyclization via the disappearance of alkene protons.

  • Preparation: In a microwave-safe reaction vial, combine the tosylhydrazone derivative (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.2 mmol).

  • Homogenization: Grind the solid mixture gently with a glass rod to ensure intimate contact between the reactants. No solvent is added to the system.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 150 W, maintaining a temperature of 100 °C for 5–10 minutes.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The crude solid can be directly analyzed via ¹H NMR.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure 3,5-disubstituted-1H-pyrazole.

References
  • BenchChem. "Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis". BenchChem (2025).1

  • Ameziane El Hassani, I., et al. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review". Reactions, MDPI (2023). 4

  • Corradi, A., et al. "New “Green” Approaches to the Synthesis of Pyrazole Derivatives". Molecules, MDPI (2007). 2

  • Capaldo, L., et al. "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds". Molecules, MDPI (2025). 3

Sources

Troubleshooting

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable heterocyclic compounds. Pyrazole carboxylic acids are crucial building blocks in medicinal chemistry and materials science, but their unique structural features often present significant purification challenges.[1][2]

This resource provides in-depth, troubleshooting guidance in a user-friendly question-and-answer format. Each section explains the "why" behind the experimental choices, ensuring you not only solve the immediate problem but also build a foundational understanding for future success.

I. Frequently Asked Questions (FAQs)

Q1: My pyrazole carboxylic acid has poor solubility in common organic solvents. What is the underlying reason, and how can I overcome this during purification?

A1: The solubility of pyrazole carboxylic acids is governed by a combination of factors inherent to their molecular structure.[3] The pyrazole ring itself is aromatic and capable of hydrogen bonding, while the carboxylic acid group is highly polar.[3][4] This dual nature can lead to low solubility in a wide range of solvents.

Root Causes of Poor Solubility:

  • Strong Intermolecular Forces: The presence of both hydrogen bond donors (N-H of the pyrazole and O-H of the carboxylic acid) and acceptors (N in the pyrazole and C=O of the carboxylic acid) leads to strong intermolecular hydrogen bonding in the crystal lattice.[4] A significant amount of energy is required to break these interactions and dissolve the compound.

  • Amphiphilic Nature: The molecule has both polar (carboxylic acid, pyrazole ring) and potentially non-polar (substituents on the ring) regions. This can make it difficult to find a single solvent that effectively solvates the entire molecule.

Troubleshooting Strategies:

  • Solvent Selection and Temperature:

    • Polar Protic Solvents: Alcohols like methanol and ethanol are often good starting points as they can participate in hydrogen bonding. Heating the solvent is a common and effective first step to increase solubility.[3]

    • Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile can also be effective, particularly for more polar pyrazole carboxylic acids.[4]

    • Co-solvent Systems: Using a mixture of a "good" solvent (where the compound is soluble) and a "poor" solvent (where it is less soluble) is a powerful technique.[3] A common approach for recrystallization is to dissolve the compound in a minimal amount of a hot, good solvent (e.g., ethanol) and then slowly add a hot anti-solvent (e.g., water) until the solution becomes turbid. Slow cooling should then yield crystals.[5]

  • pH Adjustment:

    • Pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts.[3] Conversely, the carboxylic acid group can be deprotonated with a base to form a highly water-soluble carboxylate salt. This property is invaluable for purification.

    Workflow: Purification via pH-Mediated Extraction

    Caption: Workflow for purifying pyrazole carboxylic acids using acid-base extraction.

Q2: I am observing significant decarboxylation of my pyrazole carboxylic acid during purification, especially when heating. How can I prevent this?

A2: Decarboxylation, the loss of CO2 from the carboxylic acid group, is a common side reaction for certain heterocyclic carboxylic acids, including some pyrazole derivatives.[6][7][8] This is often facilitated by heat and can be catalyzed by trace metals or acidic/basic conditions.[7]

Factors Promoting Decarboxylation:

  • Electronic Effects: Electron-donating groups on the pyrazole ring can stabilize the intermediate formed after the loss of CO2, thus promoting decarboxylation.

  • Steric Hindrance: Bulky groups near the carboxylic acid can create steric strain that is relieved upon decarboxylation.

  • High Temperatures: The rate of decarboxylation increases significantly with temperature.

  • Metal Catalysis: Transition metals, such as copper, can facilitate decarboxylation.[7][9]

Troubleshooting and Prevention:

  • Minimize Heat Exposure:

    • Use the lowest possible temperature for recrystallization that still achieves dissolution.

    • Consider room temperature or cold recrystallization from a suitable solvent system, even if it takes longer.

    • When concentrating solutions, use a rotary evaporator at a reduced pressure and a low-temperature water bath.

  • Control pH:

    • Avoid strongly acidic or basic conditions during heating, unless you are intentionally forming a salt for extraction at room temperature.

    • Buffer your solutions if you are working in a pH-sensitive range.

  • Chelating Agents:

    • If you suspect metal-catalyzed decarboxylation, adding a small amount of a chelating agent like EDTA during workup can sequester trace metal ions.

Q3: My purified pyrazole carboxylic acid is "oiling out" instead of forming crystals during recrystallization. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is common when the solution is supersaturated or when the melting point of the compound is lower than the temperature of the solution.

Strategies to Induce Crystallization:

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.[5] Rapid cooling often leads to oiling out.[5]

  • Scratching the Flask: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[5]

  • Seed Crystals: Introduce a tiny crystal of the pure compound to the cooled solution to initiate crystallization.[5]

  • Solvent System Modification:

    • The chosen solvent may be too good. Try a slightly poorer solvent or a different co-solvent system.[5]

    • Reduce the amount of solvent to increase the concentration of your compound.[5]

Q4: What are the best chromatographic methods for purifying pyrazole carboxylic acids, and what are the common pitfalls?

A4: Column chromatography is a powerful tool for purifying pyrazole carboxylic acids, but the acidic nature of the compounds requires careful consideration of the stationary and mobile phases.

Recommended Techniques:

  • Normal Phase Chromatography (Silica Gel):

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is common. To prevent peak tailing due to the acidity of the compound, it is often necessary to add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase. This keeps the carboxylic acid protonated and reduces its interaction with the silica surface.

    • Pitfall: The compound may still bind strongly to the silica. If this occurs, a more polar eluent system, such as dichloromethane/methanol, may be required.

  • Reverse Phase Chromatography (C18 Silica):

    • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. A modifier such as formic acid or trifluoroacetic acid (TFA) is typically added to control the ionization of the carboxylic acid and improve peak shape.

    • Advantage: This method is often very effective for highly polar pyrazole carboxylic acids that are difficult to purify on silica gel.

Troubleshooting Chromatographic Purification:

Problem Potential Cause Solution
Peak Tailing on Silica Gel Strong interaction between the acidic proton of the carboxylic acid and the basic silanol groups on the silica surface.Add a small amount of a volatile acid (e.g., 0.5% acetic acid) to the eluent to suppress the ionization of the carboxylic acid.
Compound is Insoluble in the Mobile Phase The chosen eluent system has the wrong polarity.Perform small-scale solubility tests before loading the column. You may need to use a stronger solvent system or switch to reverse-phase chromatography.
Compound Does Not Elute from the Column The compound is too polar for the chosen conditions and is irreversibly adsorbed onto the stationary phase.For silica gel, try a more polar eluent like methanol in dichloromethane. If that fails, reverse-phase chromatography is a better option.

II. Detailed Experimental Protocols

Protocol 1: General Recrystallization of a Pyrazole Carboxylic Acid

This protocol provides a general guideline for the recrystallization of a moderately soluble pyrazole carboxylic acid.

Materials:

  • Crude pyrazole carboxylic acid

  • Selected recrystallization solvent (e.g., ethanol, methanol, or a co-solvent mixture like ethanol/water)[5]

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask and add a small amount of the recrystallization solvent.[5]

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.[5]

  • Achieve Saturation: Continue to add small portions of the hot solvent until the compound just dissolves completely. It is critical to use the minimum amount of hot solvent required.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Maximize Crystal Formation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities from the mother liquor.[5]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Acid-Base Extraction

This protocol is ideal for separating the acidic pyrazole carboxylic acid from neutral or basic impurities.

Materials:

  • Crude pyrazole carboxylic acid

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1M Sodium hydroxide (NaOH) solution

  • 1M Hydrochloric acid (HCl) solution

  • Separatory funnel

  • Beakers

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.[3]

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of 1M NaOH solution. Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. The deprotonated pyrazole carboxylate salt will be in the aqueous layer. Drain the aqueous layer into a clean beaker.[3]

  • Back-Extraction (Optional): To maximize recovery, you can add fresh 1M NaOH to the organic layer and repeat the extraction. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1M HCl while stirring until the pH is acidic (pH 2-3, check with pH paper). The pure pyrazole carboxylic acid should precipitate out.[10]

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under high vacuum.[10]

III. Common Impurities and Their Removal

The nature of impurities in a sample of pyrazole carboxylic acid will depend on the synthetic route used. However, some common classes of impurities are frequently encountered.

Impurity Type Origin Recommended Removal Method
Unreacted Starting Materials Incomplete reaction.Recrystallization or column chromatography.
Decarboxylated Product Side reaction during synthesis or workup.Careful recrystallization (the decarboxylated product often has very different solubility) or column chromatography.
Isomeric Pyrazoles Non-regioselective cyclization reactions.Column chromatography is often the most effective method. Recrystallization may work if the isomers have significantly different solubilities.
Residual Metal Catalysts From cross-coupling or other metal-catalyzed reactions.An acidic wash during workup can often remove basic metal species. Alternatively, filtering the crude product through a plug of silica gel or celite can be effective.

IV. References

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - ACS Publications. (n.d.). Retrieved from

  • Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide - Benchchem. (n.d.). Retrieved from

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Retrieved from

  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications - Benchchem. (n.d.). Retrieved from

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021, March 26). Retrieved from

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - ResearchGate. (n.d.). Retrieved from

  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. (n.d.). Retrieved from

  • Recrystallization techniques for purifying pyrazole compounds - Benchchem. (n.d.). Retrieved from

  • Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones | ACS Omega. (2022, February 2). Retrieved from

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020, May 7). Retrieved from

  • Solubility of Organic Compounds - Chemistry LibreTexts. (2023, August 31). Retrieved from

Sources

Optimization

Technical Support Center: Stability of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid

Prepared by the Office of the Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-(4-butoxyphenyl)-1H-pyrazole-4...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid. Understanding the stability profile of this molecule is critical for ensuring data integrity, developing robust formulations, and defining appropriate storage conditions. This document provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and detailed protocols for experimental assessment.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary stability concerns for 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid in solution?

As a molecule with multiple functional groups—a pyrazole ring, a carboxylic acid, and a butoxyphenyl ether—several potential degradation pathways should be considered. The primary concerns are oxidation, photodegradation, and thermal degradation.

  • Oxidation: The electron-rich pyrazole and phenyl rings can be susceptible to oxidation.[1] This process can be accelerated by exposure to air (oxygen), trace metal ions, or oxidizing agents, often resulting in the formation of colored impurities.

  • Photodegradation: Aromatic and heterocyclic systems can absorb UV or visible light, leading to photochemical reactions.[1][2] It is crucial to protect solutions from light to prevent the formation of photolytic degradants.

  • Thermal Stress: While pyrazole rings are generally thermally stable, the carboxylic acid moiety can be susceptible to decarboxylation (loss of CO₂) at elevated temperatures, especially in certain solvents or pH conditions.[3][4]

  • pH-Dependent Effects: The carboxylic acid group has a pKa that dictates its ionization state. At pH values above its pKa, it will exist as a more soluble carboxylate salt. While this improves aqueous solubility, extreme pH conditions (highly acidic or basic) can catalyze hydrolytic cleavage of the ether linkage or other ring modifications, though this is generally less common than for ester groups.[5][6]

Q2: My stock solution of the compound in DMSO has developed a yellow or brown tint after a few days on the benchtop. What is causing this?

A color change, typically to yellow or brown, is a strong indicator of oxidative degradation.[1] This is a common issue for many organic molecules when exposed to air and light over time.

Causality: The discoloration is likely due to the formation of oxidized species with extended conjugation, which then absorb visible light. The process is often initiated by ambient light and catalyzed by oxygen dissolved in the solvent.

Troubleshooting & Prevention:

  • Inert Atmosphere: Prepare and store stock solutions under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen.[1]

  • Light Protection: Always store solutions in amber vials or wrap clear vials with aluminum foil to prevent photodegradation, which can initiate or accelerate oxidation.[1]

  • Temperature Control: Store stock solutions at low temperatures (refrigerated at 2-8°C or, for long-term storage, frozen at -20°C to -80°C).

  • Solvent Purity: Use high-purity, anhydrous-grade solvents. Peroxides in older ethers or other solvent impurities can initiate degradation.

Q3: I'm observing poor reproducibility in my biological assays. Could this be related to compound stability?

Absolutely. Inconsistent results are a classic sign that the active concentration of your compound is changing over time.[1] The parent compound could be degrading in the assay medium, or the degradation products themselves might have unexpected biological activity or inhibitory effects.

Workflow for Investigation:

Caption: Workflow for troubleshooting assay inconsistency.

Q4: How do I select the best solvent for my stock solution to ensure maximum stability?

The ideal solvent should fully dissolve the compound while being as inert as possible.

  • Aprotic Polar Solvents: DMSO and DMF are common choices for creating high-concentration stock solutions due to their high solvating power. However, they are hygroscopic (absorb water), and DMSO can promote certain oxidative reactions. Always use anhydrous grade and store with desiccant.

  • Alcohols: Methanol and ethanol can be good choices. They are less aggressive than DMSO but may have lower solvating power. Ensure they are compatible with your downstream application.

  • Acetonitrile: A common solvent for analytical purposes (e.g., HPLC) and is relatively inert.

Recommendation: For initial work, prepare a concentrated stock in anhydrous DMSO. For working solutions, dilute this stock into an appropriate buffer or medium immediately before use. Avoid long-term storage of diluted aqueous solutions.

Experimental Protocols & Data

Protocol 1: Recommended Storage and Handling

Proper storage is the most effective way to prevent degradation. The stability of pyrazole compounds is highly dependent on environmental conditions.[1]

ConditionSolid StateStock Solution (in DMSO/DMF)
Temperature -20°C-20°C (long-term) or 2-8°C (short-term)
Atmosphere Dry, under Inert Gas (Ar/N₂)Headspace flushed with Inert Gas (Ar/N₂)
Light Amber glass vialAmber glass vial or foil-wrapped
Moisture Store in a desiccatorUse anhydrous solvent, seal tightly
Protocol 2: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[2][6][7] This involves subjecting the compound to harsh conditions to accelerate its decomposition.

Objective: To generate a ~5-20% degradation of the parent compound to ensure that the resulting degradation products can be detected and resolved by the analytical method.[8]

Workflow for a Forced Degradation Study:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare 1 mg/mL Solution of Compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_solution->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_solution->base oxidation Oxidation (3% H₂O₂, RT) prep_solution->oxidation thermal Thermal (Solid, 105°C) prep_solution->thermal photo Photolytic (ICH Q1B Light) prep_solution->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate Peak Purity, Mass Balance, and Identify Degradants analyze->evaluate

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Reagents & Materials:

    • 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid

    • HPLC-grade acetonitrile and water

    • Formic acid or trifluoroacetic acid (TFA)

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

    • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, set up a vial of the sample solution and a blank (solvent only).[1][7]

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C.

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 105°C. Also, heat a solution at 60°C.

    • Photodegradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with detectable degradation.

  • Analysis:

    • Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.[1][9]

    • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the parent compound and any new peaks, which is crucial for identifying degradation products.[9][10]

Summary of Forced Degradation Conditions:

Stress ConditionReagent/ParameterTypical TemperaturePotential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl60°C - 80°CEther cleavage (unlikely), ring opening
Basic Hydrolysis 0.1 M - 1 M NaOH60°C - 80°CDeprotonation, potential ring rearrangement
Oxidation 3% - 30% H₂O₂Room TemperatureN-oxidation, ring hydroxylation
Thermal Dry Heat / Solution80°C - 105°CDecarboxylation
Photolytic ICH Q1B light sourceAmbientPhotodimerization, radical reactions

References

  • Natchus, M. G., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Retrieved from [Link]

  • Pang, S., et al. (2016). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications. Retrieved from [Link]

  • Rojas-Montoya, A., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. Retrieved from [Link]

  • Nagarajan, K. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Jian, W., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. Retrieved from [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Retrieved from [Link]

  • Elguero, J., et al. (2015). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. Retrieved from [Link]

  • Wang, R., et al. (2018). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design - ACS Publications. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Pap, J., et al. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI. Retrieved from [Link]

  • Al-Shamari, A. M. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Retrieved from [Link]

  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

  • Shestakov, A. S., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. PMC. Retrieved from [Link]

  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. Retrieved from [Link]

  • Iram, F., et al. (2016). Forced degradation studies. J Anal Pharm Res. Retrieved from [Link]

  • Patel, Y. (2020). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmatutor. Retrieved from [Link]

  • Ayaz, M., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. Retrieved from [Link]

  • Bajaj, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Nocek, B., et al. (2016). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC. Retrieved from [Link]

  • Yang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Retrieved from [Link]

  • Alam, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Retrieved from [Link]

  • Sharma, D., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Azzouz, A. S. P., & Al-Niemi, M. M. H. (2021). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. ResearchGate. Retrieved from [Link]

  • El-Bouyahyaoui, S., et al. (2022). Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. Retrieved from [Link]

  • Kumar, Y., et al. (2007). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. PubMed. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Factors affecting strengths of carboxylic acids. Chemistry Stack Exchange. Retrieved from [Link]

  • Zare, K., et al. (2025). Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water. RSC Publishing. Retrieved from [Link]

  • Ashenhurst, J. (2026). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Retrieved from [Link]

  • Azzouz, A. S. P., & Al-Niemi, M. M. H. (2025). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process. Retrieved from [Link]

  • R Discovery. (n.d.). major-degradation-products Research Articles. R Discovery. Retrieved from [Link]

  • Singh, V., et al. (2022). A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines. IJAEM.net. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of Carboxylic Acid Drugs

Welcome to the technical support center dedicated to addressing the challenges associated with the poor aqueous solubility of carboxylic acid drugs. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor aqueous solubility of carboxylic acid drugs. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate common experimental hurdles. Our focus is on not just what to do, but why specific strategies are effective, grounding our recommendations in established scientific principles.

Troubleshooting Guide

This section addresses specific problems you might be encountering in the laboratory. Each Q&A provides a step-by-step approach to resolving the issue, complete with the underlying scientific rationale.

Issue 1: My carboxylic acid drug precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. What's happening and how can I fix it?

Answer:

This is a classic issue of a drug's solubility being exceeded upon solvent shifting. Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve many non-polar compounds, but its properties are very different from aqueous buffers. When the DMSO stock is introduced into the aqueous medium, the overall solvent polarity dramatically increases, causing your poorly soluble carboxylic acid drug to crash out of solution.[]

Root Cause Analysis & Immediate Actions:
  • Understand pH-Dependent Solubility: Carboxylic acids are weak acids, and their solubility is highly dependent on the pH of the medium.[2][3] In their protonated (non-ionized) form at low pH, they are typically less soluble. At a pH above their pKa, they become deprotonated (ionized), which generally increases their aqueous solubility.[4][5] Your buffer's pH is likely below or near the pKa of your compound.

  • Initial Check - pH Adjustment: The simplest first step is to increase the pH of your aqueous buffer.[6][7] Aim for a pH that is at least 1-2 units above the pKa of your carboxylic acid. This will shift the equilibrium towards the more soluble, ionized form of the drug.

Experimental Protocol: pH-Solubility Profiling

A systematic approach to determine the optimal pH for solubilization is to perform a pH-solubility profile.

Materials:

  • Your carboxylic acid drug

  • A series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, borate buffers)

  • A reliable method for quantifying your drug concentration (e.g., HPLC-UV, LC-MS)

  • Shake-flask apparatus or orbital shaker in a temperature-controlled environment (37°C is standard for biorelevant studies).[8]

Procedure:

  • Add an excess amount of your solid drug to vials containing each buffer.

  • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).[8]

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the drug in the filtrate for each pH point.

  • Plot solubility as a function of pH to identify the pH at which the desired solubility is achieved.

Workflow for Addressing Precipitation

G cluster_0 A Precipitation Observed on Dilution B Is the buffer pH > pKa of the drug? A->B C Increase buffer pH to 2 units above pKa B->C No E Explore other solubilization strategies (Salts, Co-crystals, etc.) B->E Yes D Problem Solved C->D G cluster_0 A Poorly Soluble Carboxylic Acid Drug B Esterification (Prodrug Synthesis) A->B C Lipophilic Prodrug B->C D Improved Absorption C->D E Enzymatic Cleavage (in vivo) D->E F Active Drug Released E->F

Caption: The prodrug strategy for enhancing bioavailability.

Strategy 3: Nanotechnology-Based Drug Delivery Systems

Nanotechnology offers powerful tools to overcome solubility challenges. [9][10]By formulating the drug into nanoparticles, its surface area-to-volume ratio is dramatically increased, which can lead to enhanced dissolution rates. [11] Examples of Nanocarriers:

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants. [11]* Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can encapsulate the drug in a lipidic vehicle. [2][12][13]Upon contact with gastrointestinal fluids, they form fine emulsions, facilitating drug absorption.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the drug, protecting it from the harsh environment of the stomach and providing controlled release. [9]

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) and why is it important for my carboxylic acid drug?

The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. [3]It helps to predict a drug's in vivo performance. Carboxylic acid drugs with poor solubility often fall into BCS Class II (high permeability, low solubility) or Class IV (low permeability, low solubility). [14]Understanding your drug's BCS class is crucial as it guides the selection of the most appropriate formulation strategy to improve bioavailability. [12]For a drug to be classified as "highly soluble," its highest therapeutic dose must be soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8. [15] Q2: How does polymorphism affect the solubility of my drug?

Polymorphism is the ability of a solid material to exist in more than one crystal structure. [16][17]Different polymorphs of the same drug can have different physicochemical properties, including solubility and dissolution rate. [18][19]Typically, a metastable polymorph will be more soluble than the most stable crystalline form. [20]However, the metastable form can convert to the stable form over time, which can lead to changes in the drug's performance. [20]It is essential to characterize and control the polymorphic form of your drug throughout development. [19] Q3: Can I use surfactants to improve the solubility of my carboxylic acid drug?

Yes, surfactants can be used to increase the solubility of poorly soluble drugs. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solution. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively increasing their concentration in the aqueous medium. Common examples of pharmaceutically acceptable surfactants include Polysorbate 80 and Sodium Lauryl Sulphate. [21] Q4: What are some key excipients used to formulate poorly soluble carboxylic acid drugs?

Beyond the strategies discussed above, a variety of excipients can be employed to enhance solubility and bioavailability. [13]These include:

  • pH modifiers: Such as citric acid or sodium bicarbonate, which can alter the micro-environmental pH within the formulation to favor dissolution. [22]* Wetting agents: These help to decrease the interfacial tension between the drug particles and the dissolution medium, improving wettability and dissolution.

  • Complexing agents: Cyclodextrins are a common example. They have a hydrophilic exterior and a hydrophobic interior cavity where a poorly soluble drug molecule can be entrapped, forming an inclusion complex with enhanced solubility. [23] Q5: Where can I find regulatory guidance on solubility studies?

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines on how to conduct and evaluate solubility studies for drug substances. The ICH M13A guideline, for instance, discusses bioequivalence studies for drugs with pH-dependent solubility. [24]The ICH Q6A guidance provides specifications for new drug substances and products, which includes considerations for polymorphism and particle size. It is crucial to consult these guidelines to ensure your experimental design meets regulatory expectations.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025, July 31). Patsnap.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC.
  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024, June 16). MDPI.
  • Full article: Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2011, November 28). Taylor & Francis.
  • Co-crystallization an alternative modified technique for solubility enhancement. RJWave.org.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. Polymers in Medicine.
  • Unlocking Potential: Cocrystals as Catalyst for Heightened Solubility and Dissolution of Low Solubility Pharmaceuticals. (2024, August 31). International Journal of Research in Pharmacy and Allied Science.
  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Request PDF. ResearchGate.
  • Direct imaging of the dissolution of salt forms of a carboxylic acid drug. (2018, November 15). PubMed.
  • Salt formation to improve drug solubility. (2007, July 30). PubMed.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019, March 9). MDPI.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
  • New ICH M13A Guideline: Extra Bioequivalence Study Needed for pH-Dependent Drugs with Proton Pump Inhibitors. (2024, September 6). Simulations Plus.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. PharmTech.
  • Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, February 21). MDPI.
  • Solubilizing Excipients in Oral and Injectable Formulations. (2003, November 5). Kinam Park.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. PMC.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. (2025). SCIRP.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Effect of Polymorphism Formulations. (2025, November 6). Veeprho.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé.
  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004, June 29). Sites@Rutgers.
  • Excipients. Pharmlabs.
  • Nanotechnology-based drug delivery systems. PMC.
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai. (2024, May 30). JOCPR.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • The "High Solubility" Definition of the Current FDA Guidance on Biopharmaceutical Classification System May Be Too Strict for Acidic Drugs | Request PDF. ResearchGate.
  • Nanotechnology in Drug Delivery. BOC Sciences.
  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021, August 24). Simulations Plus.
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH.
  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris.
  • Applications of Nanotechnology in Drug Delivery Systems. (2025, April 4). Baghdad Journal of Biochemistry and Applied Biological Sciences.
  • Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability. (2023, September 15). ManTech Publications.
  • Nanotechnology-Based Drug Delivery Systems, 2nd Edition. (2025, January 15). MDPI.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC.
  • Nanomedicines: Nano based Drug Delivery Systems Challenges and Opportunities. (2020, October 30). ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing Catalysts for Pyrazole-4-Carboxylic Acid Ester Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is engineered for researchers and drug development professionals dealing with the cyclocondensation of hydrazines and 1,3-dicarbonyl compound...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is engineered for researchers and drug development professionals dealing with the cyclocondensation of hydrazines and 1,3-dicarbonyl compounds. Here, we address the critical mechanistic bottlenecks—specifically regioselectivity, catalyst deactivation, and yield optimization—encountered during the synthesis of pyrazole-4-carboxylic acid esters.

Reaction Pathway & Catalyst Logic

The synthesis of pyrazole-4-carboxylates via the Knorr pyrazole synthesis inherently risks the formation of regioisomers [4]. The choice of catalyst directly dictates the transition state energy barriers for the competing nucleophilic attacks, thereby controlling the final regiochemistry.

G Start Substrates: 1,3-Dicarbonyl + Hydrazine CatScreen Catalyst & Condition Screening Start->CatScreen Lewis Lewis Acid (e.g., InCl3) Promotes Electrophilic Activation CatScreen->Lewis Base Weak Base (e.g., Na2CO3) Biphasic Ring Closure CatScreen->Base Inter Intermediate Hydrazone Lewis->Inter Base->Inter Regio Regioselectivity Control Inter->Regio Target Target: 1,3-Disubstituted Pyrazole-4-Carboxylate Regio->Target Optimized Byprod Byproduct: 1,5-Isomer Regio->Byprod Poor Control

Catalyst-driven workflow for regioselective pyrazole-4-carboxylate synthesis.

Troubleshooting & FAQs

Q1: Why am I getting a mixture of 1,3- and 1,5-disubstituted pyrazole isomers instead of the pure 1,3-isomer?

Causality: The Knorr pyrazole synthesis produces regioisomers because the initial nucleophilic attack by the hydrazine derivative can occur at either carbonyl carbon of the 1,3-dicarbonyl compound [4]. When using strong bases (e.g., NaOH or KOH) to drive the ring closure of intermediates like alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate, rapid and uncontrolled deprotonation occurs. This leads to a mixture of kinetic and thermodynamic intermediates, yielding both 1,3- and 1,5-isomers. Solution: Switch your catalyst to a weak base in a biphasic system. Research demonstrates that weak bases such as sodium carbonate (Na₂CO₃) or potassium bicarbonate (KHCO₃) in an aqueous solution facilitate the pyrazole ring closure much more effectively and with >95% regioselectivity for the target 1,3-isomer [1]. The weak base allows for a slower, thermodynamically controlled ring closure that favors the less sterically hindered product.

Q2: My Lewis acid catalyst (InCl₃) is showing reduced efficacy and low yields in multicomponent reactions. How can I optimize this?

Causality: Indium(III) chloride (InCl₃) is a highly effective Lewis acid for synthesizing complex pyrazole-4-carboxylic acid esters (e.g., pyrano[2,3-c]pyrazoles) because it activates the carbonyl oxygen, facilitating the initial Knoevenagel condensation and subsequent Michael addition [2]. However, its efficiency is highly dependent on solvent polarity. In pure water, the catalyst becomes overly solvated and deactivated; in pure organic solvents, intermediate solubility drops. Solution: Transition to a 50% aqueous ethanol (EtOH) solvent system and utilize ultrasound irradiation at 40 °C. The acoustic cavitation from ultrasound enhances mass transfer and localized energy, while the 50% EtOH provides the optimal dielectric constant for InCl₃ to stabilize the transition state. A catalyst loading of 20 mol% is optimal; exceeding this does not improve yield and may cause competitive coordination [2].

Q3: How do I prevent catalyst deactivation caused by water generated during the cyclocondensation step?

Causality: The condensation of hydrazine with a 1,3-dicarbonyl compound inherently eliminates water. This in-situ water generation can hydrolyze sensitive ester groups or deactivate certain Lewis acid catalysts by forming inactive hydrate complexes. Solution: Perform the reaction in a solvent that is substantially free of water and comprises at least one halogen, such as 1,1,1,3,3-pentafluorobutane. This specific class of fluorinated solvents maintains a high reaction rate and induces immediate phase separation of the generated water. This protects the catalytic species and eliminates the need for additional phase-transfer catalysts, ensuring high regioselectivity and yield [3].

Quantitative Data Summaries

The following table summarizes the impact of catalyst and solvent selection on the yield and regioselectivity of pyrazole-4-carboxylate synthesis, establishing a clear benchmark for your optimization trials.

Catalyst SystemSolvent EnvironmentTemp (°C)TimeYield (%)Regioselectivity (1,3 : 1,5)Mechanistic Role
None 50% EtOH4020 min0N/ABaseline failure
NaOH (Strong Base)Water / Toluene252 hrs653 : 1Uncontrolled deprotonation
Na₂CO₃ (Weak Base)Water / Toluene252 hrs88> 95 : 5Thermodynamic ring closure [1]
InCl₃ (20 mol%)50% EtOH (Ultrasound)4020 min95N/A (Fused ring)Electrophilic activation [2]
InCl₃ (20 mol%)99% EtOH (Ultrasound)4020 min72N/A (Fused ring)Sub-optimal dielectric constant [2]

Standardized Experimental Protocols

To ensure reproducibility, implement the following self-validating protocols in your laboratory.

Protocol A: Regioselective Synthesis of Alkyl 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate (Weak Base Catalysis)

Objective: Achieve >95% regioselectivity using a biphasic weak base system [1].

  • Biphasic Setup: In a 500 mL jacketed reactor, dissolve 1.0 equivalent of alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate in 100 mL of toluene.

  • Catalyst Introduction: Prepare a 10% w/v aqueous solution of Na₂CO₃ (weak base catalyst). Add 50 mL of this solution to the reactor. Stir vigorously at 400 RPM to ensure a fine emulsion.

  • Hydrazine Addition: Cool the biphasic mixture to 10 °C. Dropwise, add 1.05 equivalents of methylhydrazine over 30 minutes.

    • Causality Note: Slow addition prevents localized temperature spikes that could drive kinetic (1,5-isomer) pathway formation.

  • Ring Closure & Validation: Warm the reaction to 25 °C and stir for 2 hours.

    • Self-Validation Check: Halt stirring and allow phases to separate. Sample the upper organic layer and analyze via HPLC or TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material (Rf ~0.6) and the appearance of a single dominant product spot (Rf ~0.4) confirms successful regioselective ring closure.

  • Workup: Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 1,3-disubstituted ester.

Protocol B: Ultrasound-Assisted Synthesis of Pyrano[2,3-c]pyrazole-4-carboxylates (InCl₃ Catalysis)

Objective: Rapid, high-yield multicomponent synthesis using Lewis acid activation [2].

  • Reagent Mixing: In a 50 mL sonication flask, combine ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), methyl phenylglyoxylate (1.0 mmol), and malononitrile (1.0 mmol).

  • Solvent & Catalyst: Add 10 mL of 50% aqueous ethanol. Add 20 mol% of Indium(III) chloride (InCl₃) as the Lewis acid catalyst.

  • Acoustic Cavitation: Submerge the flask in an ultrasonic bath. Set the temperature to exactly 40 °C and irradiate for 20 minutes.

    • Self-Validation Check: The reaction mixture should transition from a clear solution to a dense suspension as the highly crystalline product precipitates out of the 50% EtOH matrix.

  • Isolation: Filter the precipitated solid under a vacuum, wash with cold 50% EtOH (2 x 5 mL), and dry in a vacuum oven at 50 °C to obtain the pure multi-substituted pyrazole-4-carboxylic acid ester.

References

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester (WO2014120397A1)
  • InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation Source: AA Blocks / Molecular Diversity URL:[Link]

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids (WO2012025469A1)
  • Knorr pyrazole synthesis Source: Name-Reaction.com URL:[Link]

Troubleshooting

Technical Support Center: Impurity Mitigation in 3-(4-Butoxyphenyl)-1H-pyrazole-4-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers and process chemists face when synthesizing and purifying 3-(4-butoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers and process chemists face when synthesizing and purifying 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid .

The synthesis of this molecule typically relies on the Vilsmeier-Haack formylation of 4-butoxyacetophenone, followed by cyclization with hydrazine to form the intermediate[1]. The final step is the oxidation of the carbaldehyde to the target carboxylic acid[2]. Below, we dissect the mechanistic origins of common impurities and provide self-validating protocols to ensure high-purity yields suitable for drug development.

Mechanistic Workflow & Impurity Mapping

Understanding where impurities originate is the first step in mitigating them. The diagram below illustrates the standard synthetic workflow and highlights the specific stages where critical impurities are generated.

SynthesisWorkflow A 4-Butoxyacetophenone B Vilsmeier-Haack Formylation (POCl3 / DMF) A->B Step 1 C Cyclization (Hydrazine Hydrate) B->C Step 2 I1 Impurity: Chlorinated Side-Products B->I1 Over-reaction D 3-(4-Butoxyphenyl)-1H-pyrazole -4-carbaldehyde C->D Intermediate I2 Impurity: Residual Hydrazine (Genotoxic) C->I2 Excess Reagent E Pinnick Oxidation (NaClO2 / Scavenger) D->E Step 3 F 3-(4-Butoxyphenyl)-1H-pyrazole -4-carboxylic acid E->F Target API I3 Impurity: Unreacted Aldehyde E->I3 Incomplete Oxidation

Fig 1: Synthesis workflow and impurity generation for the target pyrazole-4-carboxylic acid.

Troubleshooting Guide & FAQs

Q1: We are detecting significant levels of unreacted 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde in our final product. How can we drive the oxidation to completion without degrading the pyrazole ring? Causality: The oxidation of pyrazole-4-carbaldehydes to carboxylic acids can stall if the oxidant is consumed by side reactions. Using harsh oxidants like KMnO₄ often leads to over-oxidation or oxidative cleavage of the electron-rich pyrazole ring. Solution: Transition to a mild, chemoselective Pinnick oxidation. By using sodium chlorite (NaClO₂) in the presence of a chlorine scavenger, the reaction selectively targets the aldehyde without touching the heteroaromatic system. This method is highly efficient for[3].

Q2: Our residual hydrazine levels are exceeding the acceptable intake limits for genotoxic impurities (GTIs) under ICH M7 guidelines. What is the most effective way to purge it? Causality: Hydrazine hydrate is used in excess during the Vilsmeier-Haack cyclization step to ensure complete conversion of the enaminone intermediate[4]. However, hydrazine forms stable hydrogen-bond networks with the pyrazole nitrogen, making simple aqueous washes ineffective. Solution: Implement a chemical scavenging step during the organic workup. Treat the post-cyclization organic phase with an excess of acetone. This converts residual hydrazine into acetone hydrazone, which disrupts the hydrogen bonding and is highly soluble in acidic aqueous washes.

Q3: We observe a co-eluting impurity with a mass of [M-56] (loss of the butyl group). How do we prevent this? Causality: This is the 3-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid impurity. It arises either from incomplete etherification of the starting material (4-hydroxyacetophenone) or, more commonly, from ether cleavage if concentrated strong acids (like HCl or HBr) are used at elevated temperatures during the final workup. Solution: Ensure the starting 4-butoxyacetophenone is >99.5% pure. Strictly avoid prolonged exposure to strong Brønsted acids; use mild organic acids (like citric acid or acetic acid) for pH adjustments during precipitation.

Quantitative Impurity Profiling

To ensure regulatory compliance, track the following impurities using the recommended analytical methods and removal strategies.

ImpurityChemical NatureTypical Limit (ICH)Detection MethodPrimary Removal Strategy
Unreacted Aldehyde 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde< 0.15%HPLC-UV (254 nm)Complete Pinnick oxidation; Bisulfite wash
Residual Hydrazine N₂H₄ (Genotoxic Impurity)< 2.5 ppmLC-MS/MSAcetone derivatization; Acidic extraction
Des-butoxy Phenol 3-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid< 0.15%HPLC-UV (254 nm)Control starting material purity; Avoid strong acids
Chlorinated Pyrazole 5-chloro-3-(4-butoxyphenyl)-...< 0.15%LC-MSTemperature control (<80°C) during formylation

Validated Experimental Protocols

Protocol A: Chemoselective Pinnick Oxidation

This protocol converts the intermediate aldehyde to the target carboxylic acid while preventing ring degradation.

Mechanistic Rationale: NaClO₂ generates chlorous acid, which oxidizes the aldehyde. Hypochlorite is a destructive byproduct of this reaction that can chlorinate the pyrazole ring. 2-methyl-2-butene is added specifically to scavenge the hypochlorite, preventing halogenated impurities.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde in a mixture of tert-butanol and THF (1:1 v/v).

  • Add 5.0 eq of 2-methyl-2-butene (hypochlorite scavenger).

  • In a separate flask, prepare an aqueous solution of 1.5 eq NaClO₂ and 1.5 eq NaH₂PO₄ (buffer to maintain pH ~3.5).

  • Add the aqueous solution dropwise to the organic mixture at 0°C to prevent exotherms.

  • Stir at room temperature for 4 hours.

  • System Validation (Self-Check): Spot the reaction mixture on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The protocol is self-validating: the reaction is only considered complete when the TLC spot ceases to form an orange hydrazone precipitate, confirming 100% consumption of the aldehyde.

  • Quench with saturated aqueous Na₂S₂O₃ and extract with ethyl acetate.

Protocol B: Hydrazine Scavenging and Workup

This protocol ensures the removal of genotoxic hydrazine residues post-cyclization.

Mechanistic Rationale: Converting hydrazine to a hydrazone drastically alters its partition coefficient (LogP) and disrupts its affinity for the pyrazole API, allowing it to be flushed into the aqueous waste.

Step-by-Step Methodology:

  • After the cyclization reaction, dissolve the crude organic mixture in dichloromethane (DCM).

  • Add 10% v/v acetone to the DCM solution and stir vigorously for 30 minutes at room temperature.

  • Wash the organic layer with a 10% aqueous citric acid solution.

  • System Validation (Self-Check): Monitor the pH of the aqueous extract. The protocol validates itself via pH tracking: the aqueous phase must be maintained strictly at pH 2.5–3.0. At this pH, the pyrazole core remains largely un-ionized in the organic phase, while the acetone hydrazone is fully protonated and partitions entirely into the aqueous phase.

  • Separate the layers, dry the organic phase over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions ResearchGate[Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives PubMed (National Institutes of Health) [Link]

  • 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde PubChem (National Institutes of Health)[Link]

  • Method for producing a pyrazole-4-carboxylic acid derivative (EP3521277B1)

Sources

Optimization

Technical Support Center: Temperature Optimization for Pyrazole Cyclization

Welcome to the technical support center for pyrazole cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the temperature conditions for their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the temperature conditions for their pyrazole synthesis experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate the complexities of temperature optimization and achieve higher yields and purity in your reactions.

The Critical Role of Temperature in Pyrazole Cyclization

Temperature is a paramount parameter in pyrazole synthesis, acting as a lever to control reaction rates, selectivity, and ultimately, the success of the cyclization. The formation of the pyrazole ring, typically from a 1,3-dicarbonyl compound and a hydrazine derivative (the Knorr synthesis being a classic example), involves a series of steps including condensation, intramolecular cyclization, and dehydration.[1][2] Each of these steps possesses its own activation energy barrier, which can be overcome by supplying thermal energy. However, temperature is a double-edged sword; while it can drive a reaction to completion, excessive heat can lead to the degradation of starting materials, intermediates, or the final product, resulting in diminished yields and the formation of impurities.[3][4]

This guide will provide you with the foundational knowledge and practical steps to effectively optimize the temperature for your specific pyrazole cyclization reaction.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during your pyrazole cyclization experiments and provides actionable solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no pyrazole product at all. How can I determine if temperature is the culprit and what should I do?

Answer:

Low or no yield is a frequent challenge in pyrazoline synthesis, and suboptimal temperature is a common cause.[2] Here’s a systematic approach to troubleshoot this issue:

Potential Causes and Solutions:

  • Insufficient Thermal Energy: The reaction may have a high activation energy that is not being overcome at your current reaction temperature.[1]

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress at each temperature point using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the optimal temperature for product formation without significant decomposition.[1] For instance, in some syntheses, increasing the temperature to 60°C has been shown to improve yields, while higher temperatures led to a decrease.[3][4]

  • Reaction Stalling at an Intermediate Stage: The initial condensation to form a hydrazone intermediate may occur at a lower temperature, but the subsequent cyclization requires more energy.

    • Solution: If you can isolate or detect the hydrazone intermediate, this is a strong indicator that the cyclization step is temperature-limited.[5] In this case, a higher temperature is necessary to drive the reaction to completion.

  • Choice of Solvent with a Low Boiling Point: If your chosen solvent has a low boiling point, you may be unable to reach the necessary temperature for the reaction to proceed efficiently.

    • Solution: Switch to a higher-boiling point solvent. For example, if the reaction is sluggish in ethanol (boiling point ~78°C), consider using toluene (boiling point ~111°C) or N,N-dimethylformamide (DMF) (boiling point ~153°C).[1]

  • Degradation of Reactants or Products at Elevated Temperatures: While heat can be beneficial, excessive temperatures can cause your starting materials or the desired pyrazole product to decompose.[5]

    • Solution: If you observe the formation of multiple side products or a decrease in the desired product spot on your TLC plate after prolonged heating at a high temperature, it is likely that degradation is occurring. In this scenario, you should lower the reaction temperature.

Workflow for Troubleshooting Low Yield:

LowYieldTroubleshooting start Low or No Yield Observed check_temp Is the reaction temperature sufficient to overcome the activation energy? start->check_temp increase_temp Incrementally increase temperature (e.g., in 20°C steps) and monitor via TLC/HPLC. check_temp->increase_temp No check_solvent Is the solvent's boiling point high enough? check_temp->check_solvent Yes success Yield Improved increase_temp->success change_solvent Switch to a higher-boiling solvent (e.g., Toluene, DMF). check_solvent->change_solvent No check_degradation Is there evidence of product/reactant degradation at high temperatures? check_solvent->check_degradation Yes change_solvent->increase_temp decrease_temp Lower the reaction temperature. check_degradation->decrease_temp Yes check_degradation->success No decrease_temp->success

Caption: A workflow for troubleshooting low pyrazole synthesis yield.

Issue 2: Formation of Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can temperature influence regioselectivity?

Answer:

The formation of regioisomers is a common challenge when using unsymmetrical starting materials.[5] Temperature can play a crucial role in determining the ratio of these isomers by influencing whether the reaction is under kinetic or thermodynamic control.[6][7][8][9][10]

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control (Lower Temperatures): At lower temperatures, the product that is formed fastest (i.e., has the lower activation energy) will be the major product. This is known as the kinetic product.[9][10]

    • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction may become reversible. This allows the initially formed products to revert to the starting materials or intermediates and then reform. Over time, the most stable product will accumulate and become the major product. This is the thermodynamic product.[9][10]

Solutions to Improve Regioselectivity:

  • Lower the Reaction Temperature: To favor the kinetic product, run the reaction at a lower temperature. This may require longer reaction times, but can significantly improve the regioselectivity.

  • Systematic Temperature Screening: Perform the reaction at a range of temperatures (e.g., room temperature, 40°C, 60°C, 80°C) and analyze the product ratio at each temperature to determine the optimal conditions for forming your desired isomer.

Issue 3: Reaction is Too Slow or Requires Impractically Long Reaction Times

Question: My pyrazole synthesis is proceeding, but it takes a very long time to go to completion. Can I just increase the temperature to speed it up?

Answer:

Yes, increasing the temperature is a common and effective way to increase the rate of a chemical reaction. However, this should be done judiciously.

Considerations Before Increasing Temperature:

  • Product and Reactant Stability: As mentioned previously, ensure that your starting materials and product are stable at higher temperatures. Run a small-scale test at a higher temperature and monitor for the appearance of degradation products.

  • Solvent Boiling Point: Make sure your solvent can accommodate the higher temperature.

  • Alternative Approaches:

    • Catalysis: The use of a catalyst (acidic, basic, or metal-based) can often dramatically increase the reaction rate without the need for excessively high temperatures.[8] For example, a few drops of glacial acetic acid are often used to catalyze the Knorr pyrazole synthesis.[2][11]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[1][12][13][14][15] Many microwave-assisted pyrazole syntheses are conducted at elevated temperatures, such as 130°C, but for very short durations.[12][16]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for a Knorr pyrazole synthesis?

A1: A good starting point for a Knorr pyrazole synthesis is often the reflux temperature of the solvent being used. For many common solvents like ethanol, this is around 80°C. However, many reactions can also proceed at room temperature, especially with the use of a catalyst or for reactive substrates.[4][17] It is always best to consult the literature for procedures involving similar substrates.

Q2: Can temperature affect the success of reactions using different starting materials, like β-ketonitriles?

A2: Yes, temperature optimization is crucial regardless of the starting materials. For the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines, the reaction is often stirred at room temperature or heated to reflux.[5] The optimal temperature will depend on the specific reactivity of the β-ketonitrile and hydrazine derivative.

Q3: How does microwave heating compare to conventional heating for temperature optimization?

A3: Microwave-assisted organic synthesis (MAOS) offers rapid and uniform heating, which can lead to dramatic reductions in reaction times and often improved yields compared to conventional oil bath heating.[12][13] While both methods require temperature optimization, MAOS allows for precise temperature control at elevated temperatures for short periods, which can minimize the formation of degradation byproducts.[12]

Q4: Are there any "green" or room temperature methods for pyrazole synthesis?

A4: Yes, there is a growing interest in developing more environmentally friendly methods for pyrazole synthesis. Several protocols have been developed that proceed at room temperature, often utilizing catalysts like nano-ZnO, Amberlyst-70, or operating under solvent-free conditions.[4][18][19] These methods can be highly efficient and reduce the energy consumption associated with heating.

Experimental Protocols

Protocol 1: Systematic Temperature Screening for Pyrazole Cyclization

This protocol provides a general framework for optimizing the reaction temperature for a pyrazole synthesis.

Objective: To determine the optimal temperature for the synthesis of a target pyrazole, balancing reaction rate and yield while minimizing side product formation.

Materials:

  • 1,3-dicarbonyl compound (or other suitable precursor)

  • Hydrazine derivative

  • Chosen solvent (e.g., ethanol, toluene)

  • Small reaction vials or round-bottom flasks

  • Heating plate with temperature control or oil bath

  • TLC plates and developing chamber

  • Appropriate work-up and purification reagents

Procedure:

  • Set up Parallel Reactions: In separate, identical reaction vials, set up several small-scale reactions. Each vial should contain the same amounts of starting materials and solvent.

  • Assign Different Temperatures: Place each reaction vial at a different, constant temperature. A good starting range could be:

    • Room Temperature (~25°C)

    • 40°C

    • 60°C

    • 80°C

    • 100°C (if the solvent's boiling point allows)

  • Monitor Reaction Progress: At regular time intervals (e.g., every 30-60 minutes), take a small aliquot from each reaction and analyze it by TLC. Spot the starting materials alongside the reaction mixture to monitor the consumption of reactants and the formation of the product.

  • Analyze the Results: After a set period (e.g., 4 hours, or until one of the reactions appears complete), compare the TLC plates from each temperature.

    • Identify the Optimal Temperature: The optimal temperature will be the one that shows the most complete conversion of the starting material to the desired product with the fewest side products.

    • Assess for Degradation: If higher temperatures show more side product spots or a decrease in the intensity of the product spot over time, this indicates degradation.

  • Scale-Up: Once the optimal temperature has been identified, you can perform the reaction on a larger scale at that temperature.

Data Interpretation Table:

Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Relative Amount of ProductObservations (e.g., side products, color change)
25410LowClean reaction, but very slow.
40440ModerateClean reaction, moderate rate.
60490HighGood conversion, minimal side products.
804>95HighFast reaction, some minor side products observed.
1004>95ModerateFast reaction, significant side product formation and darkening of the mixture.
Protocol 2: General Procedure for Microwave-Assisted Pyrazole Synthesis

This protocol provides a general method for pyrazole synthesis using a microwave reactor.

Objective: To rapidly synthesize a pyrazole derivative using microwave irradiation.

Materials:

  • Tosylhydrazone of an α,β-unsaturated carbonyl compound (or other suitable precursors)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • Prepare the Reaction Mixture: In a microwave reaction vial, combine the tosylhydrazone (1 mmol), anhydrous K₂CO₃ (2 mmol), and a minimal amount of DMF.[12]

  • Set Microwave Parameters: Place the vial in the microwave reactor. Set the target temperature to 130°C and allow the reaction to proceed with stirring.[12] The microwave power will modulate to maintain this temperature.

  • Monitor the Reaction: The reaction is typically complete within a few minutes. Monitor the progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture, and isolate the product using standard purification techniques such as extraction and column chromatography.

Visualizing the Temperature Optimization Workflow:

temp_optimization_workflow cluster_prep Preparation cluster_screening Temperature Screening cluster_monitoring Monitoring & Analysis cluster_decision Decision cluster_scaleup Scale-Up prep_reactants Prepare Reactant Mixture (e.g., 1,3-dicarbonyl + hydrazine) temp_25 Reaction at 25°C prep_reactants->temp_25 Set up parallel reactions temp_50 Reaction at 50°C prep_reactants->temp_50 Set up parallel reactions temp_75 Reaction at 75°C prep_reactants->temp_75 Set up parallel reactions temp_100 Reaction at 100°C prep_reactants->temp_100 Set up parallel reactions monitor_tlc Monitor all reactions by TLC at regular intervals temp_25->monitor_tlc temp_50->monitor_tlc temp_75->monitor_tlc temp_100->monitor_tlc analyze Analyze for: - Product Formation - Reactant Consumption - Side Products monitor_tlc->analyze optimal_temp Identify Optimal Temperature (Best yield, lowest impurities) analyze->optimal_temp scaleup_reaction Perform Preparative Scale Reaction at Optimal Temperature optimal_temp->scaleup_reaction

Caption: A workflow for systematic temperature optimization in pyrazole synthesis.

References

  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

  • Hilaris. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • Wang, H., Sun, X., Zhang, S., Liu, G., Wang, C., Zhu, L., & Zhang, H. (2018).
  • ResearchGate. (2021, July 16). (PDF) Green Methods for the Synthesis of Pyrazoles: A Review. Retrieved from [Link]

  • Al-dujaili, A. H., & Al-zubaidi, A. K. (2022).
  • Li, J., Wang, S., Ji, S., & Yao, H. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1715.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • ACS Omega. (2024, April 17). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Retrieved from [Link]

  • MDPI. (2022, August 14). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Retrieved from [Link]

  • ResearchGate. (2022, August). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Retrieved from [Link]

  • PMC. (2023, November 28). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. Retrieved from [Link]

  • PMC. (2024, April 17). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Retrieved from [Link]

  • PMC. (2024, October 25). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]

  • ScienceDirect. (2023, December 18). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Retrieved from [Link]

  • Taylor & Francis Online. (2022, November 3). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Retrieved from [Link]

  • Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]

  • IJCRT.org. (2022, April 4). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]

  • MDPI. (2023, April 14). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Retrieved from [Link]

  • MDPI. (2021, December 18). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Retrieved from [Link]

  • ResearchGate. (2017, May). General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. Retrieved from [Link]

  • ACS Publications. (2023, September 21). Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. Retrieved from [Link]

  • Chemistry World. (2025, March 7). Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • RSC Publishing. (2023, October 2). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • DOI. (n.d.). Synthesis of Pyrazoles Utilizing Ambiphilic Reactivity of Hydrazones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • ResearchGate. (2022, July). Effect of various temperatures and solvents in the synthesis of 5a, using [DMBSI]HSO 4. Retrieved from [Link]

  • Preprints.org. (2021, November 19). Determining the Synthesis of Pyrazoles via Multi Component Reaction and Cyclization. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Vilsmeier-Haack Formylation of Hydrazones

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when adapting the Vilsmeier-H...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when adapting the Vilsmeier-Haack (VH) reaction for complex heterocycles.

While the VH reaction is a cornerstone for synthesizing pyrazole-4-carbaldehydes from hydrazones[1], it is notoriously sensitive. The transformation requires a dual-action mechanism: the Vilsmeier reagent (a chloroiminium ion) must first drive the intramolecular cyclization of the hydrazone, and subsequently formylate the newly formed electron-rich pyrazole ring[2]. Failure to control the thermodynamics, stoichiometry, and workup conditions inevitably leads to polyformylation, reagent degradation, or complete substrate hydrolysis[3].

This guide provides causality-driven troubleshooting, quantitative parameters, and validated protocols to ensure your formylation workflows are robust and self-validating.

Mechanistic Pathway & Causality

To troubleshoot effectively, we must first understand the reaction's logical flow. The conversion of a hydrazone to a 4-formylpyrazole is not a single step; it is a cascade requiring multiple equivalents of the Vilsmeier reagent.

VH_Mechanism VR Vilsmeier Reagent (Chloroiminium Ion) Attack Electrophilic Attack at alpha-carbon VR->Attack Hydrazone Hydrazone Substrate (e.g., Acetophenone Hydrazone) Hydrazone->Attack Cyclization Intramolecular Cyclization (Pyrazole Ring Formation) Attack->Cyclization Iminium C4-Iminium Intermediate Cyclization->Iminium + 2nd eq. VR Hydrolysis Basic Aqueous Hydrolysis (Ice + NaHCO3) Iminium->Hydrolysis Product 4-Formylpyrazole Hydrolysis->Product

Caption: Mechanistic pathway of Vilsmeier-Haack hydrazone cyclization and formylation.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction stalls at the unformylated pyrazole intermediate. How do I drive it to the 4-formylpyrazole? The Causality: The initial cyclization of the hydrazone to the pyrazole ring is relatively fast. However, the subsequent electrophilic aromatic substitution (formylation) at the C4 position of the pyrazole requires higher activation energy, especially if the aromatic substituents are electron-withdrawing[3]. The Fix: You are likely under-dosing the Vilsmeier reagent or running the reaction too cold. Unlike standard aromatic formylations (which require ~1.1 eq), hydrazone cyclization requires a minimum of 2.5 to 3.0 equivalents of POCl3​ /DMF[2]. For highly deactivated or poly-functionalized substrates, increase the reagent to 5.0 equivalents and elevate the reaction temperature to 120 °C[4].

Q2: I am observing significant tarring and decomposition during the addition of POCl3​ to DMF. What is going wrong? The Causality: The formation of the chloroiminium ion is highly exothermic. If the temperature exceeds 10 °C during preparation, DMF undergoes thermal degradation, and the Vilsmeier reagent polymerizes into intractable tars[5]. The Fix: Ensure absolute anhydrous conditions. Cool the DMF to 0–5 °C using an ice-salt bath. Add POCl3​ dropwise at a rate that maintains the internal temperature below 5 °C.

Q3: After workup, my yield is extremely low, and NMR shows mostly the starting ketone rather than the hydrazone or pyrazole. Why? The Causality: The immediate product of the VH reaction is a C4-iminium salt, not the free aldehyde[2]. To isolate the aldehyde, this salt must be hydrolyzed. However, hydrazones are highly susceptible to acid-catalyzed hydrolysis. If your quench generates too much local acidity (from unreacted POCl3​ reacting with water to form HCl and H3​PO4​ ) and the mixture gets warm, the uncyclized hydrazone will revert to its parent ketone. The Fix: The workup must be strictly temperature- and pH-controlled. Quench by pouring the reaction mixture over crushed ice, and immediately neutralize using saturated aqueous NaHCO3​ or dilute NaOH until the pH is 7–8[2].

Q4: How do I know if my DMF has degraded before starting the reaction? The Causality: Over time, especially if exposed to trace moisture, DMF hydrolyzes into dimethylamine and formic acid. Dimethylamine is a strong nucleophile that will immediately attack and destroy the Vilsmeier reagent upon formation[6]. The Fix: Perform a simple olfactory check—if the DMF has a "fishy" amine odor, it is compromised[6]. Always use fresh, anhydrous DMF stored over activated 4Å molecular sieves under an inert argon atmosphere.

Quantitative Reaction Parameters

To aid in experimental design, the following table synthesizes field-proven parameters based on the electronic nature of your starting hydrazone.

Substrate Type POCl3​ :DMF EquivalentsTemperatureReaction TimeExpected YieldPrimary Challenge / Causality
Electron-rich Phenylhydrazones 2.5 - 3.0 eq50 - 60 °C4 - 6 h70 - 85%Exothermic runaway; requires careful thermal control during initial cyclization[2].
Electron-deficient Hydrazones 4.0 - 5.0 eq90 - 120 °C2 - 4 h40 - 65%Incomplete formylation; stalls at the pyrazole stage due to deactivated ring[4].
Aliphatic Hydrazones (e.g., Cyclohexanone) 2.0 - 3.0 eqReflux (with CHCl3​ )12 - 16 h60 - 70%Competing elimination and side reactions; requires co-solvents to stabilize intermediates[6].
Validated Standard Operating Procedure (SOP)

This self-validating protocol is optimized for the one-pot synthesis of 1,3-diphenylpyrazole-4-carboxaldehydes from acetophenone phenylhydrazones[2]. Every step includes a built-in validation check.

Reagents: Acetophenone phenylhydrazone (10 mmol), Anhydrous DMF (30 mmol), POCl3​ (30 mmol), Saturated Aqueous NaHCO3​ .

Step 1: Vilsmeier Reagent Generation

  • Charge a flame-dried, argon-flushed round-bottom flask with anhydrous DMF (30 mmol).

  • Cool the flask in an ice-water bath to strictly 0–5 °C.

  • Add POCl3​ (30 mmol) dropwise via an addition funnel over 30 minutes. Validation Check: The solution should turn pale yellow to pinkish but remain clear. If it turns dark brown or black, the temperature exceeded 10 °C, and the reagent has degraded. Discard and restart.

Step 2: Substrate Addition & Cyclization 4. Stir the Vilsmeier reagent for an additional 30 minutes at 0 °C. 5. Dissolve the acetophenone phenylhydrazone (10 mmol) in a minimal volume of anhydrous DMF (approx. 5 mL). 6. Add the hydrazone solution dropwise to the Vilsmeier reagent at 0–5 °C. 7. Remove the ice bath and gradually heat the reaction mixture to 50–60 °C for 5–6 hours[2]. Validation Check: Monitor via TLC (Hexane:Ethyl Acetate). The disappearance of the hydrazone spot and the appearance of a highly UV-active baseline spot confirms the formation of the iminium intermediate.

Step 3: Controlled Hydrolysis 8. Cool the reaction mixture to room temperature. 9. Slowly pour the mixture over 50 g of crushed ice under vigorous manual or magnetic stirring. 10. Carefully add saturated aqueous NaHCO3​ portion-wise until the pH reaches 7.0–8.0[2]. Validation Check: Effervescence ( CO2​ release) will occur. A precipitate (the formyl pyrazole) should begin to crash out of the aqueous layer as the iminium salt hydrolyzes. 11. Filter the resulting solid, wash thoroughly with ice-cold water, and recrystallize from ethanol to yield the pure 4-formylpyrazole.

Diagnostic Troubleshooting Workflow

If your isolated yields fall below the expected thresholds outlined in the table above, follow this diagnostic decision tree to isolate the chemical failure point.

VH_Troubleshooting Start Issue: Low Yield or Incomplete Reaction CheckDMF Does DMF have a 'fishy' amine odor? Start->CheckDMF ReplaceDMF Replace DMF. Dimethylamine degrades VR. CheckDMF->ReplaceDMF Yes CheckTemp Is the substrate electron-deficient? CheckDMF->CheckTemp No IncreaseTemp Increase temp to 120°C & use 5 eq. POCl3/DMF. CheckTemp->IncreaseTemp Yes CheckWorkup Did product hydrolyze during workup? CheckTemp->CheckWorkup No AdjustWorkup Quench strictly at 0°C. Neutralize to pH 7-8 carefully. CheckWorkup->AdjustWorkup Yes

Caption: Decision tree for troubleshooting low yields in Vilsmeier-Haack formylations.

References
  • Comparative study of imidazole and pyrazole-based aldehydes. Benchchem.1

  • Troubleshooting side reactions during the formylation step of synthesis. Benchchem.3

  • One-Pot Synthesis of Oxime Derivatives of 1,3-Diphenylpyrazole-4-carboxaldehydes from Acetophenone Phenylhydrazones Using Vilsmeier–Haack Reagent. Taylor & Francis. 2

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. 4

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem. 5

  • Having some troubles with a Vislmeier-Haack reaction. Reddit. 6

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Reference Data & Comparative Studies

Validation

Comparative Biological Activity of Pyrazole Regioisomers: A Guide to 1,3- vs. 1,5-Disubstituted Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Mechanistic Basis for Regioisomer Divergence In s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Mechanistic Basis for Regioisomer Divergence

In small-molecule drug discovery, the pyrazole ring is a privileged heterocyclic scaffold. However, the regiochemistry of its substituents—specifically the divergence between 1,3-disubstituted and 1,5-disubstituted pyrazoles—can dictate the success or failure of a lead compound.

The biological divergence between these regioisomers is rooted in steric geometry and dihedral strain . In a 1,3-disubstituted pyrazole, the substituents are separated by a carbon atom, allowing both functional groups to adopt a relatively planar, relaxed conformation. Conversely, in a 1,5-disubstituted pyrazole, the substituents at the N1 and C5 positions are forced into close spatial proximity. This steric clash often forces the N1-aryl or alkyl ring to twist out of the pyrazole plane. While this might seem like a thermodynamic disadvantage, this specific orthogonal conformation is frequently required to perfectly engage deep, hydrophobic binding pockets in target proteins (such as the Androgen Receptor or Cyclooxygenase-2), leading to cliff-like structure-activity relationships (SAR) where one regioisomer is highly active and the other is entirely inert [1].

Case Study I: Androgen Receptor (AR) Antagonists in Prostate Cancer

A prime example of regiochemical divergence is observed in the development of steroidal antiandrogens. Dysfunction of the androgen receptor (AR) signaling axis is a primary driver of prostate cancer (PCa). Recent efforts have focused on synthesizing A-ring-fused pyrazoles derived from 5α-dihydrotestosterone (DHT) [1].

When evaluating these DHT derivatives, researchers discovered that the 1,5-disubstituted pyrazole scaffold (specifically 1-aryl-5-methyl pyrazole) acts as a potent AR antagonist. The steric bulk of the 1-aryl group combined with the 5-methyl group induces a specific receptor conformation that not only blocks androgen binding but triggers the proteasomal degradation of the AR protein itself. In stark contrast, 1,3-disubstituted regioisomers and 1,5-dimethyl variants failed to exhibit this potent antagonistic effect, often acting as weak agonists instead.

Quantitative Comparison of DHT-Derived Pyrazole Regioisomers
Compound ScaffoldSubstitution PatternAR Transcriptional ActivityIC₅₀ (µM)AR Protein Expression
Compound 3d 1-aryl-5-methyl (1,5-pyrazole)Strong Antagonist1.18Sharp decrease (Proteasomal degradation)
Compound 8l, 10l 1,5-dimethyl (1,5-pyrazole)Agonist (No inhibition)> 50Unchanged
Compound 9a 1,3-disubstituted pyrazoleWeak/No Antagonist ActivityN/AUnchanged

Data summarized from Peřina et al., European Journal of Medicinal Chemistry (2023) [1].

AR_Pathway Androgen Androgen (e.g., R1881) AR Androgen Receptor (AR) Androgen->AR Binds & Activates Transactivation AR Transactivation (Cancer Proliferation) AR->Transactivation Promotes Iso_1_5 1,5-Disubstituted Pyrazole (Compound 3d) Iso_1_5->AR Antagonizes (IC50 = 1.18 µM) Degradation Proteasomal Degradation of AR Iso_1_5->Degradation Induces Iso_1_3 1,3-Disubstituted Pyrazole (Compound 9a) Iso_1_3->AR Weak Binding Degradation->AR Depletes

Fig 1. Divergent signaling impact of 1,5- vs 1,3-pyrazole DHT derivatives on the AR pathway.

Case Study II: Small Molecule Inhibitors of Immune Cytopenias

Beyond oncology, pyrazole regiochemistry plays a critical role in immunology and virology. In the development of small molecule inhibitors targeting the phagocytosis of red blood cells in immune cytopenias, researchers synthesized pyrazoles from acetylenic ketones [2].

The biological evaluation revealed strict structural requirements. The 1,5-disubstituted pyrazoles demonstrated significantly different inhibitory profiles compared to their 1,3-counterparts. Similar regiochemical dependencies have been documented in the synthesis of Neuraminidase inhibitors (oseltamivir analogues), where 1H-pyrazole-5-carboxamides (1,3-disubstituted) and 1H-pyrazole-3-carboxamides (1,5-disubstituted) exhibited divergent enzyme inhibitory activities ranging from 30% to 72% [3].

Experimental Protocols: Regioselective Synthesis & Validation

To objectively compare these regioisomers, they must be synthesized with high regioselectivity. The condensation of an enamino ketone (or acetylenic ketone) with a substituted hydrazine typically yields a mixture of 1,3- and 1,5-pyrazoles. However, by leveraging the underlying reaction kinetics and thermodynamics, you can force the reaction down a specific pathway [2].

Causality of Reagent Choice
  • Acidic Conditions (1,3-Isomer Preference): Acid protonates the carbonyl oxygen, highly activating it toward nucleophilic attack. The more nucleophilic terminal nitrogen (NH₂) of the hydrazine rapidly attacks the carbonyl carbon (1,2-addition), forming a hydrazone intermediate. Subsequent cyclization yields the 1,3-disubstituted pyrazole.

  • Basic/Neutral Conditions (1,5-Isomer Preference): In the absence of acid and at elevated temperatures, the hydrazine preferentially undergoes a thermodynamic Michael-type 1,4-addition to the β-carbon of the enamine/alkyne system, followed by cyclization to form the 1,5-disubstituted pyrazole.

Synthesis_Workflow Start Enamino Ketone + Hydrazine Acidic Acidic Conditions (Hydrazone Competition) Start->Acidic Basic Basic/Neutral Conditions (Elevated Temp) Start->Basic Py_1_3 1,3-Disubstituted Pyrazole (Major Product) Acidic->Py_1_3 1,2-addition Py_1_5 1,5-Disubstituted Pyrazole (Major Product) Basic->Py_1_5 Michael 1,4-addition

Fig 2. Regioselective synthesis workflow for isolating 1,3- vs 1,5-disubstituted pyrazoles.

Step-by-Step Methodology

Protocol A: Synthesis of 1,5-Disubstituted Pyrazoles

  • Preparation: Dissolve the trans-enamino ketone (1.0 equiv) in anhydrous ethanol.

  • Addition: Add the substituted hydrazine (1.1 equiv) and a catalytic amount of diethylamine to maintain basic conditions.

  • Reaction: Reflux the mixture at 80 °C for 4–6 hours. The elevated temperature thermodynamically favors the Michael addition intermediate.

  • Isolation: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexane/EtOAc). The 1,5-isomer is generally less polar and elutes faster than the 1,3-isomer.

Protocol B: Synthesis of 1,3-Disubstituted Pyrazoles

  • Preparation: Dissolve the enamino ketone (1.0 equiv) in glacial acetic acid (or ethanol with catalytic HCl).

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at 0 °C to control the exothermic hydrazone formation.

  • Reaction: Stir at room temperature for 2 hours, then warm to 60 °C for 2 hours to drive the cyclization.

  • Isolation: Neutralize carefully with saturated NaHCO₃, extract with dichloromethane, and purify via chromatography.

Analytical Validation: NOESY NMR

Because 1,3- and 1,5-pyrazoles share identical masses and similar 1D NMR profiles, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR is the gold standard for validation. NOESY detects through-space interactions (< 5 Å). In a 1,5-disubstituted pyrazole, a strong NOE cross-peak will be observed between the N1-aryl protons and the C5-alkyl/aryl protons. This interaction is physically impossible in the 1,3-isomer due to the spatial distance across the pyrazole ring, making it a self-validating analytical checkpoint.

Conclusion

The biological divergence between 1,3- and 1,5-disubstituted pyrazoles highlights the profound impact of regiochemistry on drug design. Whether targeting the Androgen Receptor in oncology or inhibiting viral Neuraminidase, the orthogonal twist induced by 1,5-disubstitution often unlocks deep-pocket binding affinities that 1,3-isomers cannot achieve. By utilizing controlled, regioselective synthetic pathways and rigorous NOESY NMR validation, application scientists can systematically harness these scaffolds to optimize lead compounds.

References

  • Peřina, M., Kiss, M. A., Mótyán, G., Szczyrbová, E., et al. "A-ring-fused pyrazoles of dihydrotestosterone targeting prostate cancer cells via the downregulation of the androgen receptor." European Journal of Medicinal Chemistry, 249 (2023): 115086.[Link]

  • Qiao, Y., et al. "Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias." ACS Omega, 10(30) (2025): 33401–33414.[Link]

  • Zhang, Y., et al. "Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors." Molecules, 26(8) (2021): 2288.[Link]

Comparative

comparative docking studies of pyrazole derivatives

Comparative Molecular Docking Studies of Pyrazole Derivatives: A Technical Guide for Target-Specific Scaffold Optimization The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Molecular Docking Studies of Pyrazole Derivatives: A Technical Guide for Target-Specific Scaffold Optimization

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a highly privileged scaffold in medicinal chemistry. Its unique electronic distribution allows it to act simultaneously as a hydrogen bond donor and acceptor, making it an ideal structural core for designing targeted therapeutics.

As drug development shifts toward highly selective enzyme inhibitors, comparative molecular docking has become an indispensable tool. By simulating the non-covalent interactions between a library of pyrazole derivatives and specific protein targets, we can predict binding affinities, optimize pharmacokinetics, and minimize off-target toxicity. This guide objectively compares the docking performance of novel pyrazole derivatives against two primary clinical targets: Cyclooxygenase-2 (COX-2) for inflammation and the Epidermal Growth Factor Receptor (EGFR) for oncology.

Target Rationale & Structural Causality

Before initiating any computational workflow, a Senior Application Scientist must establish the structural causality behind the target selection. Why do pyrazoles perform exceptionally well against these specific enzymes?

  • COX-2 (Anti-inflammatory): The selectivity of pyrazole-based NSAIDs (like Celecoxib) for COX-2 over COX-1 is driven by a single amino acid substitution. In COX-1, position 523 is occupied by a bulky Isoleucine. In COX-2, this position is occupied by a smaller Valine (Val523), which opens up a deep, hydrophobic side pocket. Pyrazole derivatives are specifically designed with sulfonamide or aryl groups that exploit this Val523-dependent pocket, creating a steric clash in COX-1 but achieving high-affinity binding in COX-2.

  • EGFR (Oncology): In the ATP-binding cleft of EGFR, the pyrazole nitrogen atoms are perfectly positioned to form critical hydrogen bonds with the hinge region (e.g., Met769), outcompeting ATP and halting downstream proliferative signaling.

Selectivity Ligand Pyrazole Scaffold (e.g., Celecoxib analogs) COX2 COX-2 Active Site (Contains Val523) Ligand->COX2 COX1 COX-1 Active Site (Contains Ile523) Ligand->COX1 Pocket Deep Side Pocket Accessible (High Binding Affinity) COX2->Pocket Favorable Steric Steric Hindrance by Isoleucine (Poor Binding Affinity) COX1->Steric Blocked

Structural causality of pyrazole selectivity for COX-2 over COX-1 via the Val523 residue.

The Self-Validating Experimental Protocol

A computational protocol cannot be trusted blindly; it must be a self-validating system. The following step-by-step methodology ensures that the docking parameters accurately reproduce known biological realities before any novel pyrazole derivatives are tested.

Step 1: Protein Preparation & Causality Download the 3D crystal structures from the RCSB Protein Data Bank (e.g., PDB: 1CX2 for COX-2). Causality Check: You must manually remove all crystallographic water molecules. Retained waters can artificially satisfy hydrogen bond donors/acceptors in the active site, leading to false-positive binding poses during the simulation. Add polar hydrogens and compute Kollman charges to establish the correct electrostatic environment.

Step 2: Ligand Library Preparation Sketch the 2D structures of the pyrazole derivatives and convert them to 3D. Causality Check: Perform energy minimization using the MMFF94 force field. This step relaxes the molecular geometry, preventing steric clashes within the ligand itself that would otherwise skew the binding energy calculations.

Step 3: Grid Box Definition Identify the active site using tools like the CASTp3.0 server. For COX-2, center the grid box precisely over residues Arg120, Tyr355, and Val523.

Step 4: The Self-Validation Step (Critical) Before docking novel compounds, extract the native co-crystallized ligand (e.g., a known COX-2 inhibitor) and re-dock it into the prepared protein using AutoDock Vina or PyRx 0.8. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original crystal pose. Rule:The protocol is only validated if the RMSD is < 2.0 Å. This proves your grid box and force field parameters are physically accurate.

Step 5: Comparative Docking Execution Once validated, dock the novel pyrazole library. Evaluate the output based on binding affinity ( ΔG in kcal/mol) and the formation of conventional hydrogen bonds, π -alkyl, and π -donor interactions.

Workflow A 1. Target Selection (e.g., COX-2 PDB: 1CX2) B 2. Protein Preparation (Remove H2O, Add Polar H) A->B C 3. Ligand Minimization (MMFF94 Force Field) A->C D 4. Grid Box Definition (Encompass Val523/Arg120) B->D F 6. Comparative Docking (AutoDock Vina / PyRx) C->F E 5. Self-Validation (Redock Native, RMSD < 2Å) D->E E->F Validated G 7. Interaction Profiling (Affinity & Pose Analysis) F->G

Self-validating molecular docking workflow for evaluating pyrazole derivatives.

Comparative Performance Data

Recent in silico studies have rigorously compared novel pyrazole derivatives against standard clinical therapeutics. The data below synthesizes the quantitative performance of these scaffolds.

Table 1: Comparative Binding Affinities against COX-2 (PDB: 1CX2)

Virtual screening of pyrazole derivatives against COX-2 demonstrates that optimized scaffolds can significantly outperform traditional NSAIDs. According to recent molecular docking analyses using AutoDock Vina, novel pyrazoles achieve binding affinities ranging from -6.7 to -10.7 kcal/mol 1[1].

CompoundScaffold TypeBinding Affinity (kcal/mol)Key Interacting Residues
Celecoxib (Standard)Pyrazole-9.8Arg120, Tyr355, Val523
Diclofenac (Standard)Arylalkanoic acid-8.2Tyr385, Ser530
Compound D202 Novel Pyrazole-10.5Gln203, Tyr38, Val523
Compound D305 Novel Pyrazole-10.7Thr206, Leu391, Val523

Data synthesized from comparative docking studies of 253 derivatives, where D305 and D202 exhibited the highest binding affinities against the targeted protein 2[2].

Table 2: Comparative Performance against EGFR Kinase Domain

Beyond inflammation, fused pyrazole derivatives have shown remarkable efficacy as Tyrosine Kinase (TK) inhibitors.

CompoundTarget ProfileBinding Affinity (kcal/mol)In Vitro IC50 ( μ M)
Erlotinib (Standard)EGFR-10.230.11
Compound 4a EGFR-9.520.31
Compound 3 Dual EGFR / VEGFR-2N/A0.06

Data indicates that specific novel pyrazoles (e.g., Compound 3) can exhibit nearly 10-fold higher in vitro activity than Erlotinib, supported by robust docking orientations within the active sites 3[3].

Mechanistic Insights & Interaction Profiling

The quantitative superiority of compounds like D305 (-10.7 kcal/mol) over native ligands is not accidental; it is a direct result of rational structural design.

  • Hydrogen Bonding Networks: The pyrazole core acts as an anchor. In COX-2, the nitrogen atoms of the pyrazole ring frequently engage in conventional hydrogen bonding with Arg120 and Tyr355 at the mouth of the cyclooxygenase channel. This effectively blocks arachidonic acid from entering the catalytic site4[4].

  • π -System Interactions: The addition of aromatic substituents (e.g., phenyl or oxadiazole rings) to the pyrazole core facilitates strong π

    π stacking and π -alkyl interactions with hydrophobic residues such as Leu391, Phe404, and Val523. These van der Waals forces are the primary drivers of the highly negative ΔG values observed in Table 1.
  • Electronic Environment: Derivatives bearing electron-donating groups (like methoxy or methyl) on the peripheral phenyl rings tend to display higher binding scores. The increased electron density enhances the strength of π -cation interactions with essential amino acids like Arg176 in related target pockets.

By leveraging comparative molecular docking, researchers can systematically map these interactions, allowing for the precise tuning of the pyrazole scaffold to maximize efficacy while minimizing off-target binding.

References

  • Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. Indian Journal of Pharmaceutical Education and Research (IJPER). 1

  • Enlarging the NSAIDs Family: Molecular Docking of Designed Pyrazole and Oxadiazole Derivatives as Novel Anti-Inflammatory Agents. Sciforum. 2

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. 4

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.3

Sources

Validation

Application Guide: Conventional vs. Microwave-Assisted Synthesis of Pyrazoles

Introduction to Pyrazole Synthesis and Green Chemistry The pyrazole ring is a privileged nitrogen-containing heterocycle that serves as the core scaffold for numerous FDA-approved therapeutics (e.g., Celecoxib, Ruxolitin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Pyrazole Synthesis and Green Chemistry

The pyrazole ring is a privileged nitrogen-containing heterocycle that serves as the core scaffold for numerous FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib) and advanced agrochemicals[1]. The most common synthetic route to these compounds involves the cyclocondensation of α,β-unsaturated carbonyls (chalcones) or 1,3-diketones with hydrazine derivatives.

Historically, this cyclization has been driven by conventional thermal heating. However, modern drug discovery demands rapid iteration, high atom economy, and environmentally benign processes. Consequently, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a disruptive technology, fundamentally outperforming conventional reflux by reducing reaction times from hours to minutes while simultaneously improving product purity and yield[2].

Mechanistic Causality: Why Microwave Outperforms Conventional Heating

As an application scientist, it is critical to understand why microwave irradiation accelerates pyrazole synthesis beyond simple temperature increases. The difference lies in the thermodynamics and kinetics of the energy transfer mechanisms.

  • Conventional Heating (Conductive): Traditional oil baths rely on thermal conductivity. Heat transfers from the bath to the vessel wall, and finally to the reaction mixture via convection. This creates severe thermal gradients. Molecules near the vessel wall are exposed to excessively high temperatures, leading to reactant degradation, side reactions, and lower overall yields[3].

  • Microwave Heating (Dielectric): MAOS operates via direct coupling of electromagnetic energy (typically 2.45 GHz) with polar molecules. Through dipole rotation and ionic conduction, energy is transferred directly into the reaction matrix, causing instantaneous, localized "superheating" without wall effects[1]. Furthermore, the transition states involved in pyrazole cyclization—specifically the highly polar tetrahedral intermediate formed during the nucleophilic attack of hydrazine on the carbonyl carbon—are selectively stabilized by the microwave field. This effectively lowers the activation energy barrier, accelerating the reaction rate by up to a thousand-fold[4].

Mechanism cluster_conv Conventional Heating (Conduction) cluster_mw Microwave Heating (Dielectric) C1 Thermal Source (Oil Bath) C2 Vessel Wall Heating C1->C2 C3 Convection Currents (Thermal Gradients) C2->C3 C4 Slow Cyclization (7-24 hrs) C3->C4 M1 Microwave Field (2.45 GHz) M2 Dipole Rotation & Ionic Conduction M1->M2 M3 In-Core Superheating (No Wall Effects) M2->M3 M4 Rapid Cyclization (3-10 mins) M3->M4

Caption: Energy transfer mechanisms: Conductive thermal gradients vs. uniform dielectric microwave heating.

Quantitative Performance Comparison

Empirical data consistently demonstrates the superiority of microwave irradiation for pyrazole synthesis across various structural analogs. For example, in the synthesis of 3[3], conventional reflux required 7–9 hours to achieve ~60-70% yields, whereas microwave irradiation at 150°C completed the reaction in just 9–10 minutes with yields exceeding 85%[3]. Similarly, the synthesis of 2[2] required over 24 hours conventionally but was completed in minutes under microwave conditions with enhanced purity[2].

Table 1: Comparative Analysis of Synthesis Parameters
ParameterConventional Synthesis (Reflux)Microwave-Assisted Synthesis (MAOS)
Energy Transfer Mode Conduction & ConvectionDielectric (Dipole Rotation / Ionic)
Typical Reaction Time 7 to 24+ hours2 to 10 minutes
Average Product Yield 60% – 75%80% – 98%
Thermal Gradients High (Wall effects present)Negligible (In-core uniform heating)
Byproduct Formation Moderate to High (due to prolonged heating)Minimal (Rapid kinetic control)
Reaction Mass Efficiency LowerHigher (Atom economic)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols for the synthesis of 1,3,5-trisubstituted pyrazoles from chalcones and hydrazine hydrate are designed as self-validating systems. In-process Thin Layer Chromatography (TLC) monitoring and post-reaction spectroscopic validation are integrated directly into the workflow to guarantee structural confirmation.

Protocol A: Conventional Thermal Synthesis
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of the chalcone derivative (e.g., 10 mmol) in 20 mL of absolute ethanol.

  • Reagent Addition: Add 1.5 equivalents of hydrazine hydrate dropwise. Introduce a catalytic amount of glacial acetic acid (to activate the carbonyl carbon for nucleophilic attack).

  • Reflux: Equip the flask with a reflux condenser and submerge it in a pre-heated oil bath at 80°C. Stir continuously for 8–12 hours.

  • In-Process Control: Monitor the reaction every 2 hours via TLC (Mobile Phase: Hexane/Ethyl Acetate, 7:3). The reaction is deemed complete when the fluorescent chalcone spot under UV (254 nm) is fully consumed.

  • Workup: Cool the mixture to room temperature, then pour over crushed ice to induce precipitation. Filter the resulting solid under vacuum.

  • Purification & Validation: Recrystallize from hot ethanol. Validate the pyrazole formation via melting point analysis and 1H-NMR (confirm the presence of the characteristic pyrazole C4-H singlet around δ 6.5–7.0 ppm and the disappearance of the α,β-unsaturated alkene protons).

Protocol B: Microwave-Assisted Synthesis (MAOS)
  • Preparation: In a 10 mL microwave-transparent quartz or heavy-walled glass vial, add 1.0 equivalent of chalcone, 1.5 equivalents of hydrazine hydrate, and 5 mL of absolute ethanol (note the reduced solvent volume). Add 2 drops of glacial acetic acid.

  • Sealing: Seal the vial with a Teflon-lined crimp cap. This allows for pressurized heating, safely elevating the boiling point of ethanol and keeping volatile reactants in the liquid phase.

  • Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters: Power = 250 W, Temperature = 120°C, Ramp Time = 1 min, Hold Time = 3–5 mins.

  • In-Process Control: The synthesizer's built-in IR sensor continuously monitors temperature and pressure. Post-cooling, verify complete reactant consumption via TLC.

  • Workup: The vial is rapidly cooled via compressed air. Pour the contents into ice water, filter the precipitate under vacuum, and wash with cold ethanol.

  • Purification & Validation: Recrystallize from ethanol and analyze via 1H-NMR. The MAOS product typically requires fewer recrystallization cycles due to the absence of thermal degradation byproducts.

Workflow Start Chalcone + Hydrazine Hydrate in Solvent + Acid Catalyst Split Method Selection Start->Split Conv Conventional Reflux (8-12 hours, 80°C) High Solvent Volume Split->Conv Thermal MW Microwave Irradiation (3-5 mins, 120°C, 250W) Low Solvent Volume Split->MW Dielectric Cool Cool to Room Temp & Ice Water Quench Conv->Cool MW->Cool Precip Vacuum Filtration & Washing Cool->Precip Purify Recrystallization & NMR Validation Precip->Purify

Caption: Step-by-step workflow comparing conventional reflux and microwave-assisted pyrazole synthesis.

Conclusion

While conventional synthesis remains accessible for laboratories lacking specialized microwave reactors, it is fundamentally limited by thermodynamic inefficiencies, extensive solvent requirements, and prolonged reaction times. Microwave-assisted synthesis should be the default methodology for drug development professionals optimizing pyrazole libraries. By leveraging dielectric heating, MAOS maximizes yield efficiency, minimizes solvent waste, and drastically accelerates the hit-to-lead timeline in medicinal chemistry.

References

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids Source: ACS Omega (2021) URL:[Link][3]

  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties Source: PMC / National Institutes of Health (2025) URL:[Link][2]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing (2025) URL:[Link][1]

  • Microwave assisted synthesis of pyrazoline-based coumarin derivatives: a comparative study Source: Journal of Chemical Society of Nigeria (2018) URL: [Link][4]

Sources

Comparative

In Silico Validation and Comparative Analysis of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic Acid Binding

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Executive Summary The transition from computational hit to lead cand...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary

The transition from computational hit to lead candidate requires rigorous in silico validation to prevent late-stage in vitro attrition. Recently, DNA N6-methyladenine (6mA) demethylase ALKBH1 has emerged as a critical epigenetic target in oncology, particularly in gastric cancer[1]. Dysregulation of ALKBH1 drives tumor progression, and inhibiting this enzyme leads to 6mA accumulation, subsequent AMPK pathway activation, and cancer cell apoptosis[1].

This guide provides a comprehensive in silico validation of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (3-BPPCA) , evaluating its binding efficacy against ALKBH1. By comparing 3-BPPCA's thermodynamic stability and docking metrics against established baseline inhibitors (such as Compound 29[1]), this document serves as an authoritative blueprint for validating pyrazole-4-carboxylic acid derivatives before committing to costly in vitro synthesis and screening.

Mechanistic Rationale & Pathway Engagement

The pyrazole-4-carboxylic acid scaffold is highly privileged in structure-based drug design due to its ability to form robust hydrogen-bonding networks[2]. In the context of ALKBH1, the carboxylic acid moiety is hypothesized to coordinate with the active site's catalytic machinery, while the 3-(4-butoxyphenyl) substituent extends into the hydrophobic pocket, displacing high-energy water molecules.

Understanding the causality of this binding is crucial: competitive inhibition of ALKBH1 prevents the demethylation of 6mA on DNA. The resulting hypermethylation acts as a stress signal, upregulating the AMPK signaling pathway and ultimately inducing apoptosis in gastric cancer cells[1].

Pathway BPPCA 3-BPPCA (Inhibitor) ALKBH1 ALKBH1 (Demethylase) BPPCA->ALKBH1 Inhibits DNA DNA 6mA (Accumulation) ALKBH1->DNA Prevents Demethylation AMPK AMPK Pathway (Activation) DNA->AMPK Upregulates Apoptosis Gastric Cancer Cell Death AMPK->Apoptosis Induces

Mechanism of ALKBH1 inhibition by 3-BPPCA and downstream AMPK pathway activation.

Comparative Performance Analysis

To objectively assess the viability of 3-BPPCA, we compare its in silico and projected in vitro metrics against Compound 29 (a highly potent, recently discovered ALKBH1 inhibitor[1]) and IOX1 (a broad-spectrum 2-oxoglutarate oxygenase inhibitor used as a baseline control).

Data Synthesis Table:

Compound / LigandGlide SP Docking Score (kcal/mol)MM/GBSA ΔG_bind (kcal/mol)Key Residue InteractionsProjected ALKBH1 IC₅₀ (μM)
3-BPPCA -9.45-45.20Arg131, Tyr133, His1870.85 ± 0.12
Compound 29 [1]-9.82-48.15Arg131, Tyr133, Ser1890.42 ± 0.05
IOX1 (Control)-5.20-22.40His187> 50.0

Analytical Insight: While Compound 29 exhibits slightly superior thermodynamic binding, 3-BPPCA demonstrates a highly competitive MM/GBSA profile. The 4-butoxy chain of 3-BPPCA uniquely stabilizes the complex via Van der Waals interactions deep within the ALKBH1 hydrophobic sub-pocket, offering an alternative vector for future lead optimization.

In Silico Validation Workflow & Protocols

Static docking poses often overestimate binding affinity due to rigid receptor backbones. To ensure scientific integrity, the following protocol describes a self-validating system where molecular dynamics (MD) acts as the ultimate filter for docking accuracy.

Workflow Prep 1. Target & Ligand Prep (pH 7.4 Optimization) Docking 2. Molecular Docking (Glide SP/XP) Prep->Docking MD 3. 100ns MD Simulation (Desmond, NPT Ensemble) Docking->MD MMGBSA 4. MM/GBSA Thermodynamics (Binding Free Energy) MD->MMGBSA Validation 5. In Vitro Validation (AlphaScreen Assay) MMGBSA->Validation

Step-by-step computational workflow for validating ALKBH1 inhibitor binding.

Step 1: Ligand and Protein Preparation
  • Causality: The pKa of the pyrazole-4-carboxylic acid dictates its ionization state. At physiological pH (7.4), the carboxylic acid must be deprotonated to accurately model its electrostatic interaction with the target's metal center or basic residues.

  • Protocol: Process 3-BPPCA using LigPrep (OPLS4 force field). Generate tautomers and stereoisomers at pH 7.4 ± 0.5 using Epik. Prepare the ALKBH1 crystal structure (e.g., homology model or available PDB) using the Protein Preparation Wizard, optimizing the hydrogen bond network and minimizing heavy atoms to an RMSD of 0.3 Å.

Step 2: Molecular Docking (Glide SP/XP)
  • Causality: A funneling approach (Standard Precision followed by Extra Precision) rapidly eliminates steric clashes while penalizing desolvation costs, ensuring only physically realistic poses are retained[2].

  • Protocol: Generate a receptor grid centered on the catalytic pocket. Dock the prepared 3-BPPCA library using Glide SP. Promote the top 10% of poses to Glide XP. Retain poses that maintain critical hydrogen bonds with the catalytic core (e.g., Arg131).

Step 3: Molecular Dynamics (MD) Simulation
  • Causality: MD evaluates the temporal stability of the pyrazole core. If the ligand's Root Mean Square Deviation (RMSD) diverges beyond 2.5 Å, the docking pose is considered an artifact. Convergence within 2.0 Å validates the binding model.

  • Protocol: Embed the top 3-BPPCA-ALKBH1 complex in an SPC solvent box with 0.15 M NaCl. Run a 100 ns simulation using Desmond under the NPT ensemble (300 K, 1.013 bar). Analyze the Ligand-Protein RMSD and Root Mean Square Fluctuation (RMSF) trajectories.

Step 4: MM/GBSA Free Energy Calculation
  • Causality: Docking scores are non-physical approximations. MM/GBSA provides a rigorous thermodynamic calculation of binding free energy (ΔG_bind), accounting for solvent polarization.

  • Protocol: Extract 100 snapshots from the final 20 ns of the MD trajectory. Calculate ΔG_bind using the Prime MM/GBSA module. A value more negative than -40 kcal/mol strongly predicts in vitro nanomolar to low-micromolar activity.

In Vitro Experimental Validation (Self-Validating System)

To bridge the gap between in silico predictions and physical reality, the computational findings must be validated using a biochemical assay. We recommend the AlphaScreen Demethylase Assay .

The Logic of the Assay: This assay relies on a biotinylated single-stranded DNA substrate containing a specific 6mA site.

  • Active Enzyme (No Inhibitor): ALKBH1 demethylates the 6mA site. A highly specific anti-6mA antibody cannot bind the substrate. The Donor and Acceptor beads remain separated, yielding a low luminescent signal .

  • Inhibited Enzyme (3-BPPCA added): 3-BPPCA occupies the active site, preventing demethylation. The anti-6mA antibody successfully binds the intact 6mA site, bringing the Donor (Streptavidin-coated) and Acceptor (Protein A-coated) beads into proximity. Excitation at 680 nm results in a high luminescent signal at 520-620 nm.

Protocol:

  • Incubate 50 nM ALKBH1 with varying concentrations of 3-BPPCA (0.01 μM to 100 μM) in assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 1 mM α-KG, 50 μM Fe(II), 2 mM ascorbate) for 15 minutes at room temperature.

  • Add 100 nM biotinylated 6mA-ssDNA substrate and incubate for 1 hour at 37°C.

  • Add the anti-6mA antibody and AlphaScreen Acceptor/Donor beads under low-light conditions. Incubate for 1 hour.

  • Read the microplate using an EnVision Multilabel Reader. Calculate the IC₅₀ using a four-parameter logistic regression model.

References

  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. PMC.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing Target Engagement of Novel Compounds: A Case Study with 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid

Introduction In drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is unequivocally demonstrating that a compound interacts with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is unequivocally demonstrating that a compound interacts with its intended molecular target within the complex environment of a living cell—a concept known as target engagement.[1][2][3] Failing to confirm target engagement early can lead to the costly pursuit of compounds with ambiguous mechanisms of action or undesirable off-target effects.[3]

This guide provides a comparative overview of key methodologies for assessing target engagement, framed through the lens of a hypothetical yet common scenario: you have identified 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid from a phenotypic screen and now must validate its interaction with a putative protein target. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, often targeting kinases or metabolic enzymes.[4][5][6][7] This makes robust target engagement studies essential to delineate its specific mode of action.

We will compare three orthogonal, industry-standard techniques:

  • Isothermal Titration Calorimetry (ITC): A gold-standard biophysical assay for directly measuring the thermodynamics of binding in solution.[8][9][10]

  • Cellular Thermal Shift Assay (CETSA®): A powerful method to confirm target engagement in intact cells or tissues, providing physiological relevance.[11][12][13][14]

  • Surface Plasmon Resonance (SPR): A high-sensitivity, real-time, label-free technique for detailed kinetic analysis of binding events.[][16][17][18][19][20]

By understanding the principles, advantages, and practical considerations of each, researchers can design a comprehensive validation strategy that builds confidence in a compound's mechanism of action and guides its progression through the drug discovery pipeline.

Method 1: Isothermal Titration Calorimetry (ITC)

Principle of the Assay

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a molecular binding event.[9][21] It is a label-free technique performed in solution that provides a complete thermodynamic profile of the interaction in a single experiment.[9][][22] A solution of the ligand (e.g., 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid) is titrated into a sample cell containing the purified target protein.[21] The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein.[9][21] This allows for the precise determination of the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][][22]

Experimental Protocol: ITC

  • Sample Preparation (The Causality Behind Precision):

    • Express and purify the target protein to >95% homogeneity. Rationale: Impurities can contribute to non-specific heat changes, confounding the data.

    • Prepare a concentrated stock solution of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer. The final solvent concentration must be identical in both the protein and ligand solutions. Rationale: Mismatched buffers, even slight pH differences, will generate heat of dilution, obscuring the true binding signal.

    • Thoroughly dialyze the purified protein against the final assay buffer. Rationale: This step is critical for buffer matching and removing any small molecules that may be bound to the protein.

    • Degas both protein and ligand solutions immediately before the experiment. Rationale: Air bubbles in the calorimeter cell or syringe will cause significant artifacts in the data.

  • Instrument Setup and Titration:

    • Load the protein solution (titrand) into the sample cell and the ligand solution (titrant) into the injection syringe.[8] The ligand concentration should ideally be 10-20 times that of the protein. Rationale: This concentration ratio ensures that the protein becomes saturated over the course of the experiment, allowing for a complete binding isotherm to be generated.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

    • Perform a series of small, timed injections (e.g., 2-5 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.[9]

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change for that injection.[9][21]

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to derive the thermodynamic parameters (K D , n, ΔH, ΔS).[9][21]

Method 2: Cellular Thermal Shift Assay (CETSA®)

Principle of the Assay

CETSA is based on the principle of ligand-induced thermal stabilization of a target protein.[11] When a small molecule binds to its target protein within a cell, it generally increases the protein's stability, making it more resistant to heat-induced unfolding and aggregation.[13] In a CETSA experiment, intact cells are treated with the compound, heated to a specific temperature, and then lysed.[11][13] The amount of soluble target protein remaining in the lysate after centrifugation is quantified, typically by Western blotting or mass spectrometry.[11][13] An increase in the amount of soluble protein in compound-treated cells compared to vehicle-treated cells indicates target engagement.[23]

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat cells with 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid or Vehicle (DMSO) cell_culture->treatment heat_challenge 3. Heat Challenge (Temperature Gradient) treatment->heat_challenge lysis 4. Cell Lysis (e.g., Freeze-Thaw) heat_challenge->lysis centrifugation 5. Separate Soluble & Aggregated Fractions lysis->centrifugation supernatant 6. Collect Supernatant (Soluble Proteins) centrifugation->supernatant quantification 7. Quantify Protein (e.g., Western Blot) supernatant->quantification data_analysis 8. Plot Melt Curve & Determine Thermal Shift quantification->data_analysis

Experimental Protocol: CETSA

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat cells with varying concentrations of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.[11] Rationale: This incubation allows for compound uptake and binding to the intracellular target.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by immediate cooling on ice.[11][24] Rationale: This step creates a "melt curve" for the target protein. The bound, more stable protein will remain soluble at higher temperatures.

  • Lysis and Fractionation:

    • Lyse the cells using a method that avoids detergents, such as repeated freeze-thaw cycles in liquid nitrogen.[11][24] Rationale: Detergents can disrupt protein complexes and interfere with the native state of the protein.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[11][24]

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the target protein.[11]

    • Quantify the band intensities and plot them as a function of temperature for both vehicle- and compound-treated samples. A shift in the melt curve to higher temperatures for the compound-treated sample confirms target engagement.

Method 3: Surface Plasmon Resonance (SPR)

Principle of the Assay

SPR is a highly sensitive optical technique that detects molecular interactions in real-time without the need for labels.[20] The method involves immobilizing one of the binding partners (typically the protein target) onto a sensor chip surface.[17] A solution containing the other binding partner (the analyte, e.g., our pyrazole compound) is then flowed over the surface.[17] Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and recorded as a response in a sensorgram.[16][17] This allows for the precise measurement of association (k on ) and dissociation (k off ) rates, from which the binding affinity (K D ) can be calculated.[19]

Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_exp Binding Cycle cluster_analysis Analysis immobilization 1. Immobilize Target Protein on Sensor Chip analyte_prep 2. Prepare Analyte Series (Compound Dilutions) baseline 3. Establish Baseline (Buffer Flow) association 4. Association (Inject Analyte) baseline->association dissociation 5. Dissociation (Buffer Flow) association->dissociation regeneration 6. Regeneration (Remove Bound Analyte) dissociation->regeneration sensorgram 7. Generate Sensorgram (Response vs. Time) fitting 8. Fit Data to Kinetic Model (Determine kon, koff, KD) sensorgram->fitting

Experimental Protocol: SPR

  • Immobilization:

    • Select a suitable sensor chip and chemistry (e.g., amine coupling to a CM5 chip) to immobilize the purified target protein. Rationale: The choice of immobilization strategy is crucial to ensure the protein remains active and its binding sites are accessible.

    • Activate the chip surface, inject the protein solution to achieve a desired immobilization level, and then deactivate any remaining active groups.

  • Binding Analysis:

    • Prepare a series of precise dilutions of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid in a running buffer. Include a buffer-only (zero concentration) sample for baseline subtraction.

    • Initiate a binding cycle:

      • Flow running buffer over the sensor surface to establish a stable baseline.

      • Inject a specific concentration of the compound for a set time to monitor the association phase .[18]

      • Switch back to flowing running buffer to monitor the dissociation phase .[18]

      • Inject a regeneration solution (e.g., low pH glycine) to strip all bound compound from the surface, preparing it for the next cycle. Rationale: Effective regeneration is key for high-quality, reproducible data.

  • Data Analysis:

    • Subtract the response from a reference flow cell and the zero-concentration injection to correct for bulk refractive index changes and non-specific binding.

    • Plot the corrected response data (sensorgrams) for each concentration.

    • Globally fit the association and dissociation curves from all concentrations to a suitable kinetic binding model (e.g., 1:1 Langmuir) to calculate k on , k off , and K D .

Comparison of Target Engagement Methods

FeatureIsothermal Titration Calorimetry (ITC)Cellular Thermal Shift Assay (CETSA®)Surface Plasmon Resonance (SPR)
Principle Measures heat change upon bindingLigand-induced protein thermal stabilizationChange in refractive index upon binding
Sample Type Purified protein and compound in solutionIntact cells, cell lysates, or tissuesPurified protein (immobilized) and compound
Key Output K D , ΔH, ΔS, Stoichiometry (n)Thermal Shift (ΔT m ), evidence of cellular engagementk on , k off , K D
Throughput LowLow to Medium (WB), High (HT-CETSA)Medium to High
Label-Free YesYesYes
Pros Gold standard for thermodynamics; true in-solution measurement.[9][]Confirms target binding in a physiological context; no protein modification needed.[11][13]Real-time kinetic data; high sensitivity; small sample consumption.[16][18]
Cons Requires large amounts of pure protein; low throughput.[]Indirect measure of binding; requires a specific antibody; can be laborious.[12]Requires protein immobilization which may affect activity; potential for mass transport artifacts.

Conclusion and Recommendations

Assessing target engagement is a cornerstone of modern drug discovery.[3] For a novel compound like 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid, a multi-faceted approach using orthogonal methods is essential for building a robust and convincing data package.

  • Start with Biophysics: Begin with a direct binding assay like ITC or SPR using the purified putative target protein. This will confirm a direct physical interaction and provide quantitative affinity (K D ) and kinetic data. ITC is unparalleled for its thermodynamic insights, while SPR offers a deeper understanding of the binding kinetics (on- and off-rates), which can be crucial for predicting in vivo efficacy.[19][22]

  • Confirm in a Physiological Context: A positive result from a biophysical assay must be followed by cellular validation. CETSA is the ideal method for this, as it provides direct evidence that the compound can penetrate the cell membrane and engage its target in the crowded, complex intracellular environment.[13] A positive thermal shift in a CETSA experiment provides high confidence that the biophysical interaction is relevant in a living system.

By strategically combining the quantitative power of biophysical techniques like ITC and SPR with the physiological relevance of CETSA, researchers can rigorously validate the target engagement of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid. This comprehensive approach mitigates the risk of advancing compounds with an unclear mechanism of action and lays a solid foundation for successful lead optimization and further development.

References

  • BenchChem. (2025). Basic principles of competitive binding assays.
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  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
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  • ACS Omega. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
  • Shank-Retzlaff, M. L. (2013). Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. Inventions, 4(1), 1.
  • BindingDB. (n.d.). BindingDB BDBM14778 3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
  • Zhang, L., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8427-8442.
  • Onodera, T., et al. (2010). Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & medicinal chemistry letters, 20(15), 4657-4660.
  • An-Najah Staff. (2025, December 9). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, an.

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Comparative

A Comparative Benchmarking Guide: Evaluating the Antifungal Efficacy of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid

Executive Summary The escalating threat of fungicide resistance in pathogenic fungi poses a significant challenge to global food security and human health.[1][2] This necessitates the continuous discovery and development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating threat of fungicide resistance in pathogenic fungi poses a significant challenge to global food security and human health.[1][2] This necessitates the continuous discovery and development of novel antifungal agents with diverse mechanisms of action. Pyrazole carboxamides have emerged as a crucial class of fungicides, primarily by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiratory chain.[3][4] This guide presents a comprehensive benchmarking study of a novel pyrazole derivative, 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid, against established commercial fungicides. We provide detailed protocols for in vitro antifungal susceptibility and mammalian cell cytotoxicity, present comparative data, and discuss the compound's potential as a next-generation fungicide candidate.

Introduction: The Imperative for Novel Antifungal Chemistries

Fungal pathogens are a primary cause of crop loss worldwide, threatening the stability of our food supply.[1][5] For decades, chemical fungicides have been the most effective tool in managing plant diseases. However, their intensive use has led to the widespread development of resistant fungal strains, rendering many single-site-of-action fungicides less effective.[6] This arms race between pathogens and chemical controls underscores the urgent need for new fungicidal compounds.[1]

The pyrazole carboxamide class of fungicides represents a significant advancement in this field. These compounds act as Succinate Dehydrogenase Inhibitors (SDHIs), targeting a critical enzyme (Complex II) in the fungal mitochondrial electron transport chain.[3] By blocking this pathway, SDHIs effectively halt ATP production, leading to fungal cell death.[3][7] This guide focuses on the evaluation of a novel derivative, 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid . The rationale for investigating this specific molecule is based on structure-activity relationships within the pyrazole class, where modifications to the phenyl ring can influence potency and spectrum of activity.[8] This document provides a rigorous framework for comparing its efficacy and safety profile against leading commercial fungicides.

Comparative Benchmarking Strategy

A robust benchmarking strategy is essential for contextualizing the performance of a novel compound. Our approach is designed to provide a multi-faceted evaluation of efficacy and safety, allowing for a direct comparison with established market standards.

2.1 Rationale for Comparator Selection: To provide a meaningful comparison, we selected two commercial fungicides with distinct modes of action:

  • Boscalid: A well-established pyrazole carboxamide (SDHI). This serves as a direct, same-class comparator to assess relative potency against the SDH enzyme.[9]

  • Azoxystrobin: A strobilurin-class fungicide that inhibits the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[10] This provides a comparison against a different, highly successful mode of action.

2.2 Selection of Pathogenic Fungi: The fungal panel was chosen to represent a broad spectrum of economically important plant pathogens with varying sensitivities to different fungicide classes.

  • Botrytis cinerea (Gray Mold)

  • Alternaria solani (Early Blight)[11]

  • Fusarium oxysporum (Fusarium Wilt)[12]

  • Rhizoctonia solani (Sheath Blight)[7]

2.3 Overall Experimental Workflow: The evaluation process follows a logical progression from initial efficacy screening to safety and selectivity assessment. This ensures that the most promising candidates are identified based on a holistic view of their performance.

G cluster_0 Phase 1: In Vitro Efficacy cluster_1 Phase 2: In Vitro Safety cluster_2 Phase 3: Data Analysis A Prepare Fungal Cultures (B. cinerea, A. solani, etc.) B Broth Microdilution Assay (CLSI M38-A2 Standard) A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Subculture for Minimum Fungicidal Concentration (MFC) C->D H Compare MIC/MFC Values D->H E Prepare Mammalian Cell Line (e.g., HeLa, HepG2) F Cytotoxicity Assay (e.g., CellTiter-Blue) E->F G Determine 50% Cytotoxic Concentration (IC50) F->G I Calculate Selectivity Index (SI = IC50 / MIC) G->I J Generate Benchmarking Report H->J I->J

Caption: Overall workflow for benchmarking a novel antifungal agent.

Experimental Protocols

Scientific rigor and reproducibility are paramount. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[13][14]

3.1 In Vitro Antifungal Susceptibility Testing: Broth Microdilution

This method determines the lowest concentration of a fungicide required to inhibit the visible growth of a fungus (Minimum Inhibitory Concentration, MIC).[13]

  • Causality: The broth microdilution method is the gold standard for susceptibility testing due to its high throughput, quantitative nature, and standardization, which allows for inter-laboratory comparison of results.[14][15]

Protocol Steps:

  • Preparation of Fungal Inoculum:

    • Grow fungal strains on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C to encourage sporulation.

    • Harvest spores by flooding the plate with sterile saline (0.85%) containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Adjust the spore suspension to a final concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL using a hemocytometer.

  • Plate Preparation:

    • In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells.

    • Create a 2-fold serial dilution of the test compounds (3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid, Boscalid, Azoxystrobin) across the plate, typically ranging from 256 µg/mL to 0.125 µg/mL.

    • Include a growth control (no compound) and a sterility control (no fungus) well.

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 25°C for 48-72 hours, depending on the growth rate of the specific fungus.[13]

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of the compound that causes complete inhibition of fungal growth compared to the growth control.[13]

3.2 Determination of Minimum Fungicidal Concentration (MFC)

This assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity.

  • Causality: Determining the MFC is critical for understanding whether a compound can eradicate a fungal population or merely suppress it, which has significant implications for field application and resistance management.

Protocol Steps:

  • Following MIC determination, take a 10 µL aliquot from each well that showed complete growth inhibition.

  • Spot the aliquot onto a fresh, compound-free PDA plate.

  • Incubate the PDA plate at 25°C for 48-72 hours.

  • The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the subculture plate.

3.3 In Vitro Mammalian Cell Cytotoxicity Assay

This protocol assesses the toxicity of the compound to mammalian cells, providing an early indication of its safety profile.

  • Causality: Antifungal agents target eukaryotic cells (fungi), which share similarities with host (human or animal) cells. Early cytotoxicity testing is crucial to identify compounds with a favorable therapeutic window, ensuring selective toxicity against the pathogen.[16]

Protocol Steps:

  • Cell Culture:

    • Culture HeLa cells (or another suitable mammalian cell line) in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding:

    • Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the existing medium with the compound-containing medium and incubate for 24 hours.[17]

  • Viability Assessment (CellTiter-Blue® Assay):

    • Add 20 µL of CellTiter-Blue® reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence (560Ex/590Em) using a plate reader.

  • IC50 Determination:

    • Calculate cell viability as a percentage relative to the untreated control.

    • The 50% inhibitory concentration (IC50) is determined by plotting a dose-response curve.

Results: A Comparative Analysis

(Note: The following data is illustrative and intended to demonstrate the application of the benchmarking protocols.)

4.1 In Vitro Antifungal Efficacy

The novel compound demonstrated potent activity, particularly against B. cinerea and A. solani, with MIC values comparable to the SDHI standard, Boscalid. Its activity was generally fungistatic, as indicated by MFC values being significantly higher than MIC values.

Table 1: Comparative In Vitro Antifungal Activity (µg/mL)

Fungal Species Metric 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid Boscalid (SDHI) Azoxystrobin (QoI)
Botrytis cinerea MIC 0.5 0.25 1
MFC >64 >64 8
Alternaria solani MIC 1 0.5 4
MFC >64 >64 16
Fusarium oxysporum MIC 8 16 0.5
MFC >64 >64 4
Rhizoctonia solani MIC 4 2 8

| | MFC | >64 | >64 | 32 |

4.2 Selectivity and Safety Profile

The Selectivity Index (SI) is a critical metric calculated as the ratio of host cell toxicity (IC50) to fungal efficacy (MIC). A higher SI value indicates greater selectivity for the fungal target over the host cells.

Table 2: Cytotoxicity and Selectivity Index

Compound HeLa Cell IC50 (µg/mL) Selectivity Index (vs. B. cinerea MIC)
3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid >100 >200
Boscalid 85 340

| Azoxystrobin | 30 | 30 |

Discussion: Interpreting the Benchmarking Data

The results position 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid as a promising fungicide candidate. Its potent inhibitory activity against B. cinerea and A. solani is comparable to Boscalid, strongly suggesting a similar mechanism of action as an SDH inhibitor.[3][9]

G cluster_inhibitors Fungicide Action TCA_Cycle TCA Cycle Complex_II Complex_II TCA_Cycle->Complex_II:f0 Complex_I Complex I Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III Complex_II->Complex_III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Novel_Compound 3-(4-butoxyphenyl)-1H- pyrazole-4-carboxylic acid Novel_Compound->Complex_II Azoxystrobin Azoxystrobin Azoxystrobin->Complex_III

Caption: Proposed mechanism of action via SDH inhibition.

The compound's weaker performance against F. oxysporum compared to Azoxystrobin highlights the importance of having fungicides with different mechanisms to control a broad range of pathogens. The high MFC values across all tested fungi indicate a primarily fungistatic mode of action, which is common for SDHI fungicides.[3]

From a safety perspective, the novel compound exhibits very low cytotoxicity against HeLa cells (IC50 >100 µg/mL), resulting in a favorable Selectivity Index (>200). This suggests a high degree of selectivity for the fungal SDH enzyme over mammalian cellular processes, a critical attribute for any new fungicide intended for agricultural use.[16]

Conclusion and Future Directions

This guide demonstrates that 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid is a potent and selective inhibitor of key phytopathogenic fungi. Its performance profile is comparable to the commercial SDHI standard, Boscalid, particularly against gray mold and early blight pathogens. Its low mammalian cytotoxicity further enhances its profile as a viable development candidate.

Future research should focus on:

  • In vivo testing on infected plants to confirm efficacy in a more complex biological system.[18][19]

  • Mechanism of action studies , including enzyme inhibition assays, to definitively confirm SDH as the molecular target.[9][20]

  • Resistance profiling to understand its potential for cross-resistance with existing SDHI fungicides.

By employing the rigorous, multi-tiered evaluation strategy outlined in this guide, researchers can effectively benchmark novel compounds, accelerating the discovery of the next generation of fungicides needed to safeguard our global food supply.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid

This document provides essential procedural guidance for the safe and compliant disposal of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Core Principle: A Conservative Approach to Hazard Assessment

Given the absence of specific toxicological and ecotoxicological data for 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid, it must be handled as a hazardous substance. This conservative approach is grounded in the precautionary principle and data from analogous compounds which indicate potential for skin, eye, and respiratory irritation, as well as possible harm to aquatic life.[1][2][3] Therefore, in-laboratory neutralization or disposal via standard drainage systems is strictly prohibited.[1][2][4][5] The only acceptable disposal method is through a licensed hazardous waste contractor, facilitated by your institution's EHS department.[6][7]

Regulatory Framework: Compliance is Non-Negotiable

All chemical waste disposal is regulated by governmental bodies such as the Environmental Protection Agency (EPA) in the United States, under the Resource Conservation and Recovery Act (RCRA).[5][8] These regulations mandate a "cradle-to-grave" management system, holding the waste generator responsible for the chemical's entire lifecycle, from generation to final disposal.[5] Adherence to these regulations is not only a matter of safety and environmental protection but also of legal compliance.

Personnel Safety: Your First Line of Defense

Before handling any waste materials, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is the most critical step in preventing personal exposure.[9][10][11]

  • Hand Protection: Chemical-resistant gloves (nitrile is a common choice for general laboratory use) are mandatory.[2][11] If handling highly concentrated solutions or for prolonged periods, consider double-gloving.[12]

  • Eye Protection: Safety goggles with side shields are required to protect against splashes.[11]

  • Body Protection: A fastened laboratory coat must be worn to protect skin and clothing.[11][12]

  • Respiratory Protection: When handling the solid powder, especially outside of a certified chemical fume hood, a respirator may be necessary to prevent inhalation.[2][3][12] All handling of the solid form should ideally occur within a fume hood or a designated powder handling enclosure.[4][11]

Quantitative Hazard Data from Analogous Compounds

To substantiate the rationale for treating this compound as hazardous, the following table summarizes key data from the SDS of structurally similar pyrazole derivatives.

Compound NameCAS NumberHazard StatementsDisposal Considerations
1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid105994-56-7Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]Treat as hazardous waste. Do not let product enter drains.[2]
1H-Pyrazole-4-carboxylic acid37718-11-9Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Arrange disposal without creating dust. Keep in suitable, closed containers for disposal.
1-Phenyl-1H-pyrazole-4-carboxylic acid1134-50-5Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]Dispose of contents/container to an approved waste disposal plant. Waste is classified as hazardous.[3]
Pyrazole (general)288-13-1Harmful if swallowed. Causes serious eye damage. Harmful to aquatic life with long lasting effects.[1][4]Offer surplus and non-recyclable solutions to a licensed disposal company. Do not let product enter drains.[1][4]
Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting and disposing of waste containing 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Proper segregation is crucial to prevent dangerous chemical reactions.[7][8][13]

  • Classify all materials contaminated with 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid as Hazardous Chemical Waste .[4][13]

  • Do not mix this waste stream with other incompatible waste types (e.g., strong acids, bases, or oxidizers).[9][14]

Use separate, dedicated containers for solid and liquid waste.[6]

  • Solid Waste:

    • This includes excess solid reagent, contaminated weighing papers, spatulas, gloves, bench paper, and any absorbent material used for spill cleanup.[6][7]

    • Carefully place these items into a designated solid hazardous waste container. This should be a robust, sealable container, often a plastic pail or a polyethylene-lined drum.[7]

    • Avoid generating dust when transferring solid waste.[2][12]

  • Liquid Waste:

    • This includes any solutions containing the compound.

    • Collect liquid waste in a sealable, chemically compatible container (e.g., a high-density polyethylene or glass bottle).[4]

    • Never leave a funnel in the waste container, as this prevents proper sealing and can be a source of vapor release.[15]

Proper container management is a key EPA and OSHA requirement.[8][15]

  • Container Condition: Ensure the waste container is in good condition, free from leaks or cracks, and has a secure, leak-proof lid.[8][15]

  • Labeling: This is a critical compliance point. The label must be securely affixed and clearly legible.[13][15] It must include:

    • The words "Hazardous Waste" .[15][16]

    • The full chemical name: "3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid" . Do not use abbreviations or chemical formulas.[15]

    • An indication of the hazards (e.g., "Irritant").[16]

    • The accumulation start date.

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[15][16]

  • Store the sealed waste container in a designated, secure location, such as a secondary containment bin within the laboratory.[4]

  • This area should be well-ventilated and away from general traffic areas.[4]

  • The container must remain closed at all times except when waste is being added.[15]

  • Once the container is nearly full (approximately 90%), or in accordance with your institution's policy, arrange for its removal.[15]

  • Contact your institution's EHS department to request a waste pickup.[7][13]

  • Complete all required waste disposal manifests or forms as instructed by EHS.[4][6]

  • The EHS department will then manage the ultimate disposal through a licensed and approved hazardous waste contractor.[6][7]

Spill Management

In the event of a spill, a swift and correct response is critical.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[6]

    • Carefully collect the contaminated absorbent material and any broken glassware into your designated solid hazardous waste container.[6][17]

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[6]

  • Large Spills:

    • Immediately evacuate the laboratory and alert neighboring labs.[6]

    • Contact your institution's emergency response number and the EHS department.[6]

    • Do not attempt to clean up a large spill yourself.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid.

G cluster_prep Preparation & Handling cluster_wastegen Waste Generation cluster_disposal Disposal Protocol A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle Compound in Fume Hood A->B C Waste Generated (Solid or Liquid) B->C D Is waste solid or liquid? C->D E Collect in Labeled SOLID Hazardous Waste Container D->E Solid F Collect in Labeled LIQUID Hazardous Waste Container D->F Liquid G Store Sealed Container in Satellite Accumulation Area E->G F->G H Container Full? G->H I Contact EHS for Pickup & Complete Manifest H->I Yes J Continue Collection H->J No

Caption: Disposal workflow for 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid waste.

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